Technical Documentation Center

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide
  • CAS: 514800-87-4

Core Science & Biosynthesis

Foundational

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Introduction 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a highly functionalized heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Introduction

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, including well-known drugs. The presence of a carbohydrazide moiety at the 3-position offers a versatile handle for constructing more complex molecular architectures, such as 1,3,4-oxadiazoles and hydrazones, while the bromo substituent at the 4-position serves as a key site for further functionalization via cross-coupling reactions.[1][2]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway to this valuable building block. We will delve into the strategic considerations behind each synthetic step, explain the underlying reaction mechanisms, and provide detailed experimental protocols grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic strategy for the target molecule involves a sequence of reliable and well-documented transformations. The final carbohydrazide functional group is most readily installed by the hydrazinolysis of a corresponding ester precursor. This leads to the key intermediate, ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate .

The synthesis of this key intermediate can be approached by first constructing the core pyrazole ring, followed by sequential installation of the required substituents. A plausible forward synthesis, therefore, involves three primary stages:

  • Pyrazole Ring Formation: Construction of the N-ethylated pyrazole-3-carboxylate core.

  • Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring.

  • Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide product.

This multi-step approach allows for controlled installation of each functional group, ensuring high purity and yield of the final product.

Retrosynthesis Target 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Intermediate1 Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate Target->Intermediate1 Hydrazinolysis Intermediate2 Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 C4-Bromination StartingMaterials Ethylhydrazine + Diethyl (ethoxymethylene)malonate Intermediate2->StartingMaterials Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Pyrazole Core

The foundational step is the construction of the N-ethylated pyrazole ring. A highly efficient method for this is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. In this case, ethylhydrazine is reacted with diethyl (ethoxymethylene)malonate.

Mechanism and Rationale

This reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of ethylhydrazine to the electron-deficient double bond of the malonate derivative. This is followed by an intramolecular cyclization with the elimination of ethanol to form the pyrazole ring. The use of diethyl (ethoxymethylene)malonate is advantageous as it reliably yields the 3-carboxylate isomer.

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
  • To a solution of ethylhydrazine oxalate (1.0 equivalent) in water, add a 50% w/v NaOH solution to adjust the pH to approximately 9.5.[3]

  • Heat the mixture to 40°C and add diethyl (ethoxymethylene)malonate (1.0 equivalent) dropwise over 1 hour, maintaining the pH between 9.0-9.5 with periodic additions of NaOH solution.

  • After the addition is complete, continue stirring the mixture at 40°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography to afford ethyl 1-ethyl-1H-pyrazole-3-carboxylate as a clear oil.

Part 2: Regioselective C4-Bromination

The second stage involves the electrophilic bromination of the pyrazole ring. The electron-rich nature of the pyrazole system facilitates this transformation, and the directing effects of the existing substituents guide the bromine to the C4 position.

Mechanism and Rationale

The pyrazole ring is activated towards electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) or N-bromosaccharin are often preferred over elemental bromine as they provide a low, controlled concentration of the electrophilic bromine species, minimizing the formation of poly-brominated byproducts and improving regioselectivity.[4][5] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Start Dissolve Pyrazole Ester in Acetonitrile AddNBS Add N-Bromosuccinimide (NBS) portion-wise Start->AddNBS Stir Stir at Room Temp for 12-18h AddNBS->Stir Monitor Monitor by TLC/ LC-MS Stir->Monitor Quench Quench with aq. Na₂S₂O₃ solution Monitor->Quench Upon Completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify FinalProduct Obtain Pure Bromo-Ester Purify->FinalProduct

Caption: Experimental workflow for C4-bromination.

Experimental Protocol: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
  • Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in acetonitrile (10 mL per gram of substrate).

  • To this stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate.

Part 3: Formation of the Carbohydrazide

The final step is the conversion of the ethyl ester to the target carbohydrazide via hydrazinolysis. This is a standard and highly effective nucleophilic acyl substitution reaction.

Mechanism and Rationale

Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating ethanol and forming the stable carbohydrazide product.[6][7] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture in a protic solvent like ethanol.[6][8]

Experimental Protocol: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide
  • Suspend ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in absolute ethanol (20 mL per gram of ester).

  • Add hydrazine hydrate (5.0 equivalents, ~99%) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.

  • The product will often precipitate from the solution upon cooling. Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.

  • Dry the solid under vacuum to obtain 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a white or off-white solid.

Data Summary

The following table summarizes the expected outcomes for the synthetic sequence. Yields and physical properties are representative and may vary based on experimental conditions and scale.

StepProduct NameMolecular FormulaExpected Yield (%)Physical State
1Ethyl 1-ethyl-1H-pyrazole-3-carboxylateC₈H₁₂N₂O₂70-80Clear Oil
2Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylateC₈H₁₁BrN₂O₂85-95Solid
34-bromo-1-ethyl-1H-pyrazole-3-carbohydrazideC₆H₉BrN₄O80-90White Solid

Conclusion

The described three-step synthetic pathway provides a reliable and efficient method for the preparation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. The synthesis relies on well-established chemical transformations, including a cyclocondensation to form the pyrazole core, a regioselective electrophilic bromination, and a final hydrazinolysis. Each step is designed for high yield and purity, culminating in a versatile building block that is primed for further elaboration in drug discovery and chemical biology programs. The protocols provided are robust and can be adapted for various research and development scales.

References

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]

  • ethyl azodicarboxylate - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: [Link]

  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Google Patents.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available from: [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents. Google Patents.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromo-substituted compound thereof - Google Patents. Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Arkivoc. Available from: [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. ResearchGate. Available from: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available from: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. ResearchGate. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. SciELO México. Available from: [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. Google Patents.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. National Institutes of Health (NIH). Available from: [Link]

  • Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents. Google Patents.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - NIH. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. PrepChem.com. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The introduction of a carbohydrazide moiety further enhances the therapeutic potential, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a detailed examination of the physicochemical properties of a specific, functionalized pyrazole derivative, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation.

This document will delve into the synthetic pathway, structural elucidation through spectroscopic analysis, and key physical properties of this compound. The information presented is synthesized from established chemical principles and data from closely related analogues, providing a robust profile for researchers.

Molecular Structure and Key Features

The structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide incorporates several key functional groups that dictate its chemical behavior and potential for intermolecular interactions.

Figure 1: Chemical structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

The molecule is characterized by:

  • A five-membered aromatic pyrazole ring.

  • An ethyl group at the N1 position, which enhances lipophilicity compared to an unsubstituted pyrazole.

  • A bromine atom at the C4 position, which can act as a site for further functionalization through cross-coupling reactions and also contributes to the molecule's overall lipophilicity and potential for halogen bonding.

  • A carbohydrazide group at the C3 position, which is a key pharmacophore providing hydrogen bond donor and acceptor sites, crucial for receptor binding.

Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Bromination & Esterification cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Hydrazinolysis start 1H-Pyrazole-3-carboxylic acid step1_reagents Br2, H2O Then EtOH, H2SO4 (cat.) start->step1_reagents product1 Ethyl 4-bromo-1H-pyrazole-3-carboxylate step1_reagents->product1 step2_reagents Ethyl iodide, K2CO3 DMF product1->step2_reagents product2 Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate step2_reagents->product2 step3_reagents Hydrazine hydrate EtOH, Reflux product2->step3_reagents final_product 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide step3_reagents->final_product

Figure 2: Proposed synthesis workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

  • To a solution of 1H-pyrazole-3-carboxylic acid in water, add bromine dropwise with stirring at room temperature.

  • Continue stirring for 24 hours. The resulting precipitate of 4-bromo-1H-pyrazole-3-carboxylic acid is filtered, washed with cold water, and dried.

  • Suspend the dried brominated acid in ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-bromo-1H-pyrazole-3-carboxylate.[4]

Step 2: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 4-bromo-1H-pyrazole-3-carboxylate in dimethylformamide (DMF).

  • Add potassium carbonate, followed by the dropwise addition of ethyl iodide.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 6-10 hours.[3]

  • Upon cooling, the product, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and its key precursors.

PropertyEthyl 4-bromo-1H-pyrazole-3-carboxylate4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (Predicted/Inferred)
Molecular Formula C₆H₇BrN₂O₂C₆H₉BrN₄O
Molecular Weight 219.04 g/mol [4]233.07 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Melting Point Not widely reported, expected to be a crystalline solid.Expected to be a solid with a relatively high melting point (>150 °C) due to the potential for strong intermolecular hydrogen bonding via the carbohydrazide moiety.
Solubility Soluble in common organic solvents like ethanol, acetone, and ethyl acetate.[5][6]Expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol. Poorly soluble in water and non-polar solvents like hexane.
Storage Store at 2-8°C.[7]Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C.[7]

Spectroscopic Characterization

Detailed spectroscopic data for the title compound is not publicly available. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be reliably predicted.

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group (CH₂CH₃):

    • A triplet at approximately 1.4-1.6 ppm (3H), corresponding to the methyl protons.

    • A quartet at approximately 4.2-4.4 ppm (2H), corresponding to the methylene protons adjacent to the pyrazole nitrogen.[2][5]

  • Pyrazole Ring Proton (C5-H):

    • A singlet at approximately 7.8-8.2 ppm (1H). The exact chemical shift will be influenced by the electronic effects of the adjacent ethyl and bromo substituents.

  • Carbohydrazide Protons (NHNH₂):

    • A broad singlet for the NH₂ protons, likely in the range of 4.5-5.5 ppm.

    • A singlet for the NH proton, which will be downfield, likely in the range of 9.0-10.0 ppm.[3]

    • The chemical shifts of these protons are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl Group:

    • A signal around 15-17 ppm for the methyl carbon.

    • A signal around 45-50 ppm for the methylene carbon.

  • Pyrazole Ring Carbons:

    • The C4 carbon bearing the bromine atom is expected to be significantly shielded, with a chemical shift in the range of 95-105 ppm.

    • The C5 carbon is expected around 135-140 ppm.

    • The C3 carbon, attached to the carbohydrazide group, is predicted to be in the region of 140-145 ppm.

  • Carbohydrazide Carbonyl:

    • The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-165 ppm.[8]

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.[3][8]

  • C=O Stretching (Amide I): A strong absorption band around 1640-1670 cm⁻¹.[3]

  • N-H Bending (Amide II): A band in the region of 1520-1550 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

  • C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 232 and 234.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carbohydrazide moiety and cleavage of the ethyl group.

Crystal Structure and Solid-State Properties

While the crystal structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide has not been reported, analysis of related structures, such as other halogenated pyrazoles, provides insight into its likely solid-state packing.[9][10][11]

The carbohydrazide group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, the molecules will form extensive intermolecular hydrogen bonding networks. These interactions could involve the formation of dimers or extended chains, significantly influencing the compound's melting point, solubility, and crystal packing. The bromine atom may also participate in halogen bonding, further stabilizing the crystal lattice.

Potential Applications and Significance

The structural motifs present in 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide suggest significant potential in drug discovery and development. The pyrazole core is a well-established pharmacophore, and the carbohydrazide moiety is known to be crucial for various biological activities.[1][3] The bromo-substituent provides a handle for further synthetic modifications via cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. This compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, synthesized from available data on its precursors and analogs. The proposed synthetic route is robust and based on established chemical transformations. The predicted spectroscopic and physical data offer a solid foundation for researchers working with this compound. A thorough understanding of these properties is essential for its effective use in medicinal chemistry and materials science, paving the way for the development of novel and innovative applications.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1015-1043.
  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Medicinal Chemistry, 2013, 340152.
  • Gomha, S. M., et al. (2017). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 123-129.
  • SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • PubChem. (n.d.). ethyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2017). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 507-509.
  • PubChem. (n.d.). 4-bromo-1-ethyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methylpyrazole-5-carbohydrazide. Retrieved from [Link]

  • Hunter, A. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19054-19065.
  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1133-1136.

Sources

Foundational

A Comprehensive Technical Guide to 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Abstract: This technical guide provides an in-depth exploration of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, outline a detailed, field-proven synthetic methodology, and discuss its potential applications as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in a wide array of pharmaceuticals with diverse therapeutic actions.[1][2] Well-known drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature a pyrazole core, highlighting the scaffold's proven potential.[1]

The carbohydrazide moiety (–CONHNH₂) is another critical pharmacophore, known to be a key structural element in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3] The strategic combination of the pyrazole ring with a carbohydrazide functional group creates a class of compounds with immense potential for therapeutic innovation.[3][4] This guide focuses specifically on 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a molecule that synergistically combines the benefits of the pyrazole core, the reactive potential of a bromine substituent, and the bioactive carbohydrazide group.

Core Compound Profile

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a specialized research chemical primarily used as an intermediate in the synthesis of more complex bioactive molecules.[]

PropertyValueSource
CAS Number 514800-87-4[]
Molecular Formula C₆H₉BrN₄OCalculated
Molecular Weight 233.07 g/mol Calculated
Synonyms 4-bromo-1-ethylpyrazole-3-carbohydrazide[6]
MDL Number MFCD02055664[6]
Storage Conditions 2-8°C[6]

The structure features an N-ethylated pyrazole ring brominated at the C4 position, with a carbohydrazide group at the C3 position. The bromine atom at the C4 position is particularly significant; it serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of extensive compound libraries for screening.[7]

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis can be logically broken down into three primary stages:

  • Pyrazole Ring Formation: Cyclocondensation to form the core ethyl pyrazole ester.

  • Regioselective Bromination: Introduction of the bromine atom at the C4 position.

  • Hydrazinolysis: Conversion of the ester to the final carbohydrazide.

G cluster_0 PART 1: Pyrazole Formation cluster_1 PART 2: Bromination cluster_2 PART 3: Hydrazinolysis A Ethyl 2,3-dioxobutanoate C Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation (Acid Catalyst, Heat) B Ethylhydrazine B->C E Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate C->E Electrophilic Aromatic Substitution D N-Bromosuccinimide (NBS) D->E G 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide E->G Nucleophilic Acyl Substitution (Ethanol, Reflux) F Hydrazine Hydrate F->G

Caption: Proposed three-part synthetic workflow.

Detailed Experimental Protocol

This protocol is a representative methodology derived from standard procedures for synthesizing analogous pyrazole derivatives.[1][7][8]

PART 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,3-dioxobutanoate (1.0 eq) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add ethylhydrazine (1.05 eq) to the mixture. A mild exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure pyrazole ester.

PART 2: Synthesis of Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Setup: In a flask protected from light, dissolve the pyrazole ester from Part 1 (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic substitution.[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After solvent evaporation, the crude brominated ester is purified by column chromatography.

PART 3: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

  • Setup: Combine the purified brominated ester from Part 2 (1.0 eq) and an excess of hydrazine hydrate (5-10 eq) in absolute ethanol in a round-bottom flask.

  • Reaction: Heat the mixture to reflux overnight. The ester is converted to the carbohydrazide via a nucleophilic acyl substitution mechanism.[8]

  • Isolation: As the reaction mixture cools, the product, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, will often precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted hydrazine hydrate, and dry under vacuum to yield the final pure compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide lies in its role as a versatile intermediate for generating novel drug candidates. The carbohydrazide moiety can be readily reacted with various aldehydes and ketones to form hydrazone linkages, a common strategy for creating compounds with a wide range of biological activities.

Potential Therapeutic Targets

Derivatives of pyrazole carbohydrazides have demonstrated significant activity across multiple therapeutic areas:

  • Anticancer: Many pyrazole-based compounds have been synthesized and evaluated for their antitumor properties, showing activity against cell lines such as A549 (lung cancer).[2][4]

  • Anti-inflammatory: The pyrazole scaffold is famously present in COX-2 inhibitors used to treat inflammation.[2]

  • Antimicrobial: The combination of the pyrazole ring and carbohydrazide function has been shown to be crucial for antimicrobial and antiparasitic activity.[3]

  • Neurological Disorders: Certain pyrazole derivatives have been investigated for anticonvulsant and antidepressant activities.[3]

Workflow for Derivative Synthesis and Screening

G cluster_0 Library Synthesis cluster_1 Screening Cascade A 4-bromo-1-ethyl-1H-pyrazole- 3-carbohydrazide C Hydrazone Formation A->C B Diverse Aldehydes/ Ketones (R-CHO) B->C D Pyrazole-Hydrazone Derivative Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow utilizing the target compound.

This workflow illustrates how 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide serves as a starting point. By reacting it with a library of aldehydes, a diverse set of pyrazole-hydrazone derivatives can be generated. This library is then put through a screening cascade, starting with high-throughput screening against a specific biological target (e.g., a kinase, receptor, or microbial enzyme). Promising "hits" are then subjected to lead optimization, where the molecule's structure is further modified—potentially at the C4 bromine position—to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.

Conclusion

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical research. Its carefully designed structure provides multiple points for synthetic elaboration, allowing chemists to systematically explore chemical space in the search for next-generation therapeutics. The combination of a proven bioactive scaffold (pyrazole), a versatile functional handle (bromine), and a reactive pharmacophore (carbohydrazide) makes this compound a high-value asset for any drug discovery program. Understanding its synthesis and strategic application is key to unlocking its full potential in developing novel treatments for a range of human diseases.

References

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC Source: PubMed Central URL: [Link]

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Current status of pyrazole and its biological activities - PMC Source: PubMed Central URL: [Link]

  • Title: Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions Source: ResearchGate URL: [Link]

  • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions Source: SciELO México URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The carbohydrazide moiety is another critical pharmacophore, often incorporated into drug candidates to enhance their biological activity.[1] The title compound, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, marries these two important functional groups, making its unambiguous structural verification a critical task for drug development and quality control.

Proposed Structure and Numbering Convention

Before embarking on the analytical journey, we must establish a hypothesized structure. Based on its IUPAC name, the proposed structure and the standard numbering convention for the pyrazole ring are as follows:

Proposed structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide with atom numbering

Figure 1: Hypothesized structure and atom numbering of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Our objective is to confirm every aspect of this proposed structure: the molecular formula, the integrity of the pyrazole ring, the precise positions of the ethyl, bromo, and carbohydrazide substituents, and the connectivity of all atoms.

The Analytical Blueprint: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for the unambiguous elucidation of a novel structure. A synergistic approach, where the data from each technique corroborates and complements the others, is the gold standard. Our strategy integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Structure_Elucidation_Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy MS High-Resolution MS (HRMS) Isotope Isotopic Pattern Analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides Molecular Formula Conclusion Final Structure Confirmation MS->Conclusion Confirms Mass & Formula NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Conclusion IR FT-IR IR->Conclusion Confirms Functional Groups

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Rationale: The first and most fundamental question is: "What is the molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass measurement needed to determine the molecular formula, while the isotopic pattern serves as an unmistakable signature for the presence of a bromine atom.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

  • Data Acquisition: Infuse the sample and acquire the spectrum, focusing on the expected m/z range.

Data Interpretation & Isotopic Pattern Analysis

The presence of a single bromine atom is a key structural feature. Nature provides a definitive clue: bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6][7] This results in a characteristic "doublet" for the molecular ion peak, with two signals separated by 2 m/z units and having almost equal intensity (M⁺ and M+2 peaks).[6][8]

Parameter Value Rationale
Molecular Formula C₆H₇BrN₂OBased on the proposed structure.
Monoisotopic Mass 201.9742Calculated for C₆H₇⁷⁹BrN₂O.
Expected [M+H]⁺ 202.9815For the ⁷⁹Br isotope.
Expected [M+2+H]⁺ 204.9794For the ⁸¹Br isotope.
Intensity Ratio ~1:1Characteristic isotopic abundance of bromine.[5][6]

Table 1. Predicted HRMS Data for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

A result matching these predicted masses with an error of <5 ppm, combined with the signature 1:1 isotopic doublet, provides unequivocal confirmation of the molecular formula and the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

While MS confirms what atoms are present, NMR reveals how they are connected. A full suite of 1D and 2D NMR experiments is required to assemble the molecular puzzle.[9][10]

¹H NMR: Proton Environment Mapping

Rationale: ¹H NMR spectroscopy identifies all unique proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often ideal for carbohydrazides as it allows for the observation of exchangeable N-H protons.

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans for a good signal-to-noise ratio.

Predicted Spectral Interpretation:

  • Ethyl Group (CH₂CH₃):

    • CH₃ (H-8): A triplet signal around δ 1.3-1.5 ppm, integrating to 3H. The triplet pattern arises from coupling to the two adjacent CH₂ protons.

    • CH₂ (H-7): A quartet signal around δ 4.1-4.3 ppm, integrating to 2H. The quartet is due to coupling with the three methyl protons. The downfield shift is due to the attachment to the electron-withdrawing pyrazole nitrogen.

  • Pyrazole Ring Proton (H-5): A singlet signal expected around δ 8.0-8.5 ppm, integrating to 1H. It is a singlet because it has no adjacent protons. Its significant downfield shift is characteristic of an aromatic/heteroaromatic proton.

  • Hydrazide Protons (NHNH₂):

    • NH₂: A broad singlet around δ 4.5-5.0 ppm, integrating to 2H.

    • NH: A broad singlet further downfield, potentially around δ 9.5-10.0 ppm, integrating to 1H. These signals are often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[11]

¹³C NMR & DEPT: The Carbon Skeleton

Rationale: ¹³C NMR identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH₃, CH₂, and CH carbons.

Protocol:

  • Sample: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Predicted Spectral Interpretation:

  • Ethyl Group:

    • CH₃ (C-8): ~δ 15 ppm (positive in DEPT-135).

    • CH₂ (C-7): ~δ 45-50 ppm (negative in DEPT-135).

  • Pyrazole Ring:

    • C-5: ~δ 135-140 ppm (positive in DEPT-135).

    • C-3: ~δ 145-150 ppm (quaternary, absent in DEPT-135).

    • C-4: ~δ 95-100 ppm (quaternary, attached to Br, absent in DEPT-135). The upfield shift is characteristic for a carbon bearing a bromine atom.

  • Carbohydrazide Carbonyl:

    • C=O (C-6): ~δ 160-165 ppm (quaternary, absent in DEPT-135).

2D NMR: Connecting the Dots (HSQC & HMBC)

Rationale: 2D NMR experiments are the key to assembling the fragments identified by 1D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This is the most reliable way to assign carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for establishing the connectivity across quaternary carbons and piecing the molecular skeleton together.[9]

HMBC_Correlations cluster_mol Key HMBC Correlations H5 H-5 C3 C-3 H5->C3 C4 C-4 H5->C4 C6 C-6 (C=O) H5->C6 3-bond (confirms C3-C6 link) H7 H-7 (CH₂) C5 H7->C5 3-bond (confirms N1-C5 link) N1 N-1 C8 C8 H8 H-8 (CH₃) C7

Caption: Crucial HMBC correlations confirming the substituent positions.

Key Expected HMBC Correlations:

  • H-5 to C-3 and C-4: Confirms the environment of the sole pyrazole proton.

  • H-5 to C-6 (carbonyl): This 3-bond correlation is critical. It proves that the carbohydrazide group is attached to C-3, adjacent to C-4 and C-5.

  • H-7 (CH₂) to C-5: This 3-bond correlation definitively proves that the ethyl group is attached to the N-1 position.

  • H-7 (CH₂) to C-8 (CH₃): An internal control correlation within the ethyl group.

NMR Data Summary
Position ¹H (ppm) ¹³C (ppm) DEPT-135 Key HMBC Correlations from
H-5 / C-5 ~8.2 (s, 1H)~138CH (+)H-7
C-3 -~148Quat (absent)H-5
C-4 -~98Quat (absent)H-5
H-7 / C-7 ~4.2 (q, 2H)~48CH₂ (-)H-8
H-8 / C-8 ~1.4 (t, 3H)~15CH₃ (+)H-7
C-6 (C=O) -~162Quat (absent)H-5
NH ~9.8 (br s, 1H)---
NH₂ ~4.7 (br s, 2H)---

Table 2. Summary of Predicted ¹H and ¹³C NMR Data (in DMSO-d₆).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[12][13] For this molecule, we are looking for the distinct absorptions of the N-H bonds and the carbonyl (C=O) group.

Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is recorded, typically over the range of 4000-650 cm⁻¹.

Expected Spectral Interpretation:

Frequency Range (cm⁻¹) Vibration Expected Appearance
3400 - 3200N-H Stretch (amide/hydrazide)Strong, potentially multiple broad peaks.
3000 - 2850C-H Stretch (aliphatic)Medium to strong, sharp peaks.
1700 - 1650C=O Stretch (amide I band)Very strong, sharp peak.[14]
1650 - 1550N-H Bend (amide II band)Strong to medium peak.

Table 3. Characteristic IR Absorption Frequencies.

The presence of strong bands in these specific regions provides powerful, complementary evidence for the carbohydrazide functional group.

Conclusion

The definitive structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is elucidated by the convergence of evidence from three independent analytical techniques. High-resolution mass spectrometry confirms the elemental formula C₆H₇BrN₂O and the presence of a single bromine atom. A comprehensive suite of 1D and 2D NMR experiments establishes the complete atomic connectivity, unambiguously placing the ethyl group at the N-1 position, the bromine at C-4, and the carbohydrazide moiety at C-3. Finally, infrared spectroscopy corroborates the presence of the critical N-H and C=O functional groups. This rigorous, multi-faceted approach provides a self-validating and unassailable confirmation of the molecular structure, meeting the highest standards of scientific integrity required in drug development and chemical research.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. Retrieved from [Link]

  • García, M. A., Álvareza, R. M., & Elguero, J. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 12(5), 1055-1073. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Zhang, H., et al. (2007). Structure Elucidation of a Pyrazolo[7][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1114-1121. Retrieved from [Link]

  • Molecules. (2007). Structure Elucidation of a Pyrazolo[7][15]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (1974). (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 447-463. Retrieved from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]

  • Sohár, P., M·atyus, P., & Szilágyi, G. (1980). Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. Journal of Molecular Structure, 60, 43–48. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]

  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-25. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 22). What Is Functional Group Region In IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-ethyl-3-ethynyl-1h-pyrazole. Retrieved from [Link]

  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • American Chemical Society. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(34), 8329-8343. Retrieved from [Link]

  • ResearchGate. (2022, February 9). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

Sources

Foundational

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide molecular weight

An In-Depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest to the medicinal chemistry and drug development community. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A plausible, detailed synthetic protocol is presented, grounded in established pyrazole chemistry, to illustrate its preparation. Furthermore, this guide explores the compound's potential as a valuable building block in the synthesis of novel therapeutic agents, contextualized by the broad spectrum of biological activities exhibited by related pyrazole carbohydrazide derivatives. This paper is intended to serve as a key resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have a long and successful history as therapeutic agents, beginning with the commercialization of Antipyrine in 1887 as an analgesic and antipyretic.[3] The structural versatility of the pyrazole ring allows for extensive chemical modification, leading to a wide array of pharmacological activities.[2][4] This has resulted in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][5]

The carbohydrazide moiety is another critical pharmacophore, known to be a key structural element in many biologically active compounds.[3][5] When combined, the pyrazole and carbohydrazide functionalities create a molecular scaffold with significant potential for drug discovery. Derivatives of pyrazole carbohydrazide have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties.[3][6]

This guide focuses specifically on 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , a halogenated derivative that offers unique synthetic advantages. The presence of a bromine atom at the C4 position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it an exceptionally valuable intermediate for constructing complex molecular architectures and diverse chemical libraries.[7][8]

Core Physicochemical Properties

The fundamental physicochemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide are crucial for its application in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and potential for interaction with biological targets.

PropertyValueSource
Molecular Weight 233.07 g/mol [9]
Molecular Formula C₆H₉BrN₄O[9]
CAS Number 514800-87-4[9][]
Synonyms 4-bromo-1-ethylpyrazole-3-carbohydrazide[9]
Canonical SMILES CCN1C(=C(C=N1)Br)C(=O)NNN/A
Predicted Storage 2-8°C[9]
Structural Representation

The two-dimensional structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is depicted below, illustrating the arrangement of the ethyl group at the N1 position, the bromo substituent at C4, and the carbohydrazide moiety at C3.

Caption: 2D structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2] The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide can be envisioned through a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The following workflow outlines a logical and efficient pathway for the laboratory-scale synthesis of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

SynthesisWorkflow start Ethyl Acetoacetate + Ethyl Hydrazine step1 Step 1: Pyrazolone Formation (Cyclocondensation) start->step1 intermediate1 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one step1->intermediate1 step2 Step 2: Bromination (Vilsmeier-Haack type) intermediate1->step2 intermediate2 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 intermediate4 Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate step3->intermediate4 intermediate3 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid step4 Step 4: Esterification step5 Step 5: Hydrazinolysis intermediate4->step5 product 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide step5->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for pyrazole synthesis and functionalization.[8][11]

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Add ethyl hydrazine (1.0 eq) dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the pyrazolone intermediate.

    • Causality: This is a classic cyclocondensation reaction. The more nucleophilic nitrogen of ethyl hydrazine attacks the acetyl carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Step 2: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

  • In a flask protected from moisture, cool a solution of N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Slowly add phosphorus oxybromide (POBr₃, 1.1 eq) to the chilled DMF to form the Vilsmeier-Haack reagent.

  • Add the pyrazolone from Step 1 (1.0 eq) portion-wise to the reagent, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry. This intermediate can be esterified without further purification.

  • Dissolve the crude bromo-formyl-pyrazole in ethanol and add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 8-12 hours.[11]

  • After cooling, neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which is then purified by column chromatography.

    • Causality: The Vilsmeier-Haack reaction is a powerful method for formylation and halogenation. The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazolone tautomer, leading to simultaneous bromination and formylation. Subsequent acid-catalyzed esterification converts the carboxylic acid (formed via oxidation of the aldehyde) to the corresponding ethyl ester, a stable intermediate suitable for the final step.

Step 3: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the ethyl ester from Step 2 (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC until the starting ester is completely consumed.[11]

  • Cool the reaction mixture. The product often precipitates out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

    • Causality: This is a nucleophilic acyl substitution reaction known as hydrazinolysis. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the thermodynamically stable carbohydrazide. Using an excess of hydrazine hydrate drives the reaction to completion.

Applications in Drug Discovery and Development

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is not merely a chemical curiosity; it is a strategic building block for the synthesis of potential drug candidates. The pyrazole-carbohydrazide core is associated with a wide range of therapeutic activities, and the bromo-substituent provides a key point for diversification.

Scaffold for Anticancer Agents

Numerous studies have highlighted the potential of pyrazole-carbohydrazide derivatives as anticancer agents.[1] For instance, certain derivatives have been shown to inhibit the proliferation of A549 lung cancer cells, often by inducing apoptosis.[3][4] The core structure present in 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide can serve as the starting point for developing new compounds targeting various cancer cell lines. The bromine atom can be functionalized via Suzuki, Heck, or Sonogashira coupling reactions to introduce diverse aryl or alkyl groups, allowing for the systematic exploration of the structure-activity relationship (SAR).[8]

Foundation for Anti-inflammatory and Analgesic Drugs

The pyrazole scaffold is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The carbohydrazide moiety can also contribute to anti-inflammatory and analgesic effects. Research has shown that some pyrazole-carbohydrazide derivatives exhibit potent antinociceptive activity, in some cases significantly more potent than the reference drug dipyrone.[3][6] This suggests that molecules derived from 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide could be developed as novel treatments for pain and inflammation.

Antimicrobial and Antiparasitic Potential

The search for new antimicrobial and antiparasitic agents is a global health priority. Pyrazole-carbohydrazide derivatives have shown promise in this area, with reported antibacterial, antifungal, and antimalarial activities.[3][6] The ability to modify the 4-position of the pyrazole ring allows for the fine-tuning of properties like lipophilicity and hydrogen bonding potential, which are critical for antimicrobial efficacy and selectivity.

Conclusion

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, with a molecular weight of 233.07 g/mol , is a strategically important heterocyclic compound.[9] Its structure combines the pharmacologically privileged pyrazole-carbohydrazide scaffold with a synthetically versatile bromine handle. This unique combination makes it an exceptionally valuable starting material for medicinal chemists and drug development professionals. The synthetic pathways are accessible through established organic chemistry principles, and the potential for derivatization is vast. As the demand for novel therapeutics continues to grow, the intelligent application of such well-designed molecular building blocks will be paramount in the discovery of the next generation of medicines.

References

  • Gomha, S. M., & Abdel-aziz, H. M. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-340. Available at: [Link]

  • BLD Pharm. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide hydrochloride.
  • Gomha, S. M., & Abdel-aziz, H. M. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • Alam, M. J., & Alam, O. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4878. Available at: [Link]

  • Kumar, A., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available at: [Link]

  • Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethylpyrazole-5-carbohydrazide. PubChem Compound Summary for CID 19618211. Retrieved from [Link]

  • Khan, I., et al. (2020). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitors. Scientific Reports, 10, 19830. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-3-methylpyrazole-5-carbohydrazide. PubChem Compound Summary for CID 129963985. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. PubChem Compound Summary. Retrieved from [Link]

  • Corona-Díaz, V., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3). Available at: [Link]

  • Krasavin, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2016(5), 245-261. Available at: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]

Sources

Exploratory

Solubility Profiling of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide: A Methodological Approach for Pre-formulation and Drug Discovery

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract: The characterization of a drug candidate's physicochemical properties is a cornerstone of successful pharmaceutical development. Among these, solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract: The characterization of a drug candidate's physicochemical properties is a cornerstone of successful pharmaceutical development. Among these, solubility is a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive framework for determining and understanding the solubility of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in organic solvents. Rather than a simple data sheet, this document serves as a methodological whitepaper, guiding the research scientist through the theoretical underpinnings, experimental design, and practical execution of a robust solubility screen. We will explore the molecular characteristics of the target compound, detail industry-standard protocols for solubility assessment, and provide a logical workflow for solvent selection and data interpretation, empowering researchers to make informed decisions in the early stages of drug development.

| Theoretical Framework: Predicting Solubility Behavior

Before any empirical work begins, a thorough analysis of the solute's molecular structure provides invaluable insight into its likely solubility behavior. The structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide reveals several key functional groups that dictate its interaction with various solvents.

  • Pyrazole Core: The 1-ethyl-1H-pyrazole ring is a heterocyclic aromatic system. The presence of nitrogen atoms allows for potential hydrogen bonding (as an acceptor) and dipole-dipole interactions.

  • Carbohydrazide Moiety (-CONHNH2): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen atoms). This group will strongly favor interactions with polar, protic solvents.

  • Bromo Substituent (-Br): The bromine atom adds to the molecule's overall molecular weight and introduces a degree of lipophilicity and polarizability.

  • Ethyl Group (-CH2CH3): This alkyl group is nonpolar and contributes to the molecule's lipophilic character.

Overall Molecular Profile: The molecule presents a classic amphiphilic challenge, possessing both significant polar (carbohydrazide) and nonpolar (ethyl, bromo-pyrazole) regions. This duality suggests that its solubility will be highly dependent on the specific balance of polarity, hydrogen bonding capacity, and dipolarity of the chosen solvent. We can predict that solubility will be favored in polar aprotic solvents that can accommodate the hydrazide group's polarity without being fully immiscible with the pyrazole core.

| Strategic Solvent Selection for Screening

A well-designed solubility screen does not test solvents at random. It utilizes a curated panel representing a range of polarities and chemical classes to build a comprehensive solubility profile. The selection should be guided by the intended application (e.g., reaction chemistry, purification, formulation).

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent ClassSolventPolarity Index (Snyder)Primary Interaction TypeRationale for Inclusion
Polar Protic Methanol5.1H-Bonding, Dipole-DipoleStrong potential to solvate the carbohydrazide group.
Ethanol4.3H-Bonding, Dipole-DipoleSlightly less polar than methanol; common in formulations.
Isopropanol (IPA)3.9H-Bonding, Dipole-DipoleLower polarity; useful for assessing the impact of alkyl chain length.
Polar Aprotic Acetonitrile (ACN)5.8Dipole-DipoleStrong dipole moment, can disrupt solute-solute interactions without H-bonding.
Dimethyl Sulfoxide (DMSO)7.2Dipole-Dipole, H-Bond AcceptorHighly effective at solvating a wide range of compounds; a "gold standard."
N,N-Dimethylformamide (DMF)6.4Dipole-Dipole, H-Bond AcceptorSimilar to DMSO, often used in synthesis and purification.
Ethers Tetrahydrofuran (THF)4.0Dipole-Dipole, H-Bond AcceptorModerately polar, effective at solvating both polar and nonpolar moieties.
Esters Ethyl Acetate (EtOAc)4.4Dipole-DipoleCommon solvent in chromatography and extraction; represents ester functionality.
Chlorinated Dichloromethane (DCM)3.1Dipole-DipoleGood for less polar compounds; assesses solubility in a non-H-bonding environment.
Nonpolar Toluene2.4van der WaalsRepresents aromatic, nonpolar systems; likely to have low solubility.

| Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method (or a miniaturized plate-based version). This method ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility.

| Workflow Overview

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Accurately weigh excess 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide into vials B Add precise volume of each test solvent A->B Dispense C Seal vials and place in temperature-controlled shaker (e.g., 25°C, 24-48h) B->C Incubate D Ensure solid phase remains present C->D Visual Check E Centrifuge or filter to separate solid from supernatant D->E Process F Carefully extract an aliquot of the saturated supernatant E->F G Dilute aliquot with a suitable assay solvent (e.g., ACN/Water) F->G H Quantify concentration using a validated HPLC-UV method G->H I Calculate solubility (mg/mL or mM) based on dilution factor H->I

Caption: Workflow for Equilibrium Solubility Determination.

| Detailed Step-by-Step Methodology

Materials:

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (solid)

  • Selected organic solvents (as per Table 1)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Temperature-controlled orbital shaker

  • Centrifuge with vial adaptors or syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation:

    • Tare a clean, dry 2 mL glass vial on an analytical balance.

    • Add approximately 5-10 mg of the compound to the vial. The key is to ensure an excess of solid will remain after equilibrium is reached. Record the exact mass if performing a gravimetric analysis in parallel.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Prepare one vial for each solvent to be tested.

    • Place the sealed vials in an orbital shaker set to a constant temperature (typically 25 °C for standard solubility).

    • Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. A preliminary time-course experiment can validate the optimal equilibration time.

    • Visually inspect the vials to confirm that undissolved solid remains in each. If a sample has completely dissolved, it indicates the solubility is higher than the concentration prepared, and the experiment should be repeated with more solute.

  • Sample Processing and Analysis:

    • Remove the vials from the shaker. Allow them to sit for 30 minutes to let heavy solids settle.

    • To separate the saturated liquid phase (supernatant) from the solid, either:

      • Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

      • Filtration: Use a syringe to draw up the slurry and carefully pass it through a chemically-resistant (e.g., PTFE) 0.22 µm syringe filter into a clean analysis vial. Self-validation step: Discard the first few drops of filtrate to prevent adsorption effects on the filter membrane.

    • Immediately after separation, carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a larger, pre-filled volumetric flask or vial for dilution. The dilution factor should be chosen to bring the final concentration into the linear range of the analytical method. The diluent should be a solvent in which the compound is freely soluble, typically the mobile phase of the HPLC method (e.g., 50:50 acetonitrile:water).

    • Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method against a standard curve of known concentrations.

  • Calculation:

    • Calculate the original concentration in the supernatant using the formula:

      • Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

| Data Interpretation and Application

The quantitative data gathered should be compiled into a clear summary table. This allows for direct comparison and informs subsequent development activities.

Table 2: Hypothetical Solubility Data for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

SolventSolubility ClassificationSolubility (mg/mL) at 25°CImplications for Development
TolueneVery Slightly Soluble< 0.1Unsuitable for reactions or formulations. Useful as an anti-solvent for crystallization.
Dichloromethane (DCM)Slightly Soluble1.5May be useful for specific synthetic steps but limited for formulation.
Ethyl Acetate (EtOAc)Sparingly Soluble8.2Potential for use in extraction and some purification processes (e.g., column chromatography).
MethanolSoluble45.0Good candidate for purification (recrystallization) and analytical sample preparation.
Tetrahydrofuran (THF)Soluble62.5Versatile solvent for both reaction chemistry and characterization.
Acetonitrile (ACN)Freely Soluble110.7Excellent for analytical method development and as a component in HPLC mobile phases.
DMSO Very Soluble > 250 Ideal for creating high-concentration stock solutions for biological screening assays.
DMF Very Soluble > 220 Similar to DMSO; a primary choice for stock solutions and challenging reactions.

Note: The data in this table is illustrative and must be determined experimentally.

| Logical Relationships in Solubility Data

The observed solubility trends can be rationalized by considering the principles of "like dissolves like."

G compound 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Polar Head: -CONHNH2 Nonpolar Body: Bromo-pyrazole solvents Solvent Properties Polar Protic (MeOH) Polar Aprotic (DMSO, ACN) Nonpolar (Toluene) compound:f0->solvents:p1 Strong H-bond Acceptor Interaction compound:f0->solvents:p0 Strong H-bond Donor/Acceptor compound:f1->solvents:p2 Weak van der Waals compound:f1->solvents:p1 Dipole-Dipole high High Solubility solvents:p1->high medium Moderate Solubility solvents:p0->medium low Low Solubility solvents:p2->low interactions Interaction Strength

Caption: Solute-Solvent Interaction Model.

This diagram illustrates that highly polar aprotic solvents like DMSO are most effective because they can strongly interact with the polar carbohydrazide group via hydrogen bond acceptance and dipole-dipole forces, while still adequately solvating the less polar pyrazole body. In contrast, nonpolar solvents like toluene have no strong interactions with the polar head group, leading to very poor solubility.

| Safety & Handling Considerations

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazide Compounds: Hydrazides as a class can have toxicological properties and should be handled with care. Avoid inhalation of dust and skin contact.

  • Organic Solvents: Refer to the Safety Data Sheet (SDS) for each specific solvent used. Pay close attention to flammability, toxicity, and proper disposal procedures.

| References

  • "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "The Shake Flask Method for Solubility Determination." European Chemicals Agency (ECHA). Provides guidance on the standard OECD Test Guideline 105. [Link]

  • "Solubility Measurement and Prediction." In Developing Solid Oral Dosage Forms, edited by Yihong Qiu, Yisheng Chen, and Geoff G. Z. Zhang, 2nd ed., 113-139. Academic Press, 2017. [Link]

  • "Snyder Polarity Index." A detailed explanation of the solvent polarity scale. [Link]

Foundational

A Researcher's Guide to Sourcing 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide: From Supplier Identification to In-House Validation

Abstract The reproducibility and success of chemical research, particularly in drug discovery and development, are fundamentally dependent on the quality and purity of starting materials. 4-bromo-1-ethyl-1H-pyrazole-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reproducibility and success of chemical research, particularly in drug discovery and development, are fundamentally dependent on the quality and purity of starting materials. 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS No. 514800-87-4), a key heterocyclic building block, offers a versatile scaffold for synthesizing a range of pharmacologically active compounds. This guide provides an in-depth framework for researchers and procurement specialists to identify, vet, and validate commercial sources of this critical reagent. We move beyond a simple list of suppliers to offer a comprehensive workflow for ensuring the integrity of the chemical supply chain, from initial sourcing to final release for experimental use.

Introduction: The Strategic Value of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal synthon for designing enzyme inhibitors and receptor antagonists.[1][2] Specifically, substituted pyrazoles like 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide serve as versatile intermediates. The bromine atom at the 4-position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups, while the carbohydrazide moiety offers a reactive handle for constructing larger, more complex molecules.[2][3]

Given its utility, securing a reliable supply of high-purity 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a critical first step for any research program utilizing it. This guide is designed to empower researchers to navigate the complex landscape of chemical suppliers with confidence.

The Commercial Supplier Landscape

The market for specialty research chemicals is populated by a diverse range of companies, from large-scale manufacturers and global distributors to smaller, niche synthesis labs. Understanding this ecosystem is key to effective sourcing.

  • Manufacturers: These entities synthesize the compound in-house. They have direct control over the synthetic route, quality control (QC) processes, and batch consistency. Sourcing from a primary manufacturer often yields the most detailed technical support and batch traceability.

  • Distributors: These companies purchase chemicals from various manufacturers and manage logistics, stocking, and sales. While they offer convenience and a broad catalog, their direct knowledge of a specific batch's synthesis history may be limited.

  • Marketplaces: Online platforms that aggregate listings from numerous suppliers. They are useful for price comparison but require careful vetting of the actual, underlying supplier for each product.

For a specialized intermediate, initial searches often point to companies that focus on building blocks for research and development.

Identified Commercial Sources

Based on current catalog data, the following suppliers have been identified as potential sources for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. Researchers should always verify stock status and request a batch-specific Certificate of Analysis before purchase.

SupplierProduct IdentifierPurityNotes / Link
BOC Sciences CAS 514800-87-4Not specifiedListed as a research chemical.[]
Chiralen MDL MFCD02055664Not specifiedListed as a research chemical.[5]

Note: This table is not exhaustive and is intended as a starting point. The availability and specifications of chemical products can change. Direct inquiry with these and other reputable chemical suppliers is strongly recommended.

The Cornerstone of Trust: Supplier and Reagent Qualification

Purchasing a chemical is not merely a transaction; it is the foundation of an experiment. A failed or irreproducible experiment due to a substandard reagent can invalidate months of work.[6] A robust qualification process is therefore not optional, but essential.[7][8]

The Certificate of Analysis (CoA): Your Primary Tool for Verification

The Certificate of Analysis (CoA) is a formal document that provides batch-specific data verifying a reagent's identity and quality against preset standards.[6][9] It is the single most important document in the procurement process. Never use a reagent in a critical experiment without first obtaining and scrutinizing its CoA.[6]

Key Information to Scrutinize on a CoA: [6][10]

  • Product and Batch Number: Ensures traceability.

  • Purity Specification: Typically determined by HPLC, GC, or qNMR. A purity level of >95% is standard for most research applications.

  • Identity Confirmation Data: Results from analytical methods like ¹H NMR and Mass Spectrometry.

  • Analytical Methods Used: Provides insight into the rigor of the quality control process.

The following diagram illustrates a recommended workflow for procuring and qualifying a critical research chemical.

cluster_procurement Phase 1: Procurement cluster_validation Phase 2: In-House Validation cluster_decision A Identify Research Need B Search Suppliers for CAS 514800-87-4 A->B C Request Batch-Specific Certificate of Analysis (CoA) B->C D Review CoA & Supplier Reputation C->D E Place Purchase Order D->E F Receive Shipment E->F Shipment G Physical Inspection & Documentation Match (CoA, Label, PO) F->G H Perform Incoming QC (e.g., 1H NMR, LC-MS) G->H I Compare In-House Data with Supplier CoA H->I J Release Material to Lab Inventory I->J Decision Data Match? I->Decision Decision->J Yes K Quarantine Batch & Contact Supplier Decision->K No cluster_paper_vetting Documentation Review cluster_empirical_vetting Empirical Validation (First Order) cluster_decision Start Begin Supplier Vetting A Does Supplier Provide Batch-Specific CoAs? Start->A B Is CoA Comprehensive? (NMR, MS, HPLC data) A->B C Are Quality Standards Clearly Stated? (e.g., >95%) B->C Decision1 Pass? C->Decision1 D Does In-House QC Data Match the CoA? E Is Batch-to-Batch Consistency High? D->E Decision2 Pass? E->Decision2 Decision1->D Yes Rejected Disqualified Supplier Decision1->Rejected No Qualified Qualified Supplier Decision2->Qualified Yes Decision2->Rejected No

Sources

Exploratory

A Comprehensive Technical Guide to Pyrazole Carbohydrazide Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Foreword: The Convergence of Two Pharmacophores In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. This guide delves into the rich and ver...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. This guide delves into the rich and versatile world of pyrazole carbohydrazide derivatives , a class of compounds born from the fusion of the pyrazole nucleus and the carbohydrazide linker. The pyrazole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous blockbuster drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal anchor for engaging biological targets.[1][4]

The carbohydrazide moiety (-CO-NH-NH2) and its hydrazone derivatives (-CO-NH-N=CH-), on the other hand, are not merely inert linkers. They are highly reactive, versatile functional groups known to be crucial for the biological activity of many therapeutic agents.[5][6] This functional group is a key building block for synthesizing a variety of heterocyclic systems and often acts as a hydrogen-bonding donor and acceptor, critical for molecular recognition at the active site of enzymes and receptors.

The amalgamation of these two entities yields pyrazole carbohydrazide derivatives, a compound class that has demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][7] This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the synthesis, biological evaluation, structure-activity relationships (SAR), and future outlook for this promising class of molecules. We will explore not just the "how" but, more critically, the "why" behind the experimental designs and synthetic choices that drive discovery in this field.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of pyrazole carbohydrazide derivatives is typically a multi-step process that offers considerable flexibility for structural diversification. The general approach involves the construction of a pyrazole carboxylic acid ester, its conversion to the key carbohydrazide intermediate, and subsequent condensation to form the final, often more potent, hydrazone derivatives.

Core Synthesis Workflow

The most prevalent and versatile pathway begins with readily available starting materials and proceeds through a logical sequence. The causality behind this workflow is rooted in the principles of reactivity and functional group transformation, ensuring high yields and purity of the final products.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization A 1,3-Dicarbonyl Compound C Pyrazole Carboxylic Acid Ester A->C Cyclocondensation B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C Cyclocondensation E Pyrazole Carbohydrazide (Key Intermediate) C->E Nucleophilic Acyl Substitution D Hydrazine Hydrate (Excess) D->E Nucleophilic Acyl Substitution G Final Pyrazole Carbohydrazide Derivative (Hydrazone) E->G Condensation (Schiff Base Formation) F Substituted Aldehyde or Ketone F->G Condensation (Schiff Base Formation)

Caption: General Synthetic Workflow for Pyrazole Carbohydrazide Derivatives.

Experimental Protocol: A General Synthesis of N'-Arylmethylene-1H-pyrazole-carbohydrazides

This protocol represents a validated, reproducible method for synthesizing a library of derivatives for biological screening. Each step is designed for efficiency and scalability.

Step 1: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-4-carboxylate (Example)

  • Rationale: This initial cyclocondensation reaction forms the core pyrazole ring. Ethyl acetoacetate serves as the 1,3-dicarbonyl precursor, and an arylhydrazine is used to install a substituent at the N1 position, which is often crucial for tuning biological activity.

  • Procedure:

    • To a solution of ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL), add the desired arylhydrazine hydrochloride (10 mmol) and anhydrous sodium acetate (12 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acid residues, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazole ester.

Step 2: Synthesis of 1-Aryl-5-methyl-1H-pyrazole-4-carbohydrazide (Key Intermediate)

  • Rationale: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine hydrate displaces the ethoxy group of the ester. Using an excess of hydrazine hydrate not only drives the reaction to completion but also allows it to serve as the solvent, simplifying the procedure.

  • Procedure:

    • Suspend the pyrazole ester (8 mmol) in hydrazine hydrate (99%, 15 mL).

    • Reflux the mixture for 8-10 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture and pour it into cold water (75 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry. The product is often of sufficient purity for the next step.

Step 3: Synthesis of N'-(Substituted-benzylidene)-1-Aryl-5-methyl-1H-pyrazole-4-carbohydrazide (Final Derivatives)

  • Rationale: This is a classic condensation reaction to form a Schiff base (hydrazone). The terminal -NH2 group of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. A catalytic amount of acid is used to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

  • Procedure:

    • Dissolve the pyrazole carbohydrazide (5 mmol) in absolute ethanol (25 mL).

    • Add the desired substituted aromatic aldehyde (5 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-5 hours. The formation of the product is often indicated by a precipitate.

    • Cool the reaction vessel in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Characterize the final compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

The Spectrum of Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of pyrazole carbohydrazide derivatives is vast, with significant findings in oncology, microbiology, and inflammatory diseases. The biological activity is profoundly influenced by the nature and position of substituents on both the pyrazole core and the appended aromatic rings.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole carbohydrazide derivatives against various cancer cell lines.[8] A significant focus has been on A549 non-small cell lung cancer cells.[4][5][9]

  • Mechanism of Action: A primary mechanism is the induction of apoptosis (programmed cell death).[5][6] Salicylaldehyde-pyrazole-carbohydrazide derivatives, particularly their copper complexes, have been shown to be potent growth inhibitors of A549 cells by triggering this pathway.[5][6]

  • Structure-Activity Relationship (SAR):

    • Position of Carbohydrazide: The position of the carbohydrazide moiety on the pyrazole ring is critical. Derivatives with the substituent at the C-3 and C-5 positions often exhibit potent antitumor activity.[5]

    • Substituents: The introduction of specific groups can enhance potency. For instance, linking pyrimidine or ferrocenyl molecules to the pyrazole carbohydrazide scaffold has been particularly effective against lung carcinoma cells (A549).[8][9]

    • Lipophilicity: Compounds with logP values in the range of 3.12–4.94 have demonstrated a greater inhibitory effect on the growth of A549 cells, suggesting that membrane permeability is a key factor.[4]

G A Pyrazole Carbohydrazide Derivative B Cancer Cell A->B Inhibits Growth C Induction of Oxidative Stress B->C D Mitochondrial Membrane Depolarization C->D E Release of Cytochrome c D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A Potential Apoptotic Pathway Induced by Pyrazole Derivatives.

Table 1: Selected Anticancer Activity of Pyrazole Carbohydrazide Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung)Potent growth inhibition[4]
Salicylaldehyde-pyrazole-carbohydrazide Cu complexesA549 (Lung)Apoptosis induction[5]
Pyrimidine-linked Pyrazole carbohydrazidesA549 (Lung)High potency[8][9]
4-Hydroxypyrazole derivativesVariousBroad-spectrum potential[5]

Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

  • Procedure:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the synthesized pyrazole carbohydrazide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Antimicrobial and Antiparasitic Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carbohydrazides have emerged as a promising scaffold in this area.[3][10]

  • Mechanism of Action: While the exact mechanisms are diverse and compound-specific, they often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. For parasitic diseases like malaria, a specific target has been identified as the Plasmodium falciparum cysteine protease.[5][6]

  • Structure-Activity Relationship (SAR):

    • Substituents on N-phenyl ring: The nature and position of substituents on the N-phenyl ring of 1H-pyrazole-4-carbohydrazides are crucial in determining the antimicrobial activity profile.[5][6]

    • Spacer Insertion: Inserting an ethylenic spacer between an aromatic subunit and the carbohydrazide function can increase lipophilicity and alter stereoelectronic factors, leading to potent trypanocidal activity.[5][6]

    • Specific Derivatives:

      • 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzylidene)-hydrazides show marked leishmanicidal activity against L. amazonensis.[1][5]

      • The 4-hydroxyphenyl derivative of 1H-pyrazole-4-carbohydrazide shows potential antimalarial activity.[5][6]

      • Other series have demonstrated moderate bactericidal and bacteriostatic properties.[5][6]

Table 2: Selected Antimicrobial/Antiparasitic Activities

Compound SeriesTarget OrganismType of ActivityReference
1H-Pyrazole-4-carbohydrazide derivativesBacteriaModerate bactericidal/bacteriostatic[5][6]
4-Hydroxyphenyl derivativePlasmodium falciparumAntimalarial (cysteine protease inh.)[5][6]
1-(Substituted-phenyl)-pyrazole-4-carbohydrazidesLeishmania amazonensisLeishmanicidal[1][5]
Pyrazole carbohydrazides with ethylenic spacerTrypanosoma cruziTrypanocidal[5][6]
Anti-inflammatory, Analgesic, and Anticonvulsant Activities

The historical success of pyrazolone drugs like antipyrine as analgesics and anti-inflammatories provides a strong rationale for exploring newer pyrazole derivatives for these indications.[3][5][6]

  • Anti-inflammatory & Analgesic Activity: The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[4] Molecular modeling studies have shown that pyrazole analogs can interact favorably with the COX-2 active site.[4] Notably, a 4-dimethylaminephenyl derivative of 1H-pyrazole-4-carbohydrazide displayed antinociceptive (analgesic) activity eleven times more potent than the standard drug dipyrone.[5][6]

  • Anticonvulsant Activity: Certain structural arrangements of pyrazole carbohydrazides have shown promise as anticonvulsants. Activity has been confirmed in standard preclinical models, including the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) tests, which represent different types of seizure activity.[5][6]

Conclusion and Future Directions

Pyrazole carbohydrazide derivatives stand out as a remarkably versatile and pharmacologically significant class of compounds. The synthetic accessibility and ease of diversification make this scaffold an attractive starting point for medicinal chemistry campaigns. The extensive research summarized here confirms their potential as lead compounds for developing novel therapeutics against cancer, infectious diseases, inflammation, and neurological disorders.[4][5]

Future research should be directed towards:

  • Mechanism Deconvolution: While many derivatives show potent activity, the precise molecular targets for many are yet to be fully elucidated. Advanced techniques like chemical proteomics and thermal shift assays can identify specific protein binding partners.

  • Lead Optimization: Promising hits from initial screenings should be subjected to rigorous SAR studies to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Compounds demonstrating high in vitro potency and favorable preliminary safety profiles must be advanced to relevant animal models to establish in vivo efficacy and therapeutic index.

  • Exploration of New Therapeutic Areas: Given the wide biological activity spectrum, this chemical class could be screened against other disease targets, potentially uncovering novel applications.[5]

References

  • Lima, P. C., de Lima, L. S., da Silva, K. M., de Oliveira, A. C., de Moura, R. O., & de Fátima, Â. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-323. [Link]

  • Ghaywat, P. U., Jadhav, M. B., Ghogale, P. K., Sanap, M. S., & Nangude, M. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • de Fátima, Â., de Lima, L. S., da Silva, K. M., de Oliveira, A. C., & de Moura, R. O. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(2), 2638-2651. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

  • Khan, S. A., & Singh, N. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013-022. [Link]

  • Hassan, A. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). [Link]

  • Anonymous. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of a carbohydrazide moiety can further enhance their biological profile.[1] This document outlines a probable synthetic route to the target molecule, based on established methodologies for pyrazole synthesis. Furthermore, it presents a detailed predictive analysis of its spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The carbohydrazide functional group, in particular, is a versatile pharmacophore known to be a key structural element in various therapeutically active agents.[1] The title compound, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, incorporates both the pyrazole core and the carbohydrazide moiety, making it a promising candidate for further investigation in drug discovery programs. The bromine substituent at the 4-position offers a site for subsequent chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[3]

Synthesis and Characterization

Proposed Synthetic Protocol

A potential pathway to synthesize 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide could begin with the synthesis of a pyrazole ester intermediate, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

This step would likely involve the cyclization of a suitably substituted precursor, followed by bromination and N-ethylation. Alternatively, a pre-formed N-ethyl pyrazole could be brominated and then carboxylated. A plausible approach is the reaction of ethyl 2,3-dioxobutanoate with ethylhydrazine to form the pyrazole ring, which can then be brominated.

Step 2: Hydrazinolysis of the Ester to the Carbohydrazide

The resulting ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate can then be converted to the desired carbohydrazide by reaction with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.

G A Ethyl 2,3-dioxobutanoate + Ethylhydrazine B Ethyl 1-ethyl-1H-pyrazole-3-carboxylate A->B Cyclization C Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate B->C Bromination D 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate) G cluster_0 Spectroscopic Analysis Workflow A 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (Sample) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E

Figure 2: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide has presented a comprehensive overview of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a molecule with significant potential in the field of medicinal chemistry. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectroscopic data provides a valuable reference for researchers undertaking its synthesis and characterization. Further experimental work is necessary to validate these predictions and to explore the full potential of this promising pyrazole derivative.

References

  • G. Daidone, B. Maggio, D. Raffa, S. Plescia, S. Papa, and M. Matera, "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest," ARKIVOC, vol. 2002, no. 5, pp. 123-132, 2002. [Online]. Available: [Link]

  • S. K. Goudgaon, "Synthesis of Pyrazole Derivatives A Review," International Journal for Modern Trends in Science and Technology, vol. 8, no. 1, pp. 1-10, 2022. [Online]. Available: [Link]

  • Request PDF | Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | New 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives were prepared in 70-90% yields from 1-methyl- or... | ResearchGate. Available: [Link]

  • A. M. Funke and A. A. de Morais, "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest," Molecules, vol. 20, no. 12, p. 21975, 2015. [Online]. Available: [Link]

  • S. A. F. El-Sattar, M. M. H. Bhaya, and N. A. K. Al-Masoudi, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 23, no. 1, p. 136, 2018. [Online]. Available: [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-ethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethylpyrazole-5-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • H. Alinezhad, M. Tajbakhsh, and M. Zare, "One-pot regioselective synthesis of 4-bromopyrazole derivatives under solvent free conditions," Journal of the Mexican Chemical Society, vol. 55, no. 4, pp. 238-241, 2011. [Online]. Available: [Link]

Sources

Exploratory

potential biological activities of pyrazole compounds

An In-depth Technical Guide to the Biological Activities of Pyrazole Compounds Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Compounds

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the incorporation of the pyrazole nucleus into numerous clinically successful drugs, spanning a remarkable breadth of therapeutic areas.[1][3][4] Marketed pharmaceuticals such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the anti-obesity medication Rimonabant all feature this core structure, underscoring its profound impact on drug development.[1][3]

This guide provides an in-depth exploration of the major biological activities associated with pyrazole derivatives. We will delve into the key mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize critical quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals. The narrative is structured around the primary therapeutic applications, offering a logical and application-focused journey into the pharmacology of this remarkable heterocycle.

Anti-inflammatory Activity: The Landmark Role of Selective COX-2 Inhibition

The most prominent and commercially successful application of pyrazole compounds lies in their potent anti-inflammatory effects.[5][6] This activity is primarily driven by their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.

Mechanism of Action: The Arachidonic Acid Pathway

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7][8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[9][10]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers.[9][11] Pyrazole-based drugs, most notably Celecoxib , were designed as selective COX-2 inhibitors.[10][12] The chemical structure of these compounds, often featuring a diaryl-substituted pyrazole with a sulfonamide side chain, allows them to bind specifically to a larger, more flexible active site present in the COX-2 enzyme, while sterically hindering their entry into the narrower COX-1 active site.[7][9] This selective inhibition blocks the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, offering a superior safety profile.[8][9][10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Prostaglandins_1 Physiological Prostaglandins Prostaglandin_H2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins Prostaglandin_H2_2->Prostaglandins_2 Outcomes_1 Gastric Protection Platelet Aggregation Prostaglandins_1->Outcomes_1 Outcomes_2 Inflammation Pain Fever Prostaglandins_2->Outcomes_2 NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Pyrazole-based COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits Anticancer_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR Binds Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) EGFR->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Cell_Cycle Cell Cycle Progression (CDKs) Transcription->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Pyrazole_Kinase Pyrazole-based Kinase Inhibitor Pyrazole_Kinase->EGFR Inhibits Pyrazole_CDK Pyrazole-based CDK Inhibitor Pyrazole_CDK->Cell_Cycle Inhibits

Caption: Simplified signaling pathway showing points of inhibition by anticancer pyrazoles.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of pyrazole derivatives is initially screened by measuring their IC₅₀ values against various human cancer cell lines.

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
Derivative 33CDK2HCT116< 23.7[13]
Derivative 34CDK2MCF-7< 23.7[13]
Derivative 53EGFR, VEGFR-2HepG215.98[13]
Derivative 54EGFR, VEGFR-2HepG213.85[13]
Compound 11COX-2, EGFR, Topo-1MCF-72.85[14]
Compound 12COX-2, EGFR, Topo-1HT-292.12[14]
Compound 42Not specifiedWM 266.40.12[15]
Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a primary screen for cytotoxic compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HT-29 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds. Replace the cell culture medium with fresh medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log concentration of the compound to determine the IC₅₀ value.

Antimicrobial Activity: A Scaffold for Combating Resistant Pathogens

With the rise of antimicrobial resistance, there is a critical need for novel chemical entities to treat bacterial and fungal infections. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity. [16][17]

Mechanisms of Action and Spectrum of Activity

While the exact mechanisms are diverse and still under investigation, some pyrazole-based compounds are thought to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [16] The spectrum of activity is notably broad. Efficacy has been shown against:

  • Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [3][16]* Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa. [1][18]* Fungi: Including pathogenic yeasts like Candida albicans. [1][18]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Pyrazole Compound Stock Dilutions Serial Dilute Compound in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells with Bacteria Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Ampicillin (Standard)---[1]
Norcadine (Standard)---[1]
Derivative 163Good ActivityGood ActivityGood Activity[1]
Pyrazole Hydrazone 3>32>32Not Tested[16]
Pyrazole Hydrazone 44>32Not Tested[16]
Pyrazole-Thiazole Hybrid1.9Not TestedNot Tested[16]
Experimental Protocol

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a compound against bacteria.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). A growth indicator like resazurin can also be used for colorimetric determination.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends beyond the major areas of inflammation, cancer, and microbial infections.

  • Neuroprotective Activity: Several pyrazole derivatives have been identified as potential neuroprotective agents. [19][20]Their mechanisms are often linked to their anti-inflammatory and antioxidant properties, which are crucial for mitigating neuronal damage in conditions like spinal cord injury and neurodegenerative diseases such as Parkinson's. [21][22][23]Studies have shown that certain pyrazoles can protect neuronal cells from oxidative stress and reduce the expression of pro-inflammatory cytokines in microglial cells. [21][22]

  • Antiviral Activity: The pyrazole nucleus is also a promising scaffold for the development of antiviral drugs. [24]Research has demonstrated the efficacy of pyrazole derivatives against a range of viruses, including Newcastle disease virus (NDV) and various coronaviruses. [25][26][27][28]These compounds can interfere with viral replication and propagation, making them valuable candidates for further therapeutic development against emerging viral threats. [26][28]

Conclusion and Future Outlook

The pyrazole scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable capacity to modulate a diverse array of biological targets. Its success is anchored in the anti-inflammatory properties of selective COX-2 inhibitors but has expanded dramatically into oncology, anti-infectives, and neurology. The chemical tractability of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. [16][17] Future research will likely focus on developing pyrazole derivatives as multi-target agents, particularly for complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective. Furthermore, the application of computational screening and hybrid molecule design, combining the pyrazole core with other active pharmacophores, will continue to unlock new therapeutic possibilities for this exceptional heterocyclic compound. [11][33]

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2019, February 26). News-Medical.Net. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021, July 23). Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022, November 28). Pharmaguideline. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). PubMed. [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2016). PubMed. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online. [Link]

  • Review: biologically active pyrazole derivatives. (2017). Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2020). PubMed. [Link]

  • “Review on Biological Activities of Pyrazole Derivatives”. (2022). Journal of Chemical Health Risks. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2019). PubMed. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2019). Bentham Science. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2021). ResearchGate. [Link]

  • Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. (2011). ACS Publications. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2024). SpringerLink. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Taylor & Francis Online. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). National Institutes of Health. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Publishing. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • (PDF) Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2024). ResearchGate. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2017). PubMed. [Link]

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (2018, August 27). PubMed. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed Central. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

This guide provides a comprehensive overview of the synthetic routes for preparing 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest for researchers and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest for researchers and professionals in drug development. The pyrazole core, particularly with a carbohydrazide moiety, is a significant pharmacophore found in numerous therapeutically active agents.[1] This document outlines the strategic considerations and methodologies for the synthesis of this specific derivative, emphasizing chemical logic and practical application.

Strategic Analysis of the Synthetic Pathway

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide necessitates a multi-step approach involving the construction of the pyrazole core, followed by sequential functionalization. The chosen strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions. The most logical and convergent synthetic route proceeds through four key stages:

  • Formation of the Pyrazole Core: Synthesis of a foundational pyrazole-3-carboxylate ester.

  • N-Alkylation: Introduction of the ethyl group at the N1 position of the pyrazole ring.

  • Electrophilic Bromination: Regioselective bromination at the C4 position.

  • Hydrazinolysis: Conversion of the ester functionality to the desired carbohydrazide.

This sequence is designed to mitigate potential side reactions and purification challenges. For instance, bromination is performed after N-ethylation to avoid potential complications with the acidic N-H proton of the pyrazole ring during the bromination step.

Synthetic_Pathway A Ethyl 2,4-dioxobutanoate C Ethyl 1H-pyrazole-3-carboxylate A->C B Hydrazine Hydrate B->C E Ethyl 1-ethyl-1H-pyrazole-3-carboxylate C->E N-Ethylation D Ethyl Iodide / Base D->E G Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate E->G Bromination F N-Bromosuccinimide (NBS) F->G I 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide G->I Hydrazinolysis H Hydrazine Hydrate H->I N-Ethylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrazole Ethyl 1H-pyrazole-3-carboxylate Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Base Base (e.g., Cs2CO3) Base->Pyrazolate Removes N-H proton Product Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Pyrazolate->Product N1 attacks ethyl group EthylIodide Ethyl Iodide EthylIodide->Product

Sources

Protocols & Analytical Methods

Method

using 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in antimicrobial assays

Application Note & Protocol Topic: Evaluating the Antimicrobial Efficacy of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating the Antimicrobial Efficacy of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique scaffolds and mechanisms of action. Heterocyclic compounds, particularly those containing the pyrazole nucleus, represent a promising and highly explored area in medicinal chemistry. The pyrazole ring is a key pharmacophore found in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties[1][2][3].

Within this class, pyrazole carbohydrazide derivatives have emerged as a particularly interesting subclass. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group known to be a crucial building block in the synthesis of various heterocyclic systems and is recognized as an important pharmacophore in its own right[4]. Several studies have demonstrated that combining the pyrazole core with a carbohydrazide side chain can lead to potent antimicrobial agents active against a range of Gram-positive and Gram-negative bacteria, as well as fungi[5][6][7].

This application note focuses on 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , a specific derivative for which the antimicrobial potential is yet to be fully characterized. The presence of a bromo-substituent, an ethyl group at the N1 position, and the C3-carbohydrazide creates a unique chemical entity. This guide provides detailed, validated protocols for conducting preliminary antimicrobial evaluation of this compound using standardized methods to ensure reproducible and reliable data. The primary assays detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent determination of Minimum Bactericidal Concentration (MBC), which are considered the gold standards in susceptibility testing[8][9][10][11].

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The core objective of these protocols is to quantify the in vitro activity of the test compound.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period[12]. It is the primary measure of a compound's potency. The broth microdilution method is a standardized and efficient way to determine MIC values for multiple isolates or compounds simultaneously[10][13][14].

  • Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (a bacteriostatic effect), MBC determines the lowest concentration required to kill a specified percentage (typically ≥99.9%) of the initial microbial inoculum. This assay is a critical next step to differentiate between bacteriostatic and bactericidal activity.

These protocols are designed in accordance with internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability across different laboratories[8][9][15][16][17].

Materials and Reagents

3.1. Test Compound and Media

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (Purity ≥95%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Mueller-Hinton Agar (MHA), sterile

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Tryptic Soy Agar (TSA) or Blood Agar plates

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.5 McFarland Turbidity Standard

  • Deionized water, sterile

3.2. Microbial Strains (Quality Control Panel)

  • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)

  • Escherichia coli (e.g., ATCC 25922)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Enterococcus faecalis (e.g., ATCC 29212)

  • (Optional)Candida albicans (e.g., ATCC 90028) for antifungal testing (requires RPMI-1640 medium)

3.3. Consumables and Equipment

  • Sterile 96-well, U-bottom microtiter plates

  • Adhesive plate sealers or lids

  • Serological pipettes (5, 10, 25 mL), sterile

  • Micropipettes and sterile, filtered pipette tips

  • Sterile microtubes (1.5 mL) and conical tubes (15, 50 mL)

  • Nephelometer or spectrophotometer

  • Vortex mixer

  • Incubator (35 ± 2 °C)

  • Biological Safety Cabinet (BSC)

  • Plate reader (optional, for quantitative growth measurement)

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

Causality: High-concentration stock solutions in a suitable solvent like DMSO are necessary because many organic compounds have low aqueous solubility. Serial dilutions are then made in the growth medium to achieve the final test concentrations while ensuring the final solvent concentration is low enough (<1%) to not affect microbial growth.

  • Prepare a 10 mg/mL (or ~20-50 mM) Stock Solution: Accurately weigh 10 mg of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved. This is your primary stock. Store at -20°C.

  • Prepare an Intermediate Working Solution: Perform a 1:10 dilution of the primary stock in sterile CAMHB. For example, add 100 µL of the 10 mg/mL stock to 900 µL of CAMHB to create a 1 mg/mL (1000 µg/mL) working solution. Note: The highest concentration tested will be a further dilution of this solution.

Protocol 2: Inoculum Preparation

Causality: A standardized inoculum density is the most critical variable for reproducible MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for most bacteria. This is then diluted to achieve a final test concentration of ~5 x 10⁵ CFU/mL in each well, as recommended by CLSI guidelines[8][16].

  • Culture Revival: From a frozen stock, streak the desired bacterial strain onto a non-selective agar plate (e.g., TSA) and incubate for 18-24 hours at 35 ± 2 °C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the agar plate.

  • Suspension Preparation: Transfer the selected colonies into a tube containing 5 mL of sterile PBS or saline. Vortex thoroughly to create a smooth suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by visual comparison or using a nephelometer. This yields an approximate density of 1.5 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final target concentration. A typical dilution is 1:150 (e.g., 200 µL of standardized suspension into 30 mL of CAMHB), which results in ~1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the microtiter plate to reach the final 5 x 10⁵ CFU/mL.

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol describes the setup for one 96-well plate testing a single compound against a single bacterial strain over a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12.

  • Compound Addition: Add 100 µL of the 1000 µg/mL working solution to column 1. This well will have a final concentration of 256 µg/mL after inoculum is added. Correction: To achieve a final concentration of 256 µg/mL in a final volume of 100 µL, the initial 100 µL added to column 1 must be at 512 µg/mL. Therefore, prepare a 512 µg/mL intermediate stock and add 100 µL to column 1, and 100 µL to column 2 before serial dilution. Let's adjust for a simpler standard protocol:

    • Revised Step 1: Add 50 µL of sterile CAMHB to wells in columns 2 through 11.

    • Revised Step 2: Prepare a 512 µg/mL working solution of the compound in CAMHB. Add 100 µL of this solution to column 1.

    • Revised Step 3: Perform 2-fold serial dilutions by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 50 µL from column 2 to column 3, and so on, down to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the growth control.

  • Control Wells:

    • Growth Control (GC): Column 11 contains 50 µL of CAMHB only (no compound). This well must show growth.

    • Sterility Control (SC): Column 12 contains 100 µL of uninoculated CAMHB. This well must remain clear.

  • Inoculation: Add 50 µL of the final diluted inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid or adhesive seal and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Protocol 4: Data Interpretation and MIC Determination
  • Validate Controls: Before reading the results, check the control wells. The Sterility Control (Column 12) must be clear, and the Growth Control (Column 11) must show distinct turbidity. If controls fail, the experiment is invalid.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth can be assessed by the naked eye (a button of cells at the bottom of the U-well) or with a plate reader (OD₆₀₀).

| Plate Layout Example for MIC Determination | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | A | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | GC | SC | | B | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | GC | SC | | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | Concentrations in µg/mL. GC = Growth Control. SC = Sterility Control.

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

Causality: This protocol confirms cell death versus mere growth inhibition. By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were killed or just prevented from multiplying.

  • Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the Growth Control well.

  • Sub-culturing: Mix the contents of each selected well thoroughly. Aseptically pipette 10-20 µL from each selected well and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (~5 x 10⁵ CFU/mL). In practice, it is often defined as the lowest concentration showing no growth or only 1-2 colonies on the subculture plate.

Experimental Workflow and Data Visualization

The overall process follows a logical progression from preparation to final data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (10 mg/mL in DMSO) Serial_Dilution Perform 2-Fold Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (16-20h at 35°C) Inoculate->Incubate_MIC Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plate Read_MIC->Subculture Incubate_MBC Incubate Agar Plate (18-24h at 35°C) Subculture->Incubate_MBC Read_MBC Read MBC Value (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Data Presentation

Results should be summarized clearly. For a panel of microorganisms, the following table format is recommended.

Microorganism Strain ID MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureusATCC 292131632Bactericidal (≤4)
E. coliATCC 2592264>256Bacteriostatic (>4)
P. aeruginosaATCC 27853>256>256Inactive
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Hypothesized Mechanism of Action

While the specific molecular target of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is unconfirmed without further study, the pyrazole scaffold is known to interfere with several essential bacterial processes. One of the most frequently cited mechanisms for pyrazole-based antibacterials is the inhibition of DNA gyrase (GyrB subunit) [18][19]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.

The proposed mechanism involves the compound binding to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity. This leads to a disruption of DNA supercoiling and ultimately, cell death. The carbohydrazide moiety may play a crucial role in forming key hydrogen bonds within the active site of the enzyme.

G Compound 4-bromo-1-ethyl-1H- pyrazole-3-carbohydrazide GyrB DNA Gyrase (GyrB Subunit) Compound->GyrB competitively inhibits ATP binding DNA_Supercoiled Supercoiled DNA GyrB->DNA_Supercoiled supercoils Replication_Block DNA Replication Blocked GyrB->Replication_Block leads to ATP ATP ATP->GyrB binds to DNA_Relaxed Relaxed DNA DNA_Relaxed->GyrB DNA_Supercoiled->Replication_Block required for Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Hypothesized mechanism via DNA Gyrase inhibition.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. [Link]

  • Broth microdilution - Grokipedia. [Link]

  • EUCAST - ESCMID. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • Guidance Documents - EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

Sources

Application

Application Notes and Protocols: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation in blockbuster pharmaceuticals spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] Pyrazole-containing drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a new generation of kinase inhibitors underscore the therapeutic potential of this heterocyclic motif.[5] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive template for the design of novel therapeutic agents.[6][7]

This application note details the synthesis and utility of a key intermediate, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , as a versatile precursor for the construction of a diverse array of heterocyclic systems. The strategic placement of the bromo and carbohydrazide functionalities provides orthogonal synthetic handles for the elaboration into more complex molecular architectures, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Furthermore, the bromine atom serves as a valuable anchor for post-synthetic modifications via cross-coupling reactions, significantly expanding the accessible chemical space for drug discovery programs.[8]

Synthesis of the Precursor: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

The synthesis of the title carbohydrazide is proposed via a robust and scalable three-step sequence starting from the commercially available 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid. This pathway involves an initial esterification followed by hydrazinolysis.

Synthesis_Workflow Start 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid Ester Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate Start->Ester Esterification (EtOH, cat. H₂SO₄) Hydrazide 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Ester->Hydrazide Hydrazinolysis (NH₂NH₂·H₂O, EtOH)

Caption: Synthetic workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Protocol 1: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

This protocol describes the Fischer esterification of the starting carboxylic acid. The use of a catalytic amount of strong acid drives the reaction towards the ester product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid512810-22-9235.0410.0 g42.5
Ethanol (absolute)64-17-546.07100 mL-
Sulfuric acid (concentrated)7664-93-998.081 mL-
Saturated sodium bicarbonate solution--100 mL-
Ethyl acetate141-78-688.11150 mL-
Anhydrous sodium sulfate7757-82-6142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 42.5 mmol) and absolute ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.

  • Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate as an oil, which can be used in the next step without further purification.

Expected Yield: >90%

Protocol 2: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

This protocol details the conversion of the synthesized ester to the target carbohydrazide via reaction with hydrazine hydrate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate-263.0910.0 g38.0
Hydrazine hydrate (80%)7803-57-850.0610 mL~160
Ethanol (95%)64-17-546.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (10.0 g, 38.0 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (10 mL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A white solid should precipitate.

  • If precipitation is not complete, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Expected Yield: 85-95%

Application in Heterocyclic Synthesis

The carbohydrazide moiety is a versatile functional group that can be readily cyclized to form various five-membered heterocycles. The following protocols illustrate the use of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a precursor for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.

Heterocyclic_Synthesis Hydrazide 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Oxadiazole 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol Hydrazide->Oxadiazole CS₂ / KOH EtOH, reflux Triazole 4-amino-5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Hydrazide->Triazole 1. CS₂ / KOH 2. NH₂NH₂·H₂O, reflux

Caption: Synthesis of oxadiazole and triazole derivatives.

Protocol 3: Synthesis of 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the one-pot synthesis of a 1,3,4-oxadiazole-2-thiol derivative through the reaction of the carbohydrazide with carbon disulfide in a basic medium.[9]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide-249.075.0 g20.1
Potassium hydroxide1310-58-356.111.35 g24.1
Carbon disulfide75-15-076.142.0 mL33.3
Ethanol (95%)64-17-546.0750 mL-
Water7732-18-518.0220 mL-
Hydrochloric acid (concentrated)7647-01-036.46As needed-

Procedure:

  • Dissolve potassium hydroxide (1.35 g, 24.1 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask with stirring.

  • Add 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (5.0 g, 20.1 mmol) to the solution and stir until it dissolves.

  • Add carbon disulfide (2.0 mL, 33.3 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 10-12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (20 mL) and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol 4: Synthesis of 4-amino-5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines a two-step, one-pot synthesis of a 1,2,4-triazole derivative. The carbohydrazide is first converted to a potassium dithiocarbazate salt, which is then cyclized with hydrazine hydrate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide-249.075.0 g20.1
Potassium hydroxide1310-58-356.111.35 g24.1
Carbon disulfide75-15-076.142.0 mL33.3
Ethanol (95%)64-17-546.0750 mL-
Hydrazine hydrate (80%)7803-57-850.065 mL~80
Water7732-18-518.0220 mL-
Acetic acid (glacial)64-19-760.05As needed-

Procedure:

  • Follow steps 1-3 from Protocol 3 to form the intermediate potassium dithiocarbazate.

  • To the reaction mixture, add hydrazine hydrate (5 mL) and reflux for an additional 12-16 hours, monitoring for the evolution of hydrogen sulfide gas (use appropriate safety precautions).

  • After cooling, pour the reaction mixture into cold water (50 mL).

  • Acidify the solution with glacial acetic acid to pH 5-6.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the desired triazole.

Post-Synthetic Modification: Leveraging the Bromo-Substituent

The bromine atom on the pyrazole ring is a key functional handle for further diversification of the synthesized heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents at the C4-position of the pyrazole ring.[1][8]

Suzuki_Coupling BromoHeterocycle Bromopyrazolyl-Heterocycle CoupledProduct Aryl-Pyrazolyl-Heterocycle BromoHeterocycle->CoupledProduct ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->CoupledProduct Coupling Suzuki-Miyaura Coupling (Pd catalyst, base)

Sources

Method

Application Note &amp; Protocol: Regioselective N-Alkylation of Pyrazole Carbohydrazides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Pyrazole Carbohydrazides The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazole Carbohydrazides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The carbohydrazide functional group is also a significant pharmacophore, known to be a key building block in various therapeutically active agents.[2] The strategic combination of these two moieties in pyrazole carbohydrazides creates a class of compounds with immense potential in drug discovery.[2][4]

N-alkylation of the pyrazole ring is a critical synthetic manipulation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification directly impacts the compound's pharmacokinetic and pharmacodynamic profile. However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant challenge: regioselectivity. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), and alkylation can occur at either position, often yielding a mixture of regioisomers which can be difficult to separate.[5][6]

This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for achieving regioselective N-alkylation of pyrazole carbohydrazides, focusing on the preferential synthesis of the N1-alkylated isomer.

Mechanistic Rationale and Control of Regioselectivity

The N-alkylation of pyrazoles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The process involves two key steps:

  • Deprotonation: A base abstracts the acidic proton from the pyrazole N-H, generating a nucleophilic pyrazolide anion.[7]

  • Nucleophilic Attack: The pyrazolide anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming the N-C bond.[7]

The core challenge lies in directing the alkylating agent to the desired nitrogen atom. For a pyrazole with substituents at the C3 or C5 positions, the two ring nitrogens become electronically and sterically distinct.

  • Steric Hindrance: A bulky substituent at the C5 position (adjacent to N1) will sterically hinder the approach of the alkylating agent to the N1 position. Conversely, a substituent at the C3 position will primarily hinder the N2 position. Generally, alkylation favors the nitrogen atom with less steric congestion around it.[8]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and cation can significantly influence the N1/N2 product ratio.[5] Strong, non-coordinating bases in polar aprotic solvents generally favor the SN2 pathway.[7][9]

For many substituted pyrazoles, including those with a carbohydrazide group at C4 or C5, alkylation predominantly occurs at the N1 position, as this nitrogen is often less sterically hindered and its lone pair is not as involved in aromatic stabilization compared to the N2 nitrogen.[7]

Generalized Experimental Protocol: N1-Alkylation

This protocol describes a general and robust procedure for the N1-alkylation of a substituted pyrazole carbohydrazide using sodium hydride as the base and an alkyl halide as the alkylating agent in a polar aprotic solvent.

Materials & Reagents
Reagent/MaterialPurposeTypical Grade
Substituted Pyrazole CarbohydrazideStarting Material>98% Purity
Sodium Hydride (NaH), 60% dispersion in oilBase (Deprotonating Agent)Reagent Grade
Anhydrous N,N-Dimethylformamide (DMF)Polar Aprotic SolventAnhydrous, <50 ppm H₂O
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Alkylating Agent (Electrophile)>98% Purity
Saturated Aqueous Ammonium Chloride (NH₄Cl)Quenching AgentACS Reagent Grade
Ethyl Acetate (EtOAc)Extraction SolventACS Reagent Grade
Brine (Saturated Aqueous NaCl)Washing AgentACS Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous, Granular
Silica GelStationary Phase for Chromatography230-400 mesh
Step-by-Step Methodology

Safety First: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the substituted pyrazole carbohydrazide (1.0 equivalent).

    • Add anhydrous DMF (approximately 10-20 mL per gram of starting material) via syringe. Stir the mixture until the starting material is fully dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation:

    • While stirring at 0 °C, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the flask. Caution: Hydrogen gas will evolve.

    • Allow the reaction mixture to stir at 0 °C for 30-45 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution and the formation of a clear solution or a fine suspension of the sodium pyrazolide salt.[10]

  • Alkylation:

    • Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).[10]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated pyrazole carbohydrazide.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the N-alkylation protocol, from initial setup to final product characterization.

G cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Pyrazole Carbohydrazide in anhy. DMF cool1 Cool to 0 °C start->cool1 add_base Add NaH (1.2 eq) under N2 atmosphere cool1->add_base deprotonate Stir at 0 °C for 45 min (Formation of Pyrazolide Anion) add_base->deprotonate add_alkyl Add Alkyl Halide (1.1 eq) dropwise at 0 °C deprotonate->add_alkyl react Warm to RT Monitor by TLC (2-16 h) add_alkyl->react cool2 Cool to 0 °C react->cool2 quench Quench with sat. aq. NH4Cl cool2->quench extract Extract with EtOAc quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify char Characterize Product (NMR, MS, IR) purify->char

Caption: General workflow for the N-alkylation of pyrazole carbohydrazides.

Key Considerations and Troubleshooting

  • Choice of Base: While NaH is effective, other bases can be used to modulate reactivity and regioselectivity. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may require higher temperatures but can sometimes offer improved selectivity.[5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred as they effectively solvate the cation and favor the SN2 mechanism.[7] Protic solvents should be avoided as they can protonate the pyrazolide anion and reduce reaction efficiency.

  • Regioisomer Formation: If a significant amount of the N2-isomer is formed, separation can be challenging. Modifying the base, solvent, or temperature may be necessary to improve the N1/N2 ratio. In some cases, protecting groups or alternative synthetic routes may be required to achieve exclusive regioselectivity.[9]

  • Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous. The NaH may be old or deactivated; using a fresh batch is recommended. Gentle heating (e.g., to 40-50 °C) after the initial addition at room temperature can also drive the reaction to completion, but may decrease regioselectivity.

  • Side Reactions: The carbohydrazide moiety itself contains N-H bonds. However, the pyrazole N-H is significantly more acidic and will be deprotonated preferentially. Under the described conditions, alkylation on the exocyclic hydrazinyl group is generally not observed.[10]

Conclusion

The N-alkylation of pyrazole carbohydrazides is a powerful method for generating novel molecular entities for drug discovery and development. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters—particularly the choice of base, solvent, and temperature—researchers can achieve high yields and excellent regioselectivity for the desired N1-alkylated product. The protocol detailed herein provides a reliable and robust starting point for the synthesis and exploration of this valuable class of compounds.

References

  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • O. I. Zavarzin, V. V. Kutyreva, Y. A. Volkova, A. V. Goryunov, V. G. Nenajdenko, M. S. Novikov, A. F. Khlebnikov. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved January 22, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. SYNLETT, 2010(6), 873–876. Retrieved January 22, 2026, from [Link]

  • Switching pyrazole N-alkylation regioselectivity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Journal of the Indian Chemical Society. Retrieved January 22, 2026, from [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Retrieved January 22, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential applications of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in medicinal chemistry. While specific data for this exact molecule is not extensively published, this guide synthesizes information from the broader class of pyrazole carbohydrazide derivatives to outline its probable significance, potential mechanisms of action, and detailed protocols for its synthesis and biological evaluation. The pyrazole scaffold is a well-established privileged structure in drug discovery, and the carbohydrazide moiety is a known pharmacophore, suggesting that this compound holds significant promise as a lead for novel therapeutic agents.[1][2][3] This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally related compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2][4][5] Its unique structural and electronic properties make it a versatile scaffold for the design of therapeutic agents across a wide range of diseases.[6][7] Numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, feature a pyrazole core, highlighting its clinical and commercial importance.[1][2][8]

The compound of interest, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, incorporates several key features that make it a compelling candidate for drug discovery:

  • The Pyrazole Core: Provides a rigid and stable framework amenable to diverse substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.[6]

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is a crucial pharmacophore known to be a versatile precursor for the synthesis of various heterocyclic systems and is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

  • Bromo Substitution at Position 4: Halogen atoms, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine can act as a hydrogen bond acceptor, participate in halogen bonding, and alter metabolic stability and lipophilicity, potentially enhancing target binding affinity.[9]

  • Ethyl Substitution at Position 1: The N-alkylation of the pyrazole ring can impact the compound's solubility, membrane permeability, and overall pharmacological profile.

Given these structural attributes, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a promising starting point for the development of novel inhibitors of various biological targets.

Potential Therapeutic Applications and Mechanisms of Action

Based on extensive research into analogous pyrazole carbohydrazide derivatives, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is hypothesized to exhibit a range of biological activities.

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[8][10][11][12]

  • Kinase Inhibition: Many pyrazole-containing compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[8][13] It is plausible that 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide could target kinases such as EGFR, VEGFR, or CDKs.[10][11]

  • Induction of Apoptosis: Several pyrazole carbohydrazide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3][14] This is a key mechanism for effective cancer chemotherapy.

  • DNA Binding and Interference: Some pyrazole analogs exhibit the ability to bind to the minor groove of DNA, leading to the disruption of DNA replication and transcription in cancer cells.[11]

Potential Signaling Pathway Inhibition

anticancer_pathway Pyrazole 4-bromo-1-ethyl-1H- pyrazole-3-carbohydrazide Kinase Protein Kinases (e.g., EGFR, VEGFR, CDK) Pyrazole->Kinase Inhibition Apoptosis Induction of Apoptosis Pyrazole->Apoptosis DNA DNA Replication & Transcription Pyrazole->DNA Interference Proliferation Cell Proliferation & Survival Kinase->Proliferation CancerCell Cancer Cell Growth Inhibition Proliferation->CancerCell Leads to Apoptosis->CancerCell Leads to DNA->Proliferation

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[1][15][16] The carbohydrazide moiety is a common feature in many antimicrobial compounds. The likely mechanism of action involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[1]

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for the synthesis and evaluation of novel pyrazole derivatives. Researchers should optimize these protocols for their specific experimental setup.

Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

The synthesis of the title compound can be approached through a multi-step process, which is a common strategy for preparing substituted pyrazoles.[17][18][19]

Synthetic Workflow

synthesis_workflow Start Starting Materials: Ethyl Acetoacetate & Diethyl Oxalate Step1 Step 1: Condensation to form Ethyl 2,4-dioxobutanoate derivative Start->Step1 Step2 Step 2: Cyclization with Ethylhydrazine to form Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Step1->Step2 Step3 Step 3: Bromination at C4 position to yield Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate Step2->Step3 Step4 Step 4: Hydrazinolysis with Hydrazine Hydrate Step3->Step4 Final Final Product: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Step4->Final

Caption: General synthetic workflow.

Protocol:

  • Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: This intermediate can be synthesized via the condensation of a 1,3-dicarbonyl compound (derived from ethyl acetoacetate and diethyl oxalate) with ethylhydrazine.

  • Bromination: The pyrazole ring can be brominated at the C4 position using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride.[17][18] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis: The resulting ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the final product, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.[15][20]

  • Purification and Characterization: The crude product should be purified by recrystallization or column chromatography. The structure of the final compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[8][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan dissolution).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[8]

Quantitative Data from Representative Pyrazole Derivatives

While specific IC₅₀ values for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide are not available, the following table summarizes the reported anticancer activity of structurally related pyrazole derivatives to provide a benchmark for expected potency.

Compound Class/ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast Cancer)0.25[11]
Indole-Pyrazole HybridHCT116, MCF7, HepG2, A549< 23.7[11]
Phthalazine-Piperazine-Pyrazole ConjugateMCF-7, A549, DU1450.96 - 2.16[11]
Polysubstituted Pyrazole DerivativeHepG2 (Liver Cancer)2.0[11]
Scopoletin-Pyrazole HybridHCT-116, Huh7, SW620< 20[9]

Conclusion and Future Directions

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a molecule of significant interest for medicinal chemistry and drug discovery. Its structural features, rooted in the privileged pyrazole scaffold and the pharmacologically active carbohydrazide moiety, suggest a high potential for potent biological activity, particularly in the realms of oncology and infectious diseases. The protocols outlined in this guide provide a solid foundation for the synthesis and initial biological screening of this compound.

Future research should focus on:

  • The synthesis and thorough characterization of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

  • Screening against a broad panel of cancer cell lines and microbial strains to determine its spectrum of activity.

  • Structure-activity relationship (SAR) studies by synthesizing and evaluating analogs with modifications at various positions of the pyrazole ring.

  • Mechanism of action studies to identify the specific cellular targets and pathways modulated by this compound.

By systematically exploring the potential of this and related compounds, the scientific community can continue to leverage the remarkable versatility of the pyrazole nucleus in the quest for novel and more effective therapeutics.

References

  • Alam, F., & Siddiqui, A. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21).
  • Faria, J. V., & Vegi, P. F. (Year). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21).
  • MDPI. (n.d.).
  • K, F. (2011). Perspective: the potential of pyrazole-based compounds in medicine. PubMed.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). (PDF)
  • BenchChem. (n.d.). The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide.
  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324.
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Ali, I., & Wani, W. A. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceutical Chemistry Journal, 57(4), 481-507.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • IJNRD. (2024).
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • Kumar, A., & Sharma, S. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 18885.
  • OUCI. (n.d.).
  • JOCPR. (n.d.).
  • NIH. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor.
  • ResearchGate. (2011).
  • SciELO México. (n.d.).
  • PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methylpyrazole-5-carbohydrazide.
  • ResearchGate. (2013).
  • Verma, A., & Saraf, S. K. (2008). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 187-195.
  • sioc-journal.cn. (2022).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Method

Application Note: Strategic Derivatization of 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide for High-Throughput Biological Screening

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for the derivatization of a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for the derivatization of a key intermediate, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , to generate a chemically diverse library of compounds for biological screening. We detail the multi-step synthesis of the core hydrazide and present robust, field-proven protocols for its conversion into two distinct classes of derivatives: N'-arylmethylenehydrazides (Schiff bases) and 2,5-disubstituted-1,3,4-oxadiazoles. The rationale behind these derivatizations lies in the established biological significance of these pharmacophores, which are frequently associated with anticancer and antimicrobial activities.[3][4] Furthermore, we provide standardized protocols for preliminary biological evaluation, including in vitro anticancer cytotoxicity (MTT assay) and antimicrobial (MIC determination) screening, to enable the rapid identification of lead compounds.

Introduction: The Pyrazole-Carbohydrazide Synthon

The pyrazole ring is a cornerstone of modern drug discovery, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological properties.[2][5] When functionalized with a carbohydrazide moiety (-CONHNH₂), the pyrazole scaffold is transformed into a powerful synthetic building block.[6][7] The carbohydrazide group serves two primary purposes:

  • A Versatile Handle for Derivatization: It readily undergoes condensation and cyclization reactions, providing access to a wide array of other heterocyclic systems and functional groups.[8][9]

  • A Bioactive Pharmacophore: The hydrazide linkage itself is a key structural feature in many active pharmaceutical ingredients and can participate in crucial hydrogen bonding interactions with biological targets.[6]

This guide focuses on leveraging the 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide scaffold. The ethyl group at the N1 position enhances lipophilicity, while the bromo atom at the C4 position serves as a valuable synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck) in later-stage lead optimization, a strategy not covered here but important for downstream development.[10][11][12]

Our overall strategy is to synthesize this core intermediate and then create a library of derivatives for biological evaluation, as outlined in the workflow below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization cluster_2 Part 3: Biological Screening Start Commercially Available Starting Materials Synth_Ester Synthesis of Ethyl 4-bromo-1-ethyl-1H- pyrazole-3-carboxylate Start->Synth_Ester Synth_Hydrazide Synthesis of Core Scaffold: 4-bromo-1-ethyl-1H-pyrazole- 3-carbohydrazide Synth_Ester->Synth_Hydrazide Deriv_SB Strategy A: Schiff Base Formation Synth_Hydrazide->Deriv_SB Library Generation Deriv_Oxa Strategy B: 1,3,4-Oxadiazole Cyclization Screen_AntiCancer Anticancer Assay (MTT Protocol) Deriv_SB->Screen_AntiCancer Biological Evaluation Screen_AntiMicrobial Antimicrobial Assay (MIC Protocol) Deriv_Oxa->Screen_AntiMicrobial Identify_Hits Hit Identification & SAR Analysis Screen_AntiCancer->Identify_Hits Screen_AntiMicrobial->Identify_Hits

Figure 1: Overall workflow from core synthesis to hit identification.

Synthesis of the Core Scaffold: 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

The synthesis of the title carbohydrazide is achieved via a reliable three-step sequence starting from ethyl 2-cyano-3-ethoxyacrylate. The causality behind this route is its efficiency and use of readily available reagents.

G A Ethyl 2-cyano-3-ethoxyacrylate + Ethylhydrazine B Ethyl 5-amino-1-ethyl-1H- pyrazole-3-carboxylate A->B  i. EtOH, Reflux   C Ethyl 4-bromo-1-ethyl-1H- pyrazole-3-carboxylate B->C  ii. CuBr₂, t-BuONO  Acetonitrile   D 4-Bromo-1-ethyl-1H-pyrazole- 3-carbohydrazide C->D  iii. N₂H₄·H₂O  EtOH, Reflux  

Figure 2: Synthetic scheme for the core carbohydrazide scaffold.

Protocol 2.1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

This initial step involves a classical cyclocondensation reaction to form the pyrazole ring. Ethylhydrazine acts as the dinucleophile that attacks the activated acrylate system.

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and absolute ethanol (100 mL).

  • Reaction: Add ethylhydrazine oxalate (1.1 eq) and triethylamine (2.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2.2: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

This step is a Sandmeyer-type reaction to replace the amino group with a bromine atom. Tert-butyl nitrite is used to generate the diazonium salt in situ, which is then captured by the bromide from CuBr₂.

  • Reagents & Setup: In a 500 mL flask, dissolve the amino-pyrazole from Protocol 2.1 (1.0 eq) in acetonitrile (200 mL).

  • Addition of Brominating Agent: Add copper(II) bromide (CuBr₂, 1.5 eq).

  • Diazotization: Cool the mixture to 0 °C in an ice bath. Add tert-butyl nitrite (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (200 mL). Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Protocol 2.3: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

The final step is the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis. This is a robust and high-yielding transformation.

  • Reagents & Setup: Dissolve the bromo-ester from Protocol 2.2 (1.0 eq) in absolute ethanol (150 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, 10.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. A white precipitate should form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL). Dry the product under vacuum to yield the pure carbohydrazide. No further purification is typically required.

Derivatization Strategies & Protocols

With the core scaffold in hand, we can now generate a library of derivatives. The following protocols are designed for reliability and ease of purification.

Strategy A: Synthesis of N'-[(aryl)methylene]-pyrazole-3-carbohydrazides (Schiff Bases)

This is one of the most straightforward derivatization methods. The condensation of the hydrazide with an aromatic aldehyde introduces significant structural diversity, allowing for the exploration of electronic and steric effects on biological activity.[13][14][15]

G Hydrazide Core Carbohydrazide Product Schiff Base Derivative Hydrazide->Product  EtOH, Acetic Acid (cat.)  Reflux   Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Product  EtOH, Acetic Acid (cat.)  Reflux  

Figure 3: Reaction scheme for the synthesis of Schiff base derivatives.

  • Reagents & Setup: In a 50 mL flask, suspend the core carbohydrazide (1.0 eq, e.g., 200 mg) in absolute ethanol (20 mL).

  • Addition: Add the desired substituted aromatic aldehyde (1.05 eq). A wide variety of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde) can be used to probe different electronic properties.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC. Often, the product precipitates from the hot solution.

  • Isolation & Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry. The purity is typically high enough for initial biological screening.

Derivative R-GroupAldehyde UsedExpected Yield (%)Physical State
PhenylBenzaldehyde>90%White Solid
4-Chlorophenyl4-Chlorobenzaldehyde>95%Pale Yellow Solid
4-Methoxyphenyl4-Anisaldehyde>90%White Solid
4-Nitrophenyl4-Nitrobenzaldehyde>95%Yellow Solid
Table 1: Representative Schiff base derivatives and expected outcomes.
Strategy B: Synthesis of 2-(Pyrazol-3-yl)-5-(aryl)-1,3,4-oxadiazoles

This strategy involves a cyclization reaction to form a new heterocyclic ring, the 1,3,4-oxadiazole. This significantly alters the shape, polarity, and hydrogen bonding capacity of the molecule compared to the Schiff base derivatives. The protocol described here is a two-step, one-pot procedure that avoids the isolation of the intermediate hydrazide-hydrazone.

  • Step 1: Acylation. In a 50 mL flask, dissolve the core carbohydrazide (1.0 eq) in pyridine (10 mL). Cool the solution to 0 °C. Add the desired aromatic acid chloride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Step 2: Cyclodehydration. To the same flask, add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at 0 °C. After the addition, heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation & Purification: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to afford the pure oxadiazole derivative.

Biological Screening Protocols

The following are standardized, high-throughput compatible protocols for assessing the primary biological activity of the synthesized library.

Protocol 4.1: Anticancer Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. It is widely used to screen for cytotoxic compounds.[16]

A Seed cancer cells (e.g., A549, MCF-7) in 96-well plate B Incubate 24h for cell adherence A->B C Add serial dilutions of test compounds (DMSO vehicle control) B->C D Incubate 48h C->D E Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F Incubate 3-4h (Formation of formazan) E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at ~570 nm G->H I Calculate % Viability and IC₅₀ values H->I

Figure 4: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium and add 100 µL to the wells to achieve final concentrations typically ranging from 0.1 to 100 µM. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Compound IDR-Group (Schiff Base)IC₅₀ vs. A549 (µM)IC₅₀ vs. MCF-7 (µM)
SB-1 Phenyl>100>100
SB-2 4-Chlorophenyl15.2 ± 1.822.5 ± 2.1
SB-4 4-Nitrophenyl8.7 ± 0.911.3 ± 1.5
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.1
Table 2: Example data table for MTT assay results.
Protocol 4.2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][17]

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Compound Dilution: Add 50 µL of a stock solution (e.g., 256 µg/mL) of a test compound to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and preliminary biological evaluation of novel derivatives based on the 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide scaffold. By employing straightforward and high-yielding derivatization reactions, researchers can rapidly generate a diverse chemical library. The subsequent screening protocols for anticancer and antimicrobial activity are designed for efficiency and will enable the identification of promising hit compounds for further development in drug discovery programs. The inherent versatility of the pyrazole-carbohydrazide synthon ensures its continued importance in the quest for new therapeutic agents.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). National Center for Biotechnology Information. [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Taylor & Francis Online. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2021). PubMed. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). RSC Publishing. [Link]

  • Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). National Center for Biotechnology Information. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). PubMed. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2023). RSC Publishing. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. (2019). PubMed. [Link]

  • Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. (2018). PubMed. [Link]

  • Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. (2018). Taylor & Francis Online. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2015). IntechOpen. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. (2018). Taylor & Francis Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry and heterocyclization of carbohydrazides. (2010). Sci-Hub. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2013). ResearchGate. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2001). National Center for Biotechnology Information. [Link]

  • Chemistry of carbohydrazide and thiocarbohydrazide. (2013). ACS Publications. [Link]

  • Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. (2020). ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2021). National Center for Biotechnology Information. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

  • 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChem. [Link]

  • Chemistry and heterocyclization of carbohydrazides. (2010). Semantic Scholar. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Large-Scale Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the large-scale synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a key building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a key building block in the development of various pharmaceutical agents. Recognizing the industrial relevance of this scaffold, the protocols detailed herein are designed for scalability, safety, and efficiency. We will explore a robust three-step synthetic sequence, commencing with the construction of the pyrazole core, followed by bromination, and culminating in the formation of the desired carbohydrazide. Each section elucidates the underlying chemical principles, provides detailed step-by-step protocols, and addresses critical process parameters and safety considerations. This guide is intended to empower researchers and production chemists to confidently and reproducibly synthesize this important intermediate on a large scale.

Introduction: The Significance of Pyrazole Carbohydrazides in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive template for designing molecules with diverse biological activities. When functionalized with a carbohydrazide moiety, the resulting pyrazole carbohydrazide derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The carbohydrazide group itself is a crucial pharmacophore, often involved in key binding interactions with biological targets.[2]

The specific target molecule of this guide, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, holds particular importance as a versatile intermediate. The bromine atom at the C4 position serves as a convenient handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[4] The ethyl group at the N1 position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The carbohydrazide at the C3 position is a key reactive site for the construction of more complex heterocyclic systems or for direct conjugation to other molecular fragments.

Given the increasing demand for novel therapeutics, the development of efficient and scalable synthetic routes to key intermediates like 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is of paramount importance. This document aims to provide a detailed and practical guide to its large-scale production.

Overall Synthetic Strategy

The large-scale synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is approached through a robust and linear three-step sequence. This strategy prioritizes the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures to ensure economic viability and operational efficiency on an industrial scale.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Hydrazinolysis A Ethyl Acetoacetate + Diethyl Oxalate B 1,3-Dicarbonyl Intermediate A->B Claisen Condensation D Ethyl 1-ethyl-1H-pyrazole-3-carboxylate B->D Knorr-type Cyclization [9] C Ethylhydrazine C->D E Ethyl 1-ethyl-1H-pyrazole-3-carboxylate G Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate E->G Electrophilic Aromatic Substitution [15] F N-Bromosuccinimide (NBS) F->G H Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate J 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide H->J Nucleophilic Acyl Substitution I Hydrazine Hydrate I->J

Caption: Overall synthetic workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Detailed Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole core is achieved through a well-established Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] In this protocol, the 1,3-dicarbonyl intermediate is generated in situ from the Claisen condensation of ethyl acetoacetate and diethyl oxalate.

Protocol 3.1: Large-Scale Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Reagent/SolventMolecular Weight ( g/mol )Quantity (kg)MolesMolar Ratio
Sodium Metal22.992.31001.0
Anhydrous Ethanol46.0746.0--
Diethyl Oxalate146.1414.61001.0
Ethyl Acetoacetate130.1413.01001.0
Ethylhydrazine Oxalate152.1315.21001.0
Glacial Acetic Acid60.056.01001.0
Water18.02100.0--
Toluene92.1450.0--

Procedure:

  • Sodium Ethoxide Preparation: In a 200 L reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, carefully add sodium metal (2.3 kg, 100 mol) in portions to anhydrous ethanol (46.0 L) under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction temperature. After the sodium has completely dissolved, cool the resulting sodium ethoxide solution to 10-15 °C.

  • Claisen Condensation: To the cooled sodium ethoxide solution, add a pre-mixed solution of diethyl oxalate (14.6 kg, 100 mol) and ethyl acetoacetate (13.0 kg, 100 mol) dropwise over 2-3 hours, maintaining the internal temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Knorr Cyclization: In a separate 200 L reactor, dissolve ethylhydrazine oxalate (15.2 kg, 100 mol) in water (50.0 L) and slowly add glacial acetic acid (6.0 kg, 100 mol) while cooling to maintain a temperature below 25 °C.

  • Reaction Combination: Slowly add the aqueous ethylhydrazine solution to the reaction mixture from step 2. An exothermic reaction will occur. Control the addition rate to maintain the temperature below 40 °C. After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add water (50.0 L) and toluene (50.0 L). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 1-ethyl-1H-pyrazole-3-carboxylate as an oil. The crude product can be used in the next step without further purification.

Expertise & Experience: The choice of ethylhydrazine oxalate provides a stable and less hazardous source of ethylhydrazine. The in situ formation of the 1,3-dicarbonyl intermediate simplifies the procedure and avoids the isolation of a potentially unstable compound. Toluene is an effective extraction solvent that is relatively easy to remove.

Step 2: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

The bromination of the pyrazole ring is a crucial step that introduces the key functionality for subsequent modifications. This is achieved through an electrophilic aromatic substitution reaction using N-bromosuccinimide (NBS) as the brominating agent.[7] The C4 position of the pyrazole ring is electronically activated and sterically accessible, leading to regioselective bromination.[8]

Protocol 3.2: Large-Scale Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

Reagent/SolventMolecular Weight ( g/mol )Quantity (kg)MolesMolar Ratio
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate168.1916.81001.0
N-Bromosuccinimide (NBS)177.9818.71051.05
Acetonitrile41.0580.0--
Water18.02100.0--
Dichloromethane84.9360.0--

Procedure:

  • Reaction Setup: In a 200 L glass-lined reactor, dissolve crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate (16.8 kg, 100 mol) in acetonitrile (80.0 L). Cool the solution to 0-5 °C with constant stirring.

  • Bromination: Add N-bromosuccinimide (18.7 kg, 105 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress by HPLC.

  • Quenching and Extraction: Once the reaction is complete, add water (100.0 L) to the reactor. Extract the product with dichloromethane (2 x 30 L).

  • Washing and Drying: Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (20 L) to remove any unreacted bromine, followed by a brine wash (20 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate as a solid.

  • Purification: The crude product can be recrystallized from a mixture of ethanol and water to obtain a high-purity product.

Expertise & Experience: Acetonitrile is a suitable solvent for this reaction as it is polar enough to dissolve the starting materials and NBS, and it is relatively inert to the reaction conditions. Using a slight excess of NBS ensures complete conversion of the starting material. The sodium thiosulfate wash is critical for removing residual bromine and preventing the formation of colored impurities.

Step 3: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

The final step involves the conversion of the ethyl ester to the corresponding carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile.

Protocol 3.3: Large-Scale Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Reagent/SolventMolecular Weight ( g/mol )Quantity (kg)MolesMolar Ratio
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate247.0924.71001.0
Hydrazine Hydrate (80%)50.069.41501.5
Ethanol46.07100.0--
Water18.02200.0--

Procedure:

  • Reaction Setup: In a 200 L reactor, suspend ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (24.7 kg, 100 mol) in ethanol (100.0 L).

  • Hydrazinolysis: Slowly add hydrazine hydrate (80%, 9.4 kg, 150 mol) to the suspension. The reaction is exothermic; control the addition rate to maintain the temperature below 30 °C. After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. A precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to 0-5 °C and stir for 1 hour to ensure complete precipitation. Filter the solid product and wash the filter cake with cold ethanol (2 x 10 L).

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a white to off-white solid.

Expertise & Experience: Using a moderate excess of hydrazine hydrate drives the reaction to completion. Ethanol is an excellent solvent for this reaction as the starting material is soluble, while the product has limited solubility, facilitating its isolation by precipitation. Cooling the reaction mixture before filtration maximizes the product yield.

Safety Considerations

Hydrazine Hydrate: Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance.[9][10][11][12][13] It is also a combustible material.[12]

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[13]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] Keep containers tightly closed and store under an inert atmosphere.[9]

  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[9] For small spills, absorb with an inert dry material.[12] For large spills, dike the area and collect the material for disposal.[12]

  • First Aid: In case of skin or eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air and seek immediate medical attention.[11] If swallowed, do NOT induce vomiting and seek immediate medical attention.[11]

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.

Sodium Metal: Sodium metal reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (HPLC, %)
1Ethyl 1-ethyl-1H-pyrazole-3-carboxylateDiethyl Oxalate / Ethyl Acetoacetate75-85>95 (crude)
2Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylateEthyl 1-ethyl-1H-pyrazole-3-carboxylate80-90>98 (after recrystallization)
34-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazideEthyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate90-95>99

Conclusion

The protocols detailed in these application notes provide a comprehensive and scalable pathway for the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. By focusing on robust and well-understood chemical transformations, and by prioritizing safety and operational efficiency, this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The successful implementation of these procedures will enable the reliable production of this key intermediate, thereby facilitating the discovery and development of new and innovative medicines.

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2025).
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (n.d.).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
  • HYDRAZINE HYDRATE MSDS - Oxford Lab Fine Chem LLP. (n.d.).
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (2022). ResearchGate.
  • Janin, Y. L. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Mini Reviews in Organic Chemistry, 7(4), 314–323.
  • Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(9), 3923-3927.
  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC.
  • Poszávácz, L., Nagy, T., Kátai-Fadgyas, K., & Volk, B. (2022). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. ChemistryOpen, 11(2), e202100269.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Molecules, 17(11), 13393–13425.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules, 20(1), 1385–1410.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark.
  • Selective Boc-Protection and Bromination of Pyrazoles. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Esterification of pyrazole-3- and 4-carboxylic acids. (2008). ResearchGate.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292–4299.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6537.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ChemistrySelect, 8(25), e202301131.
  • The Bromination of Pyrazabole. (1984).
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). International Journal of Trend in Scientific Research and Development, Volume-3(Issue-5), 896-900.
  • 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis. (n.d.). ChemicalBook.
  • Recent advances in the synthesis of new pyrazole derivatives. (2015). Arkivoc, 2015(6), 194-221.
  • Bromination of pyrazole derivatives. (2025). ResearchGate.
  • 4-Bromo-1-ethyl-1h-pyrazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (2023). ResearchGate.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI.
  • 4-Bromo-1-ethyl-1h-pyrazole-3-carboxylic acid(CAS# 512810-22-9 ). (n.d.). angenechemical.com.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (2015).
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). ResearchGate.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). PubMed.
  • 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChemLite.
  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2020).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2013). Journal of the Mexican Chemical Society, 57(3), 183-187.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71.

Sources

Method

Application Notes and Protocols for Enzymatic Inhibition Assays Using 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Introduction: The Therapeutic Potential of Pyrazole-Based Enzyme Inhibitors The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole-Based Enzyme Inhibitors

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] A significant portion of these therapeutic actions can be attributed to the targeted inhibition of specific enzymes. The carbohydrazide moiety, when attached to a pyrazole ring, can enhance this inhibitory potential, making compounds like 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide promising candidates for drug discovery and development.[1][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in enzymatic inhibition assays. We will delve into the foundational principles of enzyme kinetics, assay development, and data interpretation, ensuring a robust and reliable assessment of this compound's inhibitory efficacy.

I. Foundational Principles of Enzymatic Inhibition Assays

A successful enzymatic inhibition assay hinges on a thorough understanding of the enzyme's kinetic properties and the mechanism of inhibition. The primary objective is to quantify the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).[5][6] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[6][7]

It is crucial to distinguish between the IC50 and the inhibition constant (Ki). While the IC50 is an operational parameter that can be influenced by experimental conditions (such as substrate concentration), the Ki is a thermodynamic constant that reflects the intrinsic affinity of the inhibitor for the enzyme.[7][8] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, providing a more standardized measure of inhibitory potency.[6][8]

II. Pre-Assay Considerations and Optimization

Before embarking on the main inhibition assay, several parameters must be optimized to ensure the reliability and reproducibility of the results.

A. Reagent Preparation and Quality Control
  • Enzyme Purity and Stability: Utilize a highly purified enzyme preparation to avoid confounding activities from contaminating enzymes.[9] Assess the enzyme's stability under various storage conditions (temperature, buffer composition) to ensure consistent activity throughout the experimental timeline.[10]

  • Substrate Selection and Purity: The substrate should be specific for the target enzyme and of high purity. For chromogenic or fluorogenic substrates, ensure a linear relationship between signal and product concentration.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[11] Subsequent dilutions should be made in the assay buffer, keeping the final DMSO concentration in the assay low (typically ≤1%) to minimize solvent effects on enzyme activity.

B. Assay Buffer Optimization

The choice of buffer is critical for maintaining the optimal pH and ionic strength for enzyme activity and stability.[12][13]

  • pH Profile: Determine the optimal pH for your enzyme by measuring its activity across a range of pH values using different buffer systems (e.g., Tris-HCl, HEPES, phosphate buffer).[13]

  • Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) in the assay buffer to identify the optimal ionic strength for enzymatic activity.

  • Additives and Co-factors: Some enzymes require specific co-factors (e.g., metal ions) or additives (e.g., BSA, DTT) for optimal activity and stability.[10][14] These should be included in the assay buffer at their optimal concentrations.

C. Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

To properly design the inhibition assay, it is essential to first determine the Michaelis constant (Km) of the substrate and the maximum reaction velocity (Vmax).[15]

  • Initial Velocity Measurements: The key to accurate kinetic measurements is to work under initial velocity conditions, where the rate of product formation is linear with time.[10][16] This is typically achieved by measuring the reaction rate at early time points before significant substrate depletion or product inhibition occurs.

  • Substrate Titration: Measure the initial reaction velocity at a range of substrate concentrations.

  • Data Analysis: Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

III. Step-by-Step Protocol for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide against a target enzyme using a 96-well plate format.

A. Materials and Reagents
  • Purified target enzyme

  • Enzyme-specific substrate

  • Optimized assay buffer

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

  • DMSO (or other suitable solvent)

  • 96-well microplates (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Multichannel pipettes

B. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/ Controls to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme Solution (Pre-incubate) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction add_inhibitor->add_enzyme To appropriate wells add_enzyme->start_reaction After pre-incubation measure_signal Measure Signal (Kinetic or Endpoint) start_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination.

C. Detailed Protocol
  • Prepare Inhibitor Serial Dilutions:

    • Prepare a 10 mM stock solution of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock solution in the assay buffer to generate a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM). Ensure the final DMSO concentration in each dilution is consistent.

  • Assay Plate Setup:

    • Design a plate map that includes wells for:

      • Blank (No Enzyme): Assay buffer, substrate, and the highest concentration of inhibitor solvent (e.g., 1% DMSO).

      • Negative Control (100% Activity): Assay buffer, enzyme, substrate, and inhibitor solvent.

      • Positive Control (Known Inhibitor): Assay buffer, enzyme, substrate, and a known inhibitor of the enzyme (if available).

      • Test Compound: Assay buffer, enzyme, substrate, and serial dilutions of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

    • Add the appropriate volume of each inhibitor dilution or control solution to the designated wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the enzyme in the assay buffer at a concentration that will yield a robust signal within the linear range of the assay.

    • Add the enzyme solution to all wells except the "Blank" wells.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme before the addition of the substrate.

  • Reaction Initiation and Signal Detection:

    • Prepare a working solution of the substrate in the assay buffer. The recommended substrate concentration is at or below the Km value to ensure sensitivity to competitive inhibitors.[10]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

IV. Data Analysis and Interpretation

A. Calculation of Percent Inhibition

For each inhibitor concentration, calculate the percent inhibition using the following formula:

% Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_negative_control - Signal_blank)] * 100

B. Dose-Response Curve and IC50 Determination
  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[7][17]

C. Data Presentation
Inhibitor Concentration (µM)Average Signal% Inhibition
0 (Control)1.050
0.10.986.7
0.30.8519.0
10.6241.0
30.3566.7
100.1585.7
300.0892.4
1000.0694.3

Table 1: Example data for the determination of the IC50 value of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

dose_response Dose-Response Curve n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n9 n8->n9 xaxis yaxis origin ic50_point IC50 ic50_line_x ic50_point->ic50_line_x ic50_line_y 50% ic50_point->ic50_line_y

Caption: Representative sigmoidal dose-response curve.

V. Mechanism of Inhibition Studies (Optional)

To further characterize the inhibitory properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, mechanism of inhibition (MOI) studies can be performed. These experiments involve measuring the enzyme kinetics at various substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[17]

VI. Troubleshooting

IssuePossible CauseSolution
High well-to-well variabilityPipetting errors, inconsistent mixingUse calibrated pipettes, ensure thorough mixing
No inhibition observedInhibitor is inactive, incorrect concentrationVerify inhibitor integrity, test a wider concentration range
"Noisy" kinetic dataEnzyme instability, substrate precipitationOptimize buffer conditions, check substrate solubility
IC50 value varies between experimentsInconsistent assay conditionsStrictly control all assay parameters (temperature, incubation times, concentrations)

VII. Conclusion

This application note provides a comprehensive framework for the characterization of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as an enzyme inhibitor. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound, which is essential for its further development as a potential therapeutic agent. The broad biological activities of pyrazole derivatives suggest that this compound could be a valuable tool for probing various enzymatic pathways.[2][11][18][19]

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). MDPI. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH. [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap Synapse. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Reagent Treatment & Buffer Best Practices. (2025). Boster Bio. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025). ResearchGate. [Link]

  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). JOCPR. [Link]

Sources

Application

Application Notes and Protocols: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in the Development of Anti-inflammatory Agents

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the management of inflammatory disorders.[3] The therapeutic success of such pyrazole-based drugs has spurred significant interest in the synthesis and biological evaluation of novel analogues as potentially safer and more efficacious anti-inflammatory agents.

This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the synthesis and evaluation of a specific pyrazole derivative, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , as a potential anti-inflammatory agent. We will delineate a plausible synthetic pathway, followed by a comprehensive workflow for in vitro screening and proposed in vivo models for validation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

PART 1: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 1-ethyl-1H-pyrazole and proceeds through formylation, bromination, oxidation, esterification, and finally, hydrazinolysis to yield the target carbohydrazide.

Synthesis_Pathway A 1-ethyl-1H-pyrazole B 1-ethyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 4-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde B->C Bromination (NBS, DMF) D 4-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid C->D Oxidation (e.g., KMnO4) E Ethyl 4-bromo-1-ethyl-1H-pyrazole-4-carboxylate D->E Esterification (Ethanol, H2SO4) F 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide E->F Hydrazinolysis (Hydrazine hydrate)

Caption: Proposed multi-step synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Detailed Synthetic Protocol

Step 1: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrazoles.[3][4][5]

  • Reagents and Equipment:

    • 1-ethyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • In a fume hood, cool a solution of anhydrous DMF in anhydrous DCM in a round-bottom flask to 0 °C using an ice bath.

    • Slowly add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Dissolve 1-ethyl-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Bromination of 1-ethyl-1H-pyrazole-4-carbaldehyde

Electrophilic bromination of the pyrazole ring can be achieved using N-bromosuccinimide (NBS).[2]

  • Reagents and Equipment:

    • 1-ethyl-1H-pyrazole-4-carbaldehyde

    • N-bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in DMF in a round-bottom flask.

    • Add NBS portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the residue by column chromatography to yield 4-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄).

  • Reagents and Equipment:

    • 4-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone, water

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve the bromo-aldehyde in a mixture of acetone and water.

    • Add a solution of KMnO₄ in water dropwise to the stirred solution.

    • Heat the mixture to reflux until the purple color of permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 4-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid.

Step 4: Esterification to Ethyl Ester

Fisher esterification is a standard method to convert the carboxylic acid to its ethyl ester.

  • Reagents and Equipment:

    • 4-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid

    • Ethanol, absolute

    • Sulfuric acid, concentrated

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend the carboxylic acid in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude ethyl 4-bromo-1-ethyl-1H-pyrazole-4-carboxylate.

Step 5: Hydrazinolysis to Carbohydrazide

The final step involves the conversion of the ester to the desired carbohydrazide using hydrazine hydrate.[6]

  • Reagents and Equipment:

    • Ethyl 4-bromo-1-ethyl-1H-pyrazole-4-carboxylate

    • Hydrazine hydrate

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve the ethyl ester in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

PART 2: In Vitro Screening for Anti-inflammatory Activity

A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory potential of the synthesized compound.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Cytotoxicity Assay (MTT/LDH) B Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) A->B Determine non-toxic concentrations C Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6, IL-1β ELISA) B->C Active compounds D COX-1/COX-2 Inhibition Assay C->D E Western Blot Analysis (NF-κB, MAPK pathways) D->E Further characterization F Quantitative PCR (Gene expression of inflammatory mediators) E->F

Caption: A tiered workflow for the in vitro evaluation of anti-inflammatory activity.

Protocol 1: Cytotoxicity Assay (MTT Assay)

It is crucial to first determine the non-toxic concentration range of the test compound.

  • Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.[7]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This assay screens for the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.[8]

  • Cell Line: RAW 264.7 cells.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce NO. The amount of NO is quantified using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

Protocol 3: Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This assay measures the inhibition of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

  • Cell Line: LPS-stimulated RAW 264.7 cells or human PBMCs.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Follow the same cell treatment protocol as the NO inhibition assay.

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Protocol 4: COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of the compound towards the two isoforms of the cyclooxygenase enzyme.

  • Assay Type: Cell-free enzyme inhibition assay kits are commercially available.

  • Principle: These assays measure the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

  • Procedure:

    • Follow the protocol provided with the commercial COX inhibitor screening assay kit.

    • Incubate recombinant COX-1 or COX-2 enzyme with the test compound at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Quantify the amount of PGE2 produced, typically using a competitive ELISA.

    • Calculate the IC₅₀ values for both enzymes to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

PART 3: Mechanism of Action and In Vivo Validation

Elucidating the Mechanism of Action

Should the compound show promising activity in the secondary screens, further experiments can be conducted to understand its molecular mechanism.

  • Western Blot Analysis: Investigate the effect of the compound on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Analyze the phosphorylation status of key proteins like IκBα, p65, p38, ERK, and JNK.

  • Quantitative PCR (qPCR): Examine the effect of the compound on the gene expression of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription

Caption: Simplified overview of the LPS-induced inflammatory signaling pathway.

Proposed In Vivo Models for Validation

Promising candidates from in vitro studies should be evaluated in established animal models of inflammation.[5][9][10]

  • Carrageenan-Induced Paw Edema in Rodents:

    • Principle: A model of acute inflammation. Carrageenan injection into the paw induces a biphasic edema.

    • Procedure: Administer the test compound orally or intraperitoneally prior to injecting carrageenan into the sub-plantar region of the rat or mouse hind paw. Measure the paw volume at regular intervals.

    • Endpoint: Inhibition of paw edema compared to the vehicle-treated group.

  • LPS-Induced Systemic Inflammation in Mice:

    • Principle: A model of systemic inflammation and cytokine storm.

    • Procedure: Administer the test compound before injecting a sublethal dose of LPS.

    • Endpoint: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum.

  • Collagen-Induced Arthritis (CIA) in Mice:

    • Principle: A widely used model for rheumatoid arthritis, an autoimmune inflammatory disease.[9]

    • Procedure: Induce arthritis by immunizing susceptible mouse strains with type II collagen. Administer the test compound therapeutically or prophylactically.

    • Endpoint: Clinical scoring of arthritis severity, histological analysis of joint damage, and measurement of inflammatory markers.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner, typically in tables and graphs.

Table 1: Example Data Summary for In Vitro Assays

AssayIC₅₀ (µM)
NO Production[Insert Value]
TNF-α Release[Insert Value]
IL-6 Release[Insert Value]
COX-1 Inhibition[Insert Value]
COX-2 Inhibition[Insert Value]
Selectivity Index (COX-1/COX-2) [Calculate Value]

Conclusion

The pyrazole scaffold remains a highly attractive starting point for the development of novel anti-inflammatory agents. This guide provides a comprehensive framework for the synthesis and evaluation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. By following these detailed protocols, researchers can systematically investigate the anti-inflammatory potential of this and other novel pyrazole derivatives, contributing to the discovery of new therapeutic options for inflammatory diseases.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • In Vivo Models for Inflammatory Arthritis. Available at: [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Available at: [Link]

  • In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]

  • Session 2: Bromination of Pyrazole (3 h). Available at: [Link]

  • Carbohydrazide | 1047 Publications | 5477 Citations | Top Authors | Related Topics. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. Available at: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide. Available at: [Link]

  • 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide. Available at: [Link]

  • Compound 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available at: [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • Preparation method and application of bromopyrazole compound intermediate.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Journal of Physical Chemistry & Biophysics. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Available at: [Link]

  • Pyrazole synthesis. Available at: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, orchestrators of a vast array of cellular signaling pathway...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most significant classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[1] Within the medicinal chemist's toolkit, the pyrazole ring stands out as a "privileged scaffold."[2][3] Its inherent chemical properties make it an exceptional starting point for the design of potent and selective kinase inhibitors. The pyrazole moiety can act as a bioisosteric replacement for the adenine ring of ATP, enabling competitive binding to the kinase active site.[3] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitor binding.[3] Furthermore, the versatile nature of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

This document provides a detailed guide on the potential application of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , a commercially available research chemical[][6], as a foundational scaffold for the development of novel kinase inhibitors. While specific inhibitory activity of this compound is not yet extensively documented in publicly available literature, its structural features present a compelling starting point for a kinase inhibitor discovery program. The bromo- a key functional group for further chemical modification, the ethyl group at the N1 position influencing solubility and potential interactions, and the carbohydrazide moiety at the 3-position offering a vector for library synthesis.

The Strategic Value of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in a Kinase Inhibitor Program

The structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide offers several strategic advantages for its use as a fragment or scaffold in kinase inhibitor design:

  • The Pyrazole Core: As established, the pyrazole ring is a well-validated hinge-binding motif.[3]

  • The Bromine Handle: The bromine atom at the 4-position is a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the exploration of the chemical space around the pyrazole core to enhance potency and selectivity.

  • The Ethyl Group: The ethyl group at the N1 position can influence the compound's physicochemical properties, such as solubility and lipophilicity. It can also play a role in establishing van der Waals interactions within the ATP-binding pocket.

  • The Carbohydrazide Moiety: The carbohydrazide group at the 3-position provides a convenient point for derivatization. It can be reacted with various aldehydes, ketones, or acylating agents to rapidly generate a library of diverse compounds for screening.

The overall strategy involves using this molecule as a starting point to build more complex and potent inhibitors. The initial step is to determine if the core scaffold has any intrinsic affinity for kinases of interest. Subsequent steps would involve targeted chemical modifications to optimize binding and cellular activity.

Experimental Workflows and Protocols

The evaluation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and its derivatives as kinase inhibitors requires a multi-step approach, starting from initial biochemical screening to more complex cellular and mechanistic studies.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Generation & Optimization cluster_2 Phase 3: In Vitro & Cellular Characterization A Compound Acquisition & Solubilization (4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide) B High-Throughput Biochemical Screening (e.g., Kinase-Glo®, ADP-Glo®) A->B C Hit Confirmation & IC50 Determination B->C D Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) C->D Confirmed Hits E Selectivity Profiling (Kinome-wide screening) D->E F Biophysical Assays (e.g., TR-FRET, NanoBRET™) D->F G Cellular Target Engagement Assays F->G Optimized Leads H Cellular Functional Assays (e.g., Phosphorylation, Proliferation) G->H I Mechanism of Action Studies H->I cluster_0 Kinase Active Site Kinase Kinase Product Phosphorylated Product Kinase->Product Phosphorylates Substrate ATP_Site ATP Binding Pocket Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor Pyrazole Inhibitor Inhibitor->ATP_Site Competes for binding Substrate Substrate Substrate->Substrate_Site Binds

Caption: Proposed ATP-competitive mechanism of a pyrazole-based kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, a focused medicinal chemistry effort is required to improve their properties. The following table outlines potential modifications to the 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide scaffold and their expected impact.

Position of Modification Proposed Modification Rationale
4-position (Bromo) Suzuki coupling with various aryl/heteroaryl boronic acids.To explore interactions with the solvent-exposed region of the ATP-binding site and improve potency and selectivity.
3-position (Carbohydrazide) Reaction with a library of aldehydes to form hydrazones.To rapidly generate a diverse library of compounds and probe for additional interactions.
1-position (Ethyl) Synthesis of analogs with different alkyl or aryl groups.To modulate solubility, lipophilicity, and potential van der Waals contacts.

Conclusion

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide represents a promising and versatile starting point for a kinase inhibitor discovery program. Its pyrazole core is a proven hinge-binding motif, and the strategically placed functional groups allow for extensive chemical exploration. By following the outlined experimental workflows and protocols, researchers can systematically evaluate this compound and its derivatives to identify and optimize novel kinase inhibitors with therapeutic potential. The journey from this initial scaffold to a clinical candidate is long, but the foundational principles of kinase inhibitor design provide a clear path forward.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry - ACS Publications. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • Structures of pyrazole-based ITK inhibitors and their Ki values. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. NIH. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. PubChemLite. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]

  • 4-Bromo-1-ethyl-3-methylpyrazole-5-carbohydrazide. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This resource, designed for researchers and drug development professionals, provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights for analogous transformations.

Synthesis Overview: A Two-Step Approach

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is typically approached via a two-step sequence starting from a suitable pyrazole precursor. The general strategy involves the bromination of a 1-ethyl-1H-pyrazole-3-carboxylate derivative, followed by hydrazinolysis of the resulting ester to form the desired carbohydrazide.

G A 1-Ethyl-1H-pyrazole-3-carboxylate B Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate A->B Bromination C 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide B->C Hydrazinolysis

Caption: General synthetic workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Part 1: Troubleshooting Guide for Bromination

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. Below are common issues encountered during this electrophilic substitution and their corresponding solutions.

Question 1: Low conversion of the starting material, ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Answer:

Low conversion during the bromination step often points to issues with the reactivity of the brominating agent or the reaction conditions.

  • Causality: The pyrazole ring is an electron-rich heterocycle, but its reactivity can be influenced by the substituent at the C3 position (the ethyl carboxylate group), which is electron-withdrawing. This deactivation can make the bromination more challenging compared to unsubstituted pyrazoles.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: If you are using a mild brominating agent like N-bromosuccinimide (NBS) alone, the reactivity may be insufficient. Consider using a more potent brominating system. A combination of NBS with a catalytic amount of a protic acid (e.g., sulfuric acid) or a Lewis acid can enhance the electrophilicity of the bromine.

    • Solvent Selection: The choice of solvent is crucial. Highly polar solvents can solvate the brominating agent, reducing its reactivity. Consider switching to a less polar solvent like dichloromethane (DCM) or chloroform.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side products. If you are running the reaction at room temperature, consider a modest increase to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid the formation of di-brominated species.

Question 2: Formation of multiple products, including di-brominated pyrazoles.

Answer:

The formation of multiple products indicates a lack of selectivity in the bromination reaction.

  • Causality: The pyrazole ring has multiple positions susceptible to electrophilic attack. While the C4 position is generally the most activated, over-bromination can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Troubleshooting Steps:

    • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents of NBS or bromine.

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. Add the brominating agent slowly and in portions to maintain a low concentration at any given time.

    • Purification Strategy: If a small amount of di-brominated product is unavoidable, it can often be separated from the desired mono-brominated product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Part 2: Troubleshooting Guide for Hydrazinolysis

The conversion of the ethyl ester to the carbohydrazide is a standard transformation, but it is not without its potential pitfalls.

Question 3: Incomplete conversion of the ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate to the hydrazide.

Answer:

Incomplete hydrazinolysis can result from several factors, including the quality of the hydrazine and the reaction conditions.

  • Causality: The nucleophilic acyl substitution of the ester with hydrazine is a reversible reaction. To drive the reaction to completion, an excess of hydrazine is typically used. The presence of water in the hydrazine can also affect the reaction rate.

  • Troubleshooting Steps:

    • Hydrazine Quality and Stoichiometry: Use a fresh, high-purity source of hydrazine hydrate. Anhydrous hydrazine can also be used but requires more stringent handling precautions. A significant excess of hydrazine (5-10 equivalents) is often necessary to drive the reaction to completion.

    • Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or isopropanol. Refluxing the reaction mixture is usually required to achieve a reasonable reaction rate. Ensure the reaction is heated for a sufficient duration (monitor by TLC).

    • Work-up Procedure: Upon completion, the excess hydrazine and the alcohol solvent are typically removed under reduced pressure. The product can then be precipitated by the addition of water or a non-polar solvent like hexane.

Question 4: The final product is difficult to purify and contains residual hydrazine.

Answer:

Residual hydrazine can be a persistent impurity that is difficult to remove due to its high boiling point and polarity.

  • Causality: Hydrazine can form azeotropes with certain solvents and can also be challenging to remove completely by simple evaporation.

  • Troubleshooting Steps:

    • Azeotropic Removal: After the initial evaporation of the solvent and excess hydrazine, add a high-boiling point solvent like toluene and re-evaporate. This can help to azeotropically remove the remaining hydrazine.

    • Precipitation and Washing: The desired carbohydrazide is often a solid. After precipitation, it is crucial to wash the solid thoroughly with a suitable solvent in which the product is insoluble but hydrazine has some solubility (e.g., cold water, diethyl ether).

    • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 3:1 hexane:ethyl acetate).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the title compound.

Protocol 2: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

  • To a solution of ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (15 mL/g of ester), add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess hydrazine hydrate.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Dry the solid under vacuum to yield the final product.

Data Summary

CompoundMolecular Weight ( g/mol )Typical Yield (%)Physical State
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate249.0985-95Oil or low-melting solid
4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide235.0780-90Solid

Logical Relationships in Troubleshooting

G cluster_0 Bromination Issues cluster_1 Hydrazinolysis Issues A Low Conversion C C A->C Check Reagent D D A->D Optimize Solvent E E A->E Adjust Temperature B Multiple Products F F B->F Control Stoichiometry G G B->G Lower Temperature H Incomplete Reaction J J H->J Increase Hydrazine eq. K K H->K Ensure Reflux I Purification Difficulty L L I->L Azeotropic Removal M M I->M Thorough Washing

Caption: Troubleshooting decision tree for the two-step synthesis.

References

Optimization

Technical Support Center: Purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide by Recrystallization

I. Understanding the Molecule and the Purification Challenge 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a substituted heterocyclic compound containing a pyrazole core, a bromine substituent, an N-ethyl group, and a...

Author: BenchChem Technical Support Team. Date: February 2026

I. Understanding the Molecule and the Purification Challenge

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a substituted heterocyclic compound containing a pyrazole core, a bromine substituent, an N-ethyl group, and a carbohydrazide functional group. Each of these features influences its solubility and potential impurities. The primary goal of recrystallization is to exploit differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors such as the corresponding ethyl ester or hydrazine.

  • Regioisomers: Isomeric pyrazoles formed during the initial ring synthesis.[1]

  • By-products of Bromination: Di-brominated or un-brominated pyrazole species.[2]

  • Hydrolysis Products: Cleavage of the hydrazide moiety.

  • Azines: Formed by the reaction of two hydrazide molecules.[3]

II. Foundational Experiment: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:

  • High solubility for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide at elevated temperatures.

  • Low solubility for the target compound at low temperatures (e.g., room temperature or 0-4 °C).

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • Chemically inert, not reacting with the compound.

  • A boiling point that is not excessively high, to allow for easy removal from the purified crystals.

Logical Workflow for Solvent Screening

The following flowchart outlines a systematic approach to identifying a suitable recrystallization solvent.

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System start Place ~10-20 mg of crude product into separate test tubes add_solvent Add a common solvent dropwise at room temperature start->add_solvent observe_rt Observe Solubility at Room Temp add_solvent->observe_rt dissolves_rt Dissolves Easily? observe_rt->dissolves_rt heat_sample Heat the suspension gently dissolves_rt->heat_sample No unsuitable_solvent Unsuitable as a single solvent. Consider as an antisolvent. dissolves_rt->unsuitable_solvent Yes observe_hot Observe Solubility when Hot heat_sample->observe_hot dissolves_hot Dissolves Completely? observe_hot->dissolves_hot cool_sample Cool slowly to room temperature, then in an ice bath dissolves_hot->cool_sample Yes dissolves_hot->unsuitable_solvent No observe_crystals Observe for Crystal Formation cool_sample->observe_crystals crystals_form Good Crystal Formation? observe_crystals->crystals_form suitable_solvent Potentially Suitable Solvent. Proceed to scale-up. crystals_form->suitable_solvent Yes consider_mixed_solvent Consider a mixed solvent system. crystals_form->consider_mixed_solvent No / Oiling Out mixed_start Dissolve crude product in a minimal amount of a 'soluble' solvent at room temp consider_mixed_solvent->mixed_start add_antisolvent Add an 'insoluble' solvent (antisolvent) dropwise until turbidity persists mixed_start->add_antisolvent heat_to_clear Warm gently until the solution becomes clear add_antisolvent->heat_to_clear cool_mixed Cool slowly to induce crystallization heat_to_clear->cool_mixed observe_mixed_crystals Observe for Crystal Formation cool_mixed->observe_mixed_crystals observe_mixed_crystals->suitable_solvent Recrystallization_Protocol start 1. Dissolution dissolve Place crude product in an Erlenmeyer flask. Add a minimal amount of hot recrystallization solvent. Stir and heat until fully dissolved. start->dissolve hot_filtration 2. Hot Filtration (Optional) dissolve->hot_filtration filter_insoluble If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel. hot_filtration->filter_insoluble crystallization 3. Crystallization filter_insoluble->crystallization cool Allow the solution to cool slowly to room temperature. Then, place in an ice bath to maximize crystal formation. crystallization->cool isolation 4. Isolation cool->isolation vacuum_filter Collect crystals by vacuum filtration using a Büchner funnel. Wash with a small amount of cold solvent. isolation->vacuum_filter drying 5. Drying vacuum_filter->drying dry_crystals Dry the crystals under vacuum to remove residual solvent. drying->dry_crystals

Caption: General experimental workflow for recrystallization.

IV. Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.

  • Causality: The solubility of the compound is too high in the chosen solvent, even at room temperature. The solution becomes supersaturated very quickly upon cooling.

  • Troubleshooting Steps:

    • Re-heat the solution: Add more solvent until the oil redissolves completely. [4] 2. Slow down the cooling: Insulate the flask to ensure very slow cooling. This gives the molecules more time to arrange into a crystal lattice.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.

    • Add a seed crystal: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to initiate crystallization.

    • Change the solvent system: Your compound is likely too soluble. Try a solvent in which it is less soluble, or switch to a mixed-solvent system where you can more finely tune the solubility.

Q2: I am not getting any crystal formation, even after cooling in an ice bath.

A: This is a common issue and typically points to one of two problems: too much solvent was used, or the solution is not sufficiently supersaturated.

  • Causality: The concentration of the compound is below its saturation point at the lower temperature.

  • Troubleshooting Steps:

    • Boil off excess solvent: Gently heat the solution to reduce its volume. Be careful not to boil it to dryness. Allow the concentrated solution to cool again. [4] 2. Introduce nucleation sites: Try scratching the flask or adding a seed crystal as described above.

    • Use an antisolvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "antisolvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly. A common combination is ethanol (solvent) and water (antisolvent) or ethyl acetate (solvent) and hexane (antisolvent). [5][6] Q3: My final product is colored, but I expect it to be white or colorless. How do I remove colored impurities?

A: Colored impurities are often large, polar molecules with extended conjugation.

  • Causality: These impurities may be co-crystallizing with your product.

  • Troubleshooting Steps:

    • Use Activated Charcoal (Carbon): Dissolve the crude product in the hot solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the carbon.

    • Perform Hot Filtration: You must filter the hot solution to remove the charcoal. If you allow it to cool, your product will crystallize along with the charcoal. Use a pre-heated funnel and fluted filter paper for this step to prevent premature crystallization in the funnel.

    • Proceed with crystallization: Allow the decolorized filtrate to cool and crystallize as usual.

Q4: My recovery yield is very low (<50%). How can I improve it?

A: Low yield is often a result of using too much solvent or premature crystallization.

  • Causality: A significant portion of your product remains dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent: This is the most critical step for good recovery. Add the hot solvent in small portions until the compound just dissolves. [4] 2. Ensure complete cooling: Allow sufficient time in an ice bath (at least 20-30 minutes) to maximize precipitation.

    • Minimize washes: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

    • Recover a second crop: It may be possible to recover more product from the filtrate (mother liquor) by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Q5: Should I choose a single-solvent or a mixed-solvent system?

A: The choice depends on the solubility characteristics of your compound.

  • Single-Solvent System: This is generally preferred for its simplicity. It is ideal when you can find a solvent that shows a large difference in solubility for your compound between its boiling point and low temperatures.

  • Mixed-Solvent System: This is useful when no single solvent is ideal. For example, if your compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixture of the two can be used to achieve the desired solubility profile. This technique offers finer control over the crystallization process.

V. References

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents. (URL: )

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. (URL: [Link])

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (URL: [Link])

  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. (URL: [Link])

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (URL: )

  • Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media - MDPI. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: Not available)

  • US4996327A - Preparation of pyrazole and its derivatives - Google Patents. (URL: )

  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (URL: [Link])

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents. (URL: )

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - NIH. (URL: [Link])

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])

Sources

Troubleshooting

common side products in pyrazole synthesis and how to avoid them

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on understanding and preventing the formation of side products. Our approach is grounded in mechanistic principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Side Products and Avoidance Strategies

This section details the most frequently encountered side products in pyrazole synthesis, their mechanisms of formation, and robust protocols to mitigate their presence.

Issue 1: Formation of Regioisomeric Pyrazole Mixtures

One of the most common challenges, particularly in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of two regioisomers.[1] This lack of regioselectivity complicates purification and reduces the yield of the desired product.

Causality and Mechanism

The formation of regioisomers arises from the two possible initial points of attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl compound. The more nucleophilic nitrogen of the hydrazine can attack either of the two carbonyl carbons. The preferred site of attack is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1][2]

For instance, in the reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone, two isomeric pyrazoles can be formed.[1]

Visualizing the Competing Pathways

G cluster_start Starting Materials Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone A1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Diketone->A1 B1 Attack at Carbonyl 2 Unsymmetrical\n1,3-Diketone->B1 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->A1 More Nucleophilic N Substituted\nHydrazine->B1 More Nucleophilic N A2 Intermediate A A1->A2 A3 Regioisomer 1 (Major/Minor) A2->A3 B2 Intermediate B B1->B2 B3 Regioisomer 2 (Major/Minor) B2->B3

Caption: Competing pathways leading to regioisomers.

Avoidance Protocol: Solvent-Mediated Regiocontrol

Research has demonstrated that the choice of solvent can significantly influence the regioselectivity of pyrazole synthesis. Fluorinated alcohols, for example, have been shown to improve regioselectivity compared to standard solvents like ethanol.[1]

Step-by-Step Protocol:

  • Solvent Selection: In a fume hood, dissolve the unsymmetrical 1,3-dicarbonyl compound in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Slowly add the substituted hydrazine (e.g., methylhydrazine) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of regioisomers.

  • Work-up and Purification: Upon completion, quench the reaction and purify the desired regioisomer, which should be present in a higher ratio, using column chromatography.

SolventTypical Regioisomer Ratio (Product 1:Product 2)Reference
EthanolOften results in mixtures that are difficult to separate[1]
2,2,2-Trifluoroethanol (TFE)Can significantly favor the formation of one regioisomer[1]
Issue 2: Formation of Pyrazolone Side Products

When a β-ketoester is used as the 1,3-dicarbonyl equivalent, the reaction with a hydrazine can lead to the formation of a pyrazolone, which exists in keto-enol tautomeric forms.[3] While pyrazolones are valuable compounds in their own right, they are considered side products if the intended product is a fully aromatic pyrazole.

Causality and Mechanism

The reaction proceeds via the formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl. This cyclization and subsequent loss of an alcohol molecule yields the pyrazolone ring.[3]

Visualizing Pyrazolone Formation

G cluster_reactants Reactants beta-Ketoester beta-Ketoester Hydrazone\nIntermediate Hydrazone Intermediate beta-Ketoester->Hydrazone\nIntermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone\nIntermediate Intramolecular\nCyclization Intramolecular Cyclization Hydrazone\nIntermediate->Intramolecular\nCyclization Pyrazolone\nProduct Pyrazolone Product Intramolecular\nCyclization->Pyrazolone\nProduct Loss of ROH

Caption: Pathway to pyrazolone formation from a β-ketoester.

Avoidance Strategy: Choice of Starting Material

The most effective way to avoid pyrazolone formation is to use a 1,3-diketone instead of a β-ketoester as the starting material. This ensures that both carbonyl groups are ketones, leading to the formation of a pyrazole after dehydration.

Recommended Protocol:

  • Starting Material: Begin with a 1,3-diketone that corresponds to the desired pyrazole substitution pattern.

  • Reaction Conditions: React the 1,3-diketone with the chosen hydrazine in a suitable solvent, often with a catalytic amount of acid.[2]

  • Dehydration: The reaction typically proceeds with the loss of two molecules of water to form the stable, aromatic pyrazole ring.[4][5]

Issue 3: Incomplete Oxidation of Pyrazoline Intermediates

The cyclocondensation of α,β-unsaturated ketones with hydrazines initially forms pyrazolines.[6][7] These must be oxidized to yield the aromatic pyrazole. Incomplete oxidation will result in the pyrazoline remaining as a significant impurity.

Causality and Mechanism

Pyrazolines are the immediate cyclic intermediates before the final aromatization step. The stability of the pyrazoline can sometimes hinder its conversion to the pyrazole, especially if a mild or insufficient oxidizing agent is used.

Protocol for Ensuring Complete Oxidation

A variety of oxidation methods can be employed to drive the reaction to completion.

Step-by-Step Protocol (In Situ Oxidation):

  • Pyrazoline Formation: Form the pyrazoline by reacting an α,β-unsaturated ketone with a hydrazine derivative.[6]

  • Oxidation: Introduce an oxidizing agent directly into the reaction mixture. Common and effective oxidants include:

    • Bromine: Can be used for in situ oxidation to afford pyrazoles in good yields.[8]

    • Oxygen in DMSO: Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is a more benign oxidation protocol.[8]

  • Monitoring: Follow the disappearance of the pyrazoline intermediate by TLC or LC-MS to ensure the reaction has gone to completion.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is not proceeding to completion and seems to be stalled at the hydrazone intermediate. What could be the cause?

A1: Stalling at the hydrazone stage can be due to several factors. The cyclization step can be inhibited by certain reaction conditions or additives. For instance, while aniline can catalyze the initial hydrazone formation, it has been observed to inhibit the subsequent pyrazole cyclization.[9] The use of acid catalysis is often crucial for promoting the cyclization and dehydration steps.[2][9] Ensure that your reaction conditions, including pH and temperature, are optimal for the cyclization to occur.

Q2: How can I minimize the formation of side products arising from impurities in my starting materials?

A2: The purity of your starting materials is paramount. For example, in the synthesis of 3,4-dimethylpyrazole, an impurity of 3-oxo-pentanal in the 2-methyl-3-oxobutanal starting material can lead to the formation of 3-ethylpyrazole as a side product.[10] It is crucial to purify your starting materials, particularly the 1,3-dicarbonyl component, before use. Techniques such as distillation or recrystallization can be employed. If purification of the starting material is not feasible, the side product may need to be removed from the final product, for instance, by crystallizing the desired pyrazole as an acid addition salt, which can leave the undesired by-products in the solution.[10]

Q3: What are some "green" or more sustainable approaches to pyrazole synthesis?

A3: There is a growing interest in developing more environmentally friendly methods for pyrazole synthesis. Some approaches include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times and higher yields.[7]

  • Visible-light photoredox catalysis: This allows for the synthesis of polysubstituted pyrazoles under very mild conditions using air as the terminal oxidant.[7]

  • Catalyst-free reactions in green solvents: Some syntheses can be performed in solvents like ethylene glycol without the need for a catalyst.[7]

Q4: Can bis-pyrazoles form as side products?

A4: The formation of bis-pyrazoles is generally not a common side product unless you are specifically using a bis(β-diketone) as a starting material.[11] If your starting diketone has the potential to react at both ends and you are not using a sufficient excess of hydrazine, you could potentially form bis-pyrazole structures. To avoid this, ensure the stoichiometry of your reactants is appropriate for the formation of a mono-pyrazole.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Brik, A., & Offer, J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • PubMed. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

Sources

Optimization

troubleshooting failed reactions of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Answering the user's request to create a technical support center for . Technical Support Center: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide A Guide for Researchers, Scientists, and Drug Development Professionals Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for .

Technical Support Center: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. As a Senior Application Scientist, I understand that even the most routine synthetic steps can sometimes lead to unexpected outcomes. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues encountered during your experiments. We will move beyond simple checklists to explore the chemical causality behind common reaction failures, ensuring a robust and reproducible workflow.

This document is structured as a series of questions you might be asking when a reaction doesn't proceed as planned.

Section 1: Starting Material Integrity & Synthesis QC

Before troubleshooting subsequent reactions, it is imperative to validate the quality and identity of your starting material, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. Impurities or degradation products are a primary cause of reaction failure.

Q1: My commercial batch of the starting material is giving inconsistent results. How can I verify its quality?

Answer: Commercial batches can vary. We recommend a quick quality control check before use.

Recommended QC Protocol:

  • Appearance: The compound should be a stable solid, typically a white or off-white powder. Any significant discoloration (e.g., yellow, brown) may indicate degradation.

  • Melting Point: Determine the melting point. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: This is the most powerful tool. Confirm the presence of the ethyl group protons, the pyrazole C5-proton, and the hydrazide NH and NH₂ protons. The integration should match the expected ratios. Look for signals corresponding to residual solvents or byproducts from the synthesis.

    • LC-MS: This will confirm the molecular weight and give a good indication of purity. The presence of a peak corresponding to the debrominated analog is a common issue.

Common Impurities & Their Origin: The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide typically follows the path outlined below. Each step can introduce specific impurities.

cluster_0 Synthetic Workflow for Starting Material A Ethyl 3-oxobutanoate (or similar β-ketoester) C Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Regioisomeric mixture possible) A->C Cyclocondensation B Ethylhydrazine B->C E Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E G Target: 4-bromo-1-ethyl-1H- pyrazole-3-carbohydrazide E->G Hydrazinolysis F Hydrazine Hydrate F->G

Caption: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

  • From Cyclocondensation: The initial reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can produce regioisomers[1]. Ensure your starting material is the correct isomer.

  • From Bromination: Incomplete bromination can leave unbrominated pyrazole, which may compete in subsequent reactions. Over-bromination is also possible, though less common at the C4 position[2][3][4].

  • From Hydrazinolysis: Incomplete reaction with hydrazine hydrate can leave residual ethyl ester. The carbohydrazide product itself can undergo thermal decomposition if heated for prolonged periods[5][6].

Section 2: Troubleshooting Reactions at the Carbohydrazide Moiety

The carbohydrazide group is a potent nucleophile and the primary site for derivatization, typically through condensation with electrophiles like aldehydes and ketones to form hydrazones[7][8].

Q2: I am trying to form a hydrazone with an aldehyde/ketone, but my starting material is not being consumed (as per TLC/LC-MS). What is going wrong?

Answer: This is a common issue that usually points to problems with reaction conditions or reagent quality. Let's break down the possibilities using a troubleshooting decision tree.

cluster_main cluster_solutions start Start: No Reaction in Hydrazone Formation q1 Is the reaction acidic? Add a catalytic amount of acid (e.g., acetic acid, HCl). start->q1 Check Catalyst q2 Is water being removed? Use Dean-Stark trap, molecular sieves, or aprotic solvent. q1->q2 Yes sol1 Problem: Lack of protonation of the carbonyl oxygen. Solution: Add catalyst to activate the carbonyl. q1:s->sol1:n No q3 Is the aldehyde/ketone stable and pure? Check purity (NMR). Use freshly opened or distilled reagent. q2->q3 Yes sol2 Problem: Reversible reaction, equilibrium favors starting materials. Solution: Drive reaction forward by removing water. q2:s->sol2:n No q4 Is the temperature appropriate? Reaction may be slow at RT. Try gentle heating (40-80°C). q3->q4 Yes sol3 Problem: Aldehyde has oxidized to carboxylic acid or polymerized. Solution: Purify or replace the aldehyde/ketone. q3:s->sol3:n No sol4 Problem: Insufficient activation energy. Solution: Increase temperature, but monitor for decomposition. q4:s->sol4:n No sol_final If all else fails, consider alternative solvents (e.g., EtOH, MeOH, Toluene) or a different acid catalyst. q4:e->sol_final:w Yes

Caption: Troubleshooting workflow for failed hydrazone formation.

Detailed Explanation:

  • Catalysis: Hydrazone formation is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic -NH₂ of the hydrazide. Without a catalyst, the reaction is often exceedingly slow[7].

  • Equilibrium and Water Removal: The reaction is reversible, producing one molecule of water for every molecule of hydrazone formed. According to Le Châtelier's principle, removing water will drive the equilibrium toward the product. This is critical for achieving high yields, especially with less reactive ketones.

  • Reagent Quality: Aldehydes are prone to air oxidation to the corresponding unreactive carboxylic acids. Some, like formaldehyde, can polymerize. Always use pure, fresh reagents.

  • Temperature: While many hydrazone formations proceed at room temperature, sterically hindered or electronically deactivated carbonyls may require heating[9]. However, be cautious, as carbohydrazides can decompose at high temperatures[5]. Monitor the reaction closely for color changes that might indicate decomposition.

Q3: My reaction mixture turns dark brown/black upon heating, and I isolate a complex mixture of products.

Answer: This strongly suggests decomposition.

  • Cause 1: Thermal Degradation of the Carbohydrazide. Carbohydrazides are known to decompose upon strong heating[5][6]. The pyrazole ring itself is generally stable, but the hydrazide side chain is the weak point.

  • Cause 2: Oxidation. The hydrazide moiety is a reducing agent and can be oxidized, especially in the presence of air (oxygen) and trace metal impurities, which can catalyze the process.

  • Solution:

    • Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Solvent Choice: Ensure you are using a high-purity, degassed solvent.

Section 3: Troubleshooting Reactions at the C4-Bromine

The bromine atom at the C4 position is an ideal handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Q4: I am attempting a Suzuki coupling, but the reaction is sluggish, and I observe significant amounts of a debrominated byproduct.

Answer: This points to issues with catalyst activity, reaction setup, or competing side reactions.

Key Parameters for Successful Suzuki Coupling:

ParameterImportance & Common IssuesRecommended Action
Catalyst & Ligand Critical. The Palladium(0) active species is sensitive to oxygen. Incomplete reduction of the Pd(II) precatalyst or catalyst poisoning can halt the reaction.Use a reliable precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Ensure ligands are pure.
Base Critical. The base is required for the transmetalation step. An inappropriate base (too weak, too strong, or poor solubility) is a common failure point.For pyrazoles, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice depends on the boronic acid stability.
Solvent Critical. The solvent system must dissolve the reactants and facilitate the catalytic cycle. The presence of water is often crucial.A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous base solution is standard.
Oxygen Exclusion Absolutely Essential. Oxygen will oxidize the Pd(0) catalyst, rendering it inactive. It can also promote side reactions of the boronic acid.The reaction mixture must be thoroughly degassed (e.g., by 3-4 vacuum/inert gas cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout.

The Debromination Problem: The formation of 1-ethyl-1H-pyrazole-3-carbohydrazide (without the C4-bromine) is a known side reaction in palladium-catalyzed couplings.

  • Mechanism: It can occur via protonolysis of the organopalladium intermediate (Ar-Pd(II)-Br) before it can undergo transmetalation. The proton source can be trace water or the solvent itself.

  • Solution:

    • Anhydrous Conditions (if applicable): While many Suzuki protocols use water, if debromination is severe, switching to a strictly anhydrous system with a non-aqueous soluble base (e.g., KOtBu) might be beneficial, though this requires careful optimization.

    • Boronic Acid Quality: Use high-purity boronic acids. Some boronic acids can undergo protodeboronation, which disrupts the catalytic cycle and can contribute to byproduct formation.

Section 4: General FAQs

Q5: How should I purify my final product? The compound seems to have high polarity.

Answer: The carbohydrazide moiety imparts significant polarity.

  • Crystallization: This is the preferred method for purification if a suitable solvent system can be found. Try polar solvents like ethanol, methanol, or isopropanol, potentially with co-solvents.

  • Column Chromatography: Due to the polarity, strong eluents may be required. A normal-phase silica gel column using a gradient of Dichloromethane/Methanol or Ethyl Acetate/Methanol is a good starting point. Be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If this is observed, consider using deactivated (neutral) silica or alumina.

  • Acid-Base Extraction/Purification: Some pyrazoles can be purified by forming an acid addition salt.[10][11] You can dissolve the crude product in an organic solvent, extract it into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer to precipitate the pure product.

Q6: How should I store 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and its derivatives?

Answer: Given the potential for oxidation and thermal degradation of the hydrazide group, storage conditions are important.

  • Short-term: Store in a tightly sealed container in a cool, dark, and dry place.

  • Long-term: For extended storage, we recommend storing under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to minimize degradation.

References

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available at: [Link]

  • Khan, I., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitors. Scientific Reports, 11(1), 1-17. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A Mild, Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 143-151. Available at: [Link]

  • Sim, C., et al. (2020). Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. Molecules, 25(18), 4158. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Krasavin, M., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2013(3), 184-201. Available at: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Takahashi, H., et al. (2011). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Journal of the Japan Society of Corrosion Engineering, 60(11), 637-643. Available at: [Link]

  • Griesbach, U., et al. (2011). Process for the purification of pyrazoles. German Patent DE102009060150A1.
  • Gumaa, A. M. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Mini-Reviews in Medicinal Chemistry, 14(6), 510-525. Available at: [Link]

  • Griesbach, U., et al. (2011). Method for purifying pyrazoles. World Intellectual Property Organization Patent WO2011076194A1.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrazole Rings

Welcome to the Technical Support Center for the bromination of pyrazole rings. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of pyrazole rings. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve the desired regioselectivity.

Introduction

The bromination of pyrazoles is a fundamental electrophilic aromatic substitution reaction critical for introducing a versatile synthetic handle. Brominated pyrazoles are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials, serving as precursors for cross-coupling reactions such as Suzuki, Sonogashira, and Heck. However, the inherent electronic properties of the pyrazole ring can present challenges in controlling the regioselectivity and preventing side reactions. This guide provides practical solutions to common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired Brominated Pyrazole

Question: My bromination reaction is resulting in a low yield or complete recovery of the starting material. What are the potential causes and how can I improve the outcome?

Answer: Low yields in pyrazole bromination can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Electrophilicity of the Brominating Agent: The choice of brominating agent is critical and should be matched to the reactivity of your pyrazole substrate.

    • Explanation: Pyrazoles with electron-withdrawing groups (EWGs) are less reactive and require a more potent brominating agent. Conversely, electron-rich pyrazoles can be overly reactive, leading to side reactions if the brominating agent is too harsh.

    • Solution:

      • For deactivated pyrazoles, consider switching from a milder agent like N-bromosuccinimide (NBS) to elemental bromine (Br₂). The reactivity of Br₂ can be further enhanced with a Lewis acid catalyst.

      • For highly activated pyrazoles, a less reactive agent like N-bromosaccharin may provide better control.[1]

      • Ensure your brominating agent is not degraded. NBS, for example, should be recrystallized from water if it has a yellow or brown tint.

  • Suboptimal Solvent and Temperature: The reaction medium and temperature significantly influence the reaction rate and selectivity.

    • Explanation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) are commonly used as they can solubilize the pyrazole and the brominating agent. Temperature control is crucial; many brominations are exothermic, and excessive heat can lead to decomposition and side product formation.

    • Solution:

      • If solubility is an issue, try a more polar solvent like DMF.

      • For reactions with NBS, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can improve control and yield.[2]

  • Protonation of the Pyrazole Ring: In strongly acidic conditions, the pyrazole ring can be protonated, forming a pyrazolium cation.

    • Explanation: The pyrazolium cation is significantly deactivated towards electrophilic attack, which can halt the reaction.

    • Solution:

      • If using Br₂ in a solvent that can generate HBr as a byproduct, consider adding a non-nucleophilic base like sodium bicarbonate or pyridine to scavenge the acid.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Question: I am obtaining a mixture of brominated pyrazole isomers. How can I control the regioselectivity of the reaction?

Answer: Achieving high regioselectivity is one of the most common challenges in pyrazole bromination. The outcome is dictated by the electronic and steric properties of the substituents on the pyrazole ring.

  • Understanding the Inherent Reactivity of the Pyrazole Ring:

    • Explanation: In an unsubstituted 1H-pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][3] The C3 and C5 positions are less reactive.

    • Controlling Regioselectivity:

      • For C4-Bromination: This is often the default and most readily achieved substitution. Using a mild brominating agent like NBS in a solvent such as DMF or CH₂Cl₂ at 0 °C to room temperature will typically favor C4 bromination.[2]

      • For C3/C5-Bromination: Directing bromination to the C3 or C5 position usually requires the C4 position to be blocked with another substituent. If the C4 position is unsubstituted, alternative strategies are necessary:

        • Dehydroxyhalogenation: Converting a 3- or 5-hydroxypyrazole to the corresponding bromopyrazole using a reagent like phosphorus oxybromide (POBr₃) is a viable route.[4]

        • Sandmeyer Reaction: A 3- or 5-aminopyrazole can be converted to the corresponding diazonium salt and subsequently treated with a bromine source like CuBr.[4]

        • Directed Metalation: N-substituted pyrazoles can be selectively deprotonated at the C5 position with a strong base (e.g., n-BuLi) followed by quenching with a bromine source.

  • Influence of N1-Substituents:

    • Explanation: The nature of the substituent at the N1 position significantly influences the electron distribution in the ring and can direct the position of bromination. The "pyrrole-like" nitrogen (N1) is electron-donating, while the "pyridine-like" nitrogen (N2) is electron-withdrawing.

    • Solution: The interplay between the N1-substituent and other groups on the ring will determine the final regiochemical outcome. A careful analysis of the combined electronic effects is necessary to predict the most likely site of bromination.

Issue 3: Formation of Multiple Bromination Products

Question: My reaction is producing di- or tri-brominated pyrazoles. How can I achieve mono-bromination?

Answer: The formation of multiple bromination products occurs when the mono-brominated product is as reactive, or more reactive, than the starting material.

  • Controlling Stoichiometry and Addition Rate:

    • Explanation: Using an excess of the brominating agent is a common cause of multiple brominations.

    • Solution:

      • Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent.

      • Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution. A detailed protocol using portion-wise addition of NBS is available.[2]

  • Lowering the Reaction Temperature:

    • Explanation: Higher temperatures increase the reaction rate and can lead to over-bromination.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase selectivity for the mono-brominated product.

  • Choice of Brominating Agent:

    • Explanation: A highly reactive brominating agent is more likely to lead to multiple additions.

    • Solution: Use a milder brominating agent. If you are using Br₂, consider switching to NBS.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent should I choose for my reaction?

A1: The choice depends on the reactivity of your pyrazole substrate and the desired selectivity.

Brominating AgentReactivityBest For
N-Bromosuccinimide (NBS) MildGeneral purpose, good for C4-bromination of many pyrazoles.[2]
Elemental Bromine (Br₂) Moderate to HighDeactivated pyrazoles; reactivity can be tuned with a Lewis acid.
N-Bromosaccharin MildHighly activated pyrazoles where over-bromination is a concern.[1]
LiBr/BF₃·Et₂O ModerateAn alternative system for aromatic bromination.[5]

Q2: What is the best solvent for pyrazole bromination?

A2: The most common solvents are halogenated hydrocarbons and polar aprotic solvents.

  • Dichloromethane (CH₂Cl₂): A good general-purpose solvent with moderate polarity.

  • Chloroform (CHCl₃): Similar to CH₂Cl₂, but with a higher boiling point.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, useful for dissolving less soluble pyrazoles.[2]

  • Acetonitrile (CH₃CN): Another polar aprotic option.

  • Carbon Tetrachloride (CCl₄): A non-polar solvent, often used in radical brominations, but can also be used for electrophilic brominations with NBS.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. A typical eluent system is a mixture of ethyl acetate and petroleum ether or hexanes.[2] Staining with potassium permanganate can help visualize spots if they are not UV-active. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: My starting material has other functional groups. Will they be affected by the bromination conditions?

A4: This is a critical consideration. Electron-rich aromatic rings or activated C-H bonds elsewhere in the molecule can also be brominated. Alkenes will readily react with bromine and NBS. It may be necessary to use protecting groups for sensitive functionalities.

Experimental Protocols

Protocol 1: General Procedure for C4-Bromination using NBS

This protocol is adapted from a literature procedure for the bromination of a protected pyrazole derivative.[2]

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the pyrazole starting material (1.0 eq) in anhydrous DMF (approximately 0.25 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.1 eq) in small portions over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Continue stirring at 0 °C for 30-60 minutes after the addition is complete.

  • Warm-up and Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two or three times.

    • Combine the organic layers and wash with water and then with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by trituration, recrystallization, or column chromatography.

Visualizing Reaction Optimization

Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low Yield or No Reaction check_reagent Check Brominating Agent (NBS, Br₂, etc.) Is it active? start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temperature) check_reagent->check_conditions Agent is active solution_reagent Recrystallize NBS or use fresh Br₂ check_reagent->solution_reagent Agent is suspect check_activation Is the Pyrazole Ring Deactivated? check_conditions->check_activation Conditions are standard (e.g., NBS/DMF, 0°C) solution_conditions Optimize Temperature (start at 0°C) and Solvent (try DMF or CH₂Cl₂) check_conditions->solution_conditions Conditions are harsh or non-standard solution_deactivated Use a stronger brominating agent (e.g., Br₂ with Lewis Acid) check_activation->solution_deactivated Yes (EWG present) solution_protonation Consider acid scavenging if using Br₂ (e.g., add NaHCO₃) check_activation->solution_protonation No (or electron-rich) regioselectivity_decision_tree start Desired Regiochemistry? c4_bromination C4-Bromination start->c4_bromination C4 c3_c5_bromination C3 or C5-Bromination start->c3_c5_bromination C3 or C5 c4_protocol Standard Conditions: - Mild brominating agent (NBS) - Solvent: DMF or CH₂Cl₂ - Temp: 0°C to RT c4_bromination->c4_protocol Proceed is_c4_blocked Is the C4 position blocked? c3_c5_bromination->is_c4_blocked Check C4 Position c3_c5_direct Proceed with standard bromination conditions is_c4_blocked->c3_c5_direct Yes c3_c5_alternative Alternative Strategies: - Dehydroxyhalogenation - Sandmeyer Reaction - Directed Metalation is_c4_blocked->c3_c5_alternative No

Caption: A decision tree for achieving desired regioselectivity in pyrazole bromination.

References

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. PubMed. Available at: [Link]

  • 104332 PDFs | Review articles in PYRAZOLES. ResearchGate. Available at: [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. Available at: [Link]

  • Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. ResearchGate. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

  • Optimization for the bromination step. ResearchGate. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Reddit. Available at: [Link]

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research. Chemistry World. Available at: [Link]

  • Regioselectivity of pyrazole bromination : r/chemhelp. Reddit. Available at: [Link]

  • Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. Available at: [Link]

  • Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Methods for 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Welcome to the technical support center for the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during column chromatography. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your purification processes are efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide using column chromatography?

The primary challenge lies in the compound's polarity. The presence of the carbohydrazide group (-CONHNH2) and the pyrazole ring makes the molecule quite polar. This can lead to issues such as poor solubility in less polar solvents, strong adsorption to silica gel, and streaking or tailing of the compound band on the column.

Q2: What stationary phase is recommended for this purification?

For most applications involving pyrazole derivatives, standard silica gel (230-400 mesh) is the most common and effective stationary phase.[1] However, due to the basic nature of the hydrazide moiety and the acidic nature of silica gel, irreversible adsorption or degradation can sometimes occur.[2][3] If you observe significant tailing or loss of compound, consider using a less acidic stationary phase like neutral alumina or Florisil.[1]

Q3: How do I select an appropriate mobile phase (eluent)?

The key is to find a solvent system that provides an optimal retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4. Given the polar nature of the target compound, you will likely need a polar solvent system. Start with a mixture of a less polar solvent like ethyl acetate and a more polar solvent like methanol. A common starting point is a 95:5 or 90:10 mixture of ethyl acetate:methanol. Adjust the ratio based on the TLC results:

  • If the Rf is too low (compound not moving up the plate): Increase the polarity by adding more methanol.

  • If the Rf is too high (compound moves with the solvent front): Decrease the polarity by reducing the amount of methanol or by switching to a less polar system like dichloromethane:methanol.

For basic compounds that tend to streak on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[2]

Q4: My compound is not eluting from the column, even with a highly polar mobile phase. What should I do?

This indicates very strong interaction with the stationary phase, possibly due to irreversible adsorption or decomposition on the acidic silica gel.[2][3]

  • Test for Stability: First, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.[3]

  • Switch Stationary Phase: In this case, switching to a more inert stationary phase like neutral alumina is a good strategy.[2]

  • Reversed-Phase Chromatography: Alternatively, consider using reversed-phase chromatography with a C18 stationary phase and a polar mobile phase like water and acetonitrile.[1][4]

Q5: I have poor separation between my desired product and an impurity. How can I improve the resolution?

Poor separation occurs when the affinities of your compound and the impurity for the stationary phase are too similar.

  • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities and compositions during your TLC analysis. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/methanol to dichloromethane/methanol) can alter the selectivity and improve separation.

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient elution can be very effective. Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound.[2]

  • Column Dimensions: Using a longer, narrower column can also increase the number of theoretical plates and improve separation, although this will increase the run time.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Issue 1: Streaking or Tailing of the Compound Band
Possible Cause Underlying Reason Recommended Solution
Acidic Silica Interaction The basic hydrazide moiety interacts strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.Add a basic modifier (0.1-1% triethylamine or a few drops of ammonium hydroxide) to your mobile phase to neutralize the acidic sites.[2]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.The sample load should typically be 1-5% of the mass of the stationary phase.[2] If you need to purify a large amount of material, use a wider column.
Poor Sample Solubility The compound is not fully dissolved in the mobile phase as it moves through the column, causing it to precipitate and then redissolve, leading to a smeared band.Ensure the chosen mobile phase is a good solvent for your compound. If not, consider a different solvent system or use the dry loading technique (see Q8).
Issue 2: The Compound Elutes Too Quickly (High Rf) or Not at All (Low Rf)
Possible Cause Underlying Reason Recommended Solution
Inappropriate Mobile Phase Polarity The mobile phase is either too polar (high Rf) or not polar enough (low Rf) to effectively move the compound through the stationary phase.[5]For High Rf: Decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in an ethyl acetate/methanol mixture). For Low Rf: Increase the polarity of the mobile phase (e.g., increase the percentage of methanol).[2] Always develop your method using TLC first.
Compound Degradation The compound is degrading on the silica gel and the degradation products are what you are observing (or not observing).Test for stability on a TLC plate.[3] If degradation is confirmed, switch to a neutral stationary phase like alumina.[1]
Channeling in the Column Poor column packing has created channels, allowing the solvent and sample to bypass the stationary phase, leading to rapid and poor separation.Ensure the column is packed uniformly. Pack the column as a slurry and make sure the top surface of the silica bed is flat and undisturbed.
Issue 3: Low Yield of Purified Product
Possible Cause Underlying Reason Recommended Solution
Irreversible Adsorption The compound is strongly and irreversibly binding to the stationary phase.This is common with polar, basic compounds on silica. Switch to a neutral stationary phase like alumina or consider reversed-phase chromatography.[2]
Compound is Co-eluting with an Impurity Fractions that appear pure by TLC may contain a UV-inactive impurity.Check fractions by a secondary method if possible (e.g., NMR, LC-MS). Re-run the column with a shallower solvent gradient to improve separation.
Fractions are Too Dilute The compound has eluted, but the concentration in each fraction is too low to be easily detected by TLC.Try concentrating a few fractions in the expected elution range and re-running the TLC.[3]

Experimental Protocols & Workflows

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is a good starting point for the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

1. Method Development with TLC: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or dichloromethane). b. Spot the solution on several TLC plates. c. Develop each plate in a different solvent system. Good starting systems to test include:

  • 95:5 Ethyl Acetate / Methanol
  • 90:10 Ethyl Acetate / Methanol
  • 98:2 Dichloromethane / Methanol d. Visualize the plates under UV light. e. Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and good separation from impurities.

2. Column Packing: a. Select a glass column of appropriate size. b. Place a small plug of cotton or glass wool at the bottom. c. Add a small layer of sand. d. Prepare a slurry of silica gel in your chosen mobile phase. e. Pour the slurry into the column and allow it to settle, ensuring a uniform and crack-free bed. f. Add another layer of sand on top of the silica bed.

3. Sample Loading: a. Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column.[6] b. Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure to start the flow. c. Collect fractions in test tubes. d. Monitor the elution by periodically taking TLC samples from the collected fractions.

5. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent using a rotary evaporator to obtain the purified 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography Start Problem Observed PoorSep Poor Separation / Overlapping Peaks Start->PoorSep Streaking Streaking / Tailing Start->Streaking NoElution Compound Not Eluting Start->NoElution LowYield Low Yield Start->LowYield Sol_OptimizeSolvent Optimize Mobile Phase (TLC) PoorSep->Sol_OptimizeSolvent Sol_Gradient Use Gradient Elution PoorSep->Sol_Gradient Sol_ReduceLoad Reduce Sample Load PoorSep->Sol_ReduceLoad Sol_BasicModifier Add Basic Modifier (e.g., Et3N) Streaking->Sol_BasicModifier Streaking->Sol_ReduceLoad Sol_DryLoad Use Dry Loading Streaking->Sol_DryLoad Sol_SwitchStationary Switch to Neutral Alumina or C18 Streaking->Sol_SwitchStationary Sol_IncreasePolarity Drastically Increase Polarity NoElution->Sol_IncreasePolarity NoElution->Sol_SwitchStationary LowYield->Sol_Gradient LowYield->Sol_SwitchStationary

Caption: A decision tree for troubleshooting common column chromatography problems.

References

  • ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • National Institutes of Health. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

  • National Institutes of Health. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography? Available from: [Link]

  • National Institutes of Health. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Chemistry For Everyone. What Is The Mobile Phase In Column Chromatography? Available from: [Link]

  • PubMed. Pyrazole carbohydrazide derivatives of pharmaceutical interest. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • National Institutes of Health. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • PubMed. [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Purifying Crude 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Welcome to the Technical Support Center for the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles in the purification process. Our approach is grounded in the fundamental principles of organic chemistry to empower you with the understanding to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: From Crude Solid to Pure Compound

This section addresses common issues encountered during the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, particularly after its synthesis from the corresponding ethyl ester and hydrazine hydrate.

Issue 1: Crude product is an oil or a sticky solid, making it difficult to handle.

Cause: This is often due to the presence of residual solvent or low-melting impurities. The primary suspects are the unreacted starting ester, ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, and potentially some side-products.

Solution:

  • Trituration: Before attempting more complex purification methods, trituration can be highly effective. This involves stirring the crude material with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are more soluble.

    • Recommended Solvents: Diethyl ether or a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Rationale: 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, with its polar carbohydrazide functional group, is expected to have low solubility in non-polar solvents. In contrast, the less polar starting ester will be more soluble and can be washed away.

  • Evaporation under High Vacuum: Ensure all volatile solvents from the reaction work-up have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.

Issue 2: Recrystallization yields are low, or the compound does not crystallize at all.

Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. If the compound "oils out" instead of crystallizing, it indicates that the solution is supersaturated or that the melting point of the impure compound is below the temperature of the solution.

Solution:

  • Solvent Selection: Based on the polarity of the carbohydrazide functional group, polar solvents are the best starting point.

    • Primary Recommendation: Ethanol or isopropanol. These solvents are often effective for recrystallizing polar compounds like carbohydrazides[1].

    • Solvent Pair System: If a single solvent is not effective, a two-solvent system can be employed. A good combination is a "good" solvent in which the compound is soluble (e.g., ethanol or methanol) and a "poor" solvent in which it is insoluble (e.g., water or diethyl ether).

  • Experimental Protocol for Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod to induce crystallization.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Issue 3: Thin Layer Chromatography (TLC) shows multiple spots, and the desired product is not well-separated from impurities.

Cause: An inappropriate solvent system for TLC will not provide the necessary resolution to distinguish between compounds of similar polarity.

Solution:

  • TLC Solvent System Optimization: The goal is to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4.

    • Recommended Starting Points:

      • Ethyl acetate/Hexanes (e.g., starting with 1:1 and increasing the polarity by increasing the proportion of ethyl acetate).

      • Dichloromethane/Methanol (e.g., starting with 95:5 and increasing the proportion of methanol for more polar compounds).

    • Rationale: The starting ester will have a higher Rf value (less polar) than the carbohydrazide product. Hydrazine, being highly polar, will remain at the baseline.

Issue 4: Column chromatography provides poor separation or the compound gets stuck on the column.

Cause: This can be due to an incorrect choice of eluent, improper column packing, or the compound being too polar for standard silica gel chromatography.

Solution:

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

    • Eluent Selection: Use the optimized solvent system from your TLC analysis. A gradient elution is often more effective than an isocratic one. For instance, you can start with a less polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate, followed by the addition of a small percentage of methanol).

    • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique often leads to better separation than loading the sample as a solution.

    • Elution and Fraction Collection: Elute the column and collect fractions, monitoring them by TLC to identify the pure fractions containing the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide sample?

A1: The most common impurities arise from the starting materials and potential side reactions. These include:

  • Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate: The unreacted starting ester. This is less polar than the desired product.

  • Hydrazine: Excess reagent from the synthesis. It is highly polar and water-soluble.

  • Hydrolysis Product: 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, which can be formed if there is water present during the reaction or work-up. This impurity is acidic.

Q2: Can I use an acid-base extraction to purify my compound?

A2: While the carbohydrazide group has basic nitrogen atoms, it is a weak base. An acid-base extraction could potentially be used to remove the acidic impurity (the carboxylic acid). However, it is generally not the most effective primary purification method for the neutral product itself. A simple aqueous wash of the crude product dissolved in an organic solvent (like ethyl acetate) can help remove any water-soluble impurities like excess hydrazine.

Q3: My purified compound still shows a small impurity by NMR. What could it be?

A3: If you have successfully removed the starting materials, a persistent impurity could be a regioisomer or a byproduct of a side reaction. For example, hydrazine could potentially react with the pyrazole ring under certain conditions, although this is less common. High-resolution mass spectrometry (HRMS) can be a valuable tool to identify the molecular formula of the impurity. If the impurity is an isomer, a more optimized chromatographic method, such as HPLC, may be required for separation.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm the purity:

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Visualizing the Purification Workflow

The following diagram illustrates the logical workflow for the purification of crude 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Purification_Workflow crude Crude Product (Sticky Solid/Oil) trituration Trituration (e.g., Diethyl Ether) crude->trituration Handling issues solid_product Solid Product trituration->solid_product impurities_in_solution Soluble Impurities (e.g., Starting Ester) trituration->impurities_in_solution recrystallization Recrystallization (e.g., Ethanol) solid_product->recrystallization Primary Purification column_chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) solid_product->column_chromatography Alternative/Further Purification pure_crystals Pure Crystalline Product recrystallization->pure_crystals mother_liquor Impurities in Mother Liquor recrystallization->mother_liquor pure_fractions Pure Fractions column_chromatography->pure_fractions impure_fractions Impure Fractions column_chromatography->impure_fractions

Sources

Optimization

scale-up challenges for the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Welcome to the technical support center for the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges and ensure a successful, scalable, and reproducible process.

Synthetic Workflow Overview

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a sequential process typically involving four key stages: pyrazole ring formation, electrophilic bromination, ester saponification or direct amidation, and finally, hydrazinolysis. Each step presents unique challenges that can impact overall yield and purity. Understanding the flow is critical for effective troubleshooting.

SynthesisWorkflow A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene) -3-oxobutanoate A->B Acetic Anhydride D Ethyl 1-ethyl-1H-pyrazole -3-carboxylate B->D Cyclization (e.g., in Ethanol) C Ethylhydrazine C->D Cyclization (e.g., in Ethanol) F Ethyl 4-bromo-1-ethyl-1H -pyrazole-3-carboxylate D->F Bromination (e.g., in Acetonitrile) E Brominating Agent (e.g., NBS) E->F Bromination (e.g., in Acetonitrile) H 4-Bromo-1-ethyl-1H-pyrazole -3-carbohydrazide (Final Product) F->H Hydrazinolysis (e.g., in Ethanol, Reflux) G Hydrazine Hydrate G->H Hydrazinolysis (e.g., in Ethanol, Reflux)

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrazoles. Regioselectivity is a critical and often challenging aspect of these syntheses, and this resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific, practical problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution grounded in mechanistic principles.

Question 1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving me a mixture of regioisomers. How can I favor the formation of one isomer over the other?

This is a classic and frequently encountered challenge in pyrazole synthesis.[1][2] The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to two different regioisomeric pyrazoles when the diketone is unsymmetrical.[1] The regioselectivity is determined by which of the two carbonyl groups is initially attacked by the substituted hydrazine.[1] Several factors, including pH, solvent, and the electronic and steric properties of the substituents, can influence the outcome.[3]

Underlying Causality: The regioselectivity in the Knorr synthesis is a kinetically controlled process. The initial step is the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-diketone. The selectivity is governed by a combination of:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster with the more nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on either the diketone or the hydrazine can hinder the approach to a particular carbonyl group, favoring attack at the less sterically hindered site.[4]

Troubleshooting Strategies:

  • Solvent Modification: The choice of solvent can dramatically influence regioselectivity. Standard solvents like ethanol often lead to mixtures. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer.[5] This is attributed to the unique properties of these solvents, which can stabilize intermediates and influence the relative reactivity of the carbonyl groups.[5]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. Acid catalysis is common in the Knorr synthesis.[6] Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or buffered conditions may shift the equilibrium towards one regioisomer.

  • Temperature Optimization: Varying the reaction temperature can sometimes favor one reaction pathway over another. Running the reaction at a lower temperature may increase the selectivity if the activation energies for the formation of the two regioisomers are sufficiently different.

  • Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups to force the initial attack to occur at the other carbonyl. This adds extra steps to the synthesis but can provide excellent regiocontrol.

Question 2: I am trying to synthesize a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone and a substituted hydrazine, but I am getting a mixture of isomers. What are the key factors to consider for controlling regioselectivity in this reaction?

The reaction of α,β-unsaturated carbonyl compounds with hydrazines is another common route to pyrazoles, often proceeding through a Michael addition followed by cyclization and elimination or oxidation.[4][7] The regioselectivity here depends on the initial site of nucleophilic attack by the hydrazine.

Underlying Causality: The regioselectivity is determined by whether the initial attack occurs at the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4- or Michael addition). The nature of the substituents on both the α,β-unsaturated carbonyl compound and the hydrazine, as well as the reaction conditions, will dictate the preferred pathway.

Troubleshooting Strategies:

  • Choice of Hydrazine Reagent: Using a hydrazine with a good leaving group, such as tosylhydrazine, can favor the direct formation of the aromatic pyrazole via elimination.[4][7] This can sometimes lead to higher regioselectivity.

  • Catalyst and Reaction Conditions: The use of specific catalysts can direct the reaction towards a particular pathway. For example, an iodine-mediated metal-free oxidative C-N bond formation has been shown to be a practical and eco-friendly one-pot protocol for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts.[8]

  • Stepwise Approach: Instead of a one-pot reaction, consider a stepwise approach where the Michael addition is performed first under optimized conditions to isolate the intermediate, which is then cyclized in a separate step. This can allow for better control over the regiochemical outcome.

Question 3: How can I reliably distinguish between the two possible regioisomers of my substituted pyrazole using analytical techniques?

Unambiguous characterization of the regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Troubleshooting Protocol: Regioisomer Characterization by NMR

  • 1D NMR (¹H and ¹³C):

    • Chemical Shifts: The chemical shifts of the protons and carbons on the pyrazole ring are sensitive to the electronic environment created by the substituents. While empirical rules can be helpful, they are not always definitive.[9]

    • ¹³C NMR for Tautomers: In the case of N-H pyrazoles, tautomerism can lead to averaged signals for the C3 and C5 positions in the ¹³C NMR spectrum.[10] Lowering the temperature of the NMR experiment can slow down this exchange, allowing for the observation of distinct signals for each tautomer.[10]

  • 2D NMR (NOESY and HMBC):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining through-space proximity between protons. For example, a NOESY correlation between a substituent on the N1 nitrogen and a substituent on the C5 carbon would confirm that regioisomer.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[10][11] By observing the long-range couplings between the protons of your substituents and the carbons of the pyrazole ring, you can definitively establish the connectivity and thus the regiochemistry. For instance, the proton on C4 will show a correlation to both C3 and C5.[10]

Data Presentation: Example of HMBC Correlations for Regioisomer Determination

Substituent ProtonExpected HMBC Correlation to Pyrazole Carbon (Regioisomer A)Expected HMBC Correlation to Pyrazole Carbon (Regioisomer B)
N1-SubstituentC5C3
C3-SubstituentC4, C5C4
C5-SubstituentC4C4, N1

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted pyrazoles where regioselectivity is a concern?

The most common methods where regioselectivity is a key consideration include:

  • Knorr Pyrazole Synthesis: The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1]

  • Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This can involve Michael addition followed by cyclization.[4][7]

  • 1,3-Dipolar Cycloadditions: Reactions of nitrile imines with alkynes or alkenes can also lead to regioisomeric products.[12]

Q2: Are there any computational methods that can predict the regioselectivity of a pyrazole synthesis?

Yes, Density Functional Theory (DFT) calculations can be a powerful predictive tool. By calculating the activation energies for the different reaction pathways leading to the possible regioisomers, it is often possible to predict the major product.[12] These calculations can also provide insights into the electronic structure of the reactants and intermediates, helping to rationalize the observed regioselectivity.[13]

Q3: Can the regioselectivity of N-alkylation of an already formed pyrazole ring be controlled?

Yes, the N-alkylation of unsymmetrically substituted pyrazoles can also lead to a mixture of regioisomers.[14] The regioselectivity of this reaction can be influenced by factors such as the nature of the base used, the solvent, and the steric and electronic properties of the substituents on the pyrazole ring.[13][14] For instance, using a bulky base might favor alkylation at the less sterically hindered nitrogen atom.

Visualizing Reaction Pathways and Troubleshooting

Knorr Pyrazole Synthesis: Regioselectivity Decision Tree

Knorr_Regioselectivity start Unsymmetrical 1,3-Diketone + Substituted Hydrazine carbonyl1 Attack at Carbonyl 1 (More Electrophilic/ Less Hindered) start->carbonyl1 Pathway 1 carbonyl2 Attack at Carbonyl 2 (Less Electrophilic/ More Hindered) start->carbonyl2 Pathway 2 isomerA Regioisomer A (Major Product) carbonyl1->isomerA isomerB Regioisomer B (Minor Product) carbonyl2->isomerB conditions Reaction Conditions: - Solvent (e.g., HFIP) - pH - Temperature conditions->start

Caption: Decision tree for Knorr pyrazole synthesis regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow start Poor Regioselectivity Observed analyze Analyze Reaction: - Knorr Synthesis? - α,β-Unsaturated System? start->analyze knorr Knorr Synthesis Path analyze->knorr Yes ab_unsat α,β-Unsaturated Path analyze->ab_unsat Yes change_solvent Change Solvent (e.g., EtOH to HFIP/TFE) knorr->change_solvent modify_ph Modify pH (Acid/Base Catalyst) knorr->modify_ph temp_control Adjust Temperature knorr->temp_control change_hydrazine Use Tosylhydrazine ab_unsat->change_hydrazine stepwise Consider Stepwise Synthesis ab_unsat->stepwise re_evaluate Re-evaluate Regiochemistry (NMR: NOESY, HMBC) change_solvent->re_evaluate modify_ph->re_evaluate temp_control->re_evaluate change_hydrazine->re_evaluate stepwise->re_evaluate

Caption: A logical workflow for troubleshooting regioselectivity in pyrazole synthesis.

References

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • National Institutes of Health. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • Canadian Science Publishing. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • Sci-Hub. ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsaturated Ketones with Hydrazines. [Link]

  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • PharmaTutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • PubMed. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. [Link]

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]

  • PubMed. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • National Institutes of Health. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • ACS Publications. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]

  • Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the vast landscape of bioactive scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the vast landscape of bioactive scaffolds, pyrazole derivatives hold a prominent position due to their diverse pharmacological activities. This guide provides an in-depth ¹H NMR analysis of a specific, highly functionalized pyrazole, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , a compound with significant potential in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, experience-driven perspective on the interpretation of the ¹H NMR spectrum of the title compound. By comparing its expected spectral features with those of closely related analogues, we will build a comprehensive understanding of the subtle electronic and steric influences that govern the chemical shifts and coupling constants in this molecular architecture. This comparative approach is crucial for validating the synthesis of the target molecule and for identifying potential impurities or isomeric byproducts.

The Strategic Importance of Pyrazole Carbohydrazides

Pyrazole-based compounds are integral to numerous approved pharmaceuticals and agrochemicals. The introduction of a carbohydrazide moiety at the 3-position of the pyrazole ring opens up a rich field of synthetic possibilities, allowing for the facile introduction of diverse pharmacophores through condensation reactions. This versatility makes pyrazole carbohydrazides valuable intermediates in the development of new therapeutic agents, including potential antimicrobial and anticancer drugs.[1] The specific substitution pattern of an ethyl group at the N1 position and a bromine atom at the C4 position further refines the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and metabolic stability.

Predicted ¹H NMR Spectral Analysis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H5 (pyrazole ring)~ 8.0 - 8.5Singlet (s)N/A
NH (hydrazide)~ 9.0 - 10.0Broad Singlet (br s)N/A
NH₂ (hydrazide)~ 4.5 - 5.5Broad Singlet (br s)N/A
CH₂ (ethyl group)~ 4.2 - 4.5Quartet (q)~ 7.0 - 7.5
CH₃ (ethyl group)~ 1.3 - 1.6Triplet (t)~ 7.0 - 7.5

Causality Behind the Predicted Chemical Shifts: A Comparative Discussion

The predicted chemical shifts are not arbitrary; they are rooted in the fundamental principles of NMR spectroscopy and supported by experimental data from analogous compounds.

The Pyrazole Ring Proton (H5)

The lone proton on the pyrazole ring, H5, is expected to be the most downfield of the ring protons. Its chemical shift is influenced by several factors:

  • Anisotropy of the Pyrazole Ring: The aromatic nature of the pyrazole ring leads to a deshielding effect on the attached protons.

  • Electron-Withdrawing Effect of the Carboxamide Group: The C3-carbohydrazide group is electron-withdrawing, which further deshields the adjacent H5 proton.

  • Inductive Effect of the Bromine Atom: The electronegative bromine atom at C4 also contributes to the overall deshielding of the pyrazole ring protons.

For comparison, in unsubstituted pyrazole, the H3/H5 protons appear at approximately 7.74 ppm, while the H4 proton is found at around 6.10 ppm.[2] In 4-bromopyrazole, the H3 and H5 protons are shifted downfield. This deshielding effect of the bromine atom is a key diagnostic feature.

The Ethyl Group Protons (CH₂ and CH₃)

The N1-ethyl group will present as a characteristic quartet and triplet pattern. The methylene protons (CH₂) are directly attached to the nitrogen atom of the pyrazole ring and are therefore significantly deshielded, with a predicted chemical shift in the range of 4.2 - 4.5 ppm. The terminal methyl protons (CH₃) will appear as a triplet further upfield, around 1.3 - 1.6 ppm, due to their greater distance from the electronegative pyrazole ring.

The Carbohydrazide Protons (NH and NH₂)

The protons of the carbohydrazide moiety (CONHNH₂) are expected to be broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and their tendency to undergo chemical exchange. The NH proton is typically more deshielded and will likely appear in the 9.0 - 10.0 ppm region, while the NH₂ protons are expected to be found in the 4.5 - 5.5 ppm range. The exact chemical shifts of these protons can be highly dependent on the solvent, concentration, and temperature. In the ¹H NMR spectra of other pyrazole-carboxamide derivatives, the CONH proton is often observed between δ = 10.76 and 10.94 ppm.[3]

Comparative Analysis with a Key Isomer: 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

A crucial piece of comparative data comes from the constitutional isomer, 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide.[4] While the molecular formula is identical, the position of the carboxamide group is at C5 instead of C3. This seemingly small change will have a predictable and informative impact on the ¹H NMR spectrum.

In the 5-carboxamide isomer, the pyrazole ring proton is at the C3 position. We would predict this H3 proton to be less deshielded than the H5 proton in our target molecule due to the different electronic environment. The available data for 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to validate this prediction and to highlight the diagnostic power of ¹H NMR in distinguishing between such isomers.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to replicate or validate this analysis, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for many polar organic molecules and will allow for the observation of the exchangeable NH and NH₂ protons.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • Temperature: Set the probe temperature to 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all proton signals are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

Visualizing the Analytical Workflow

The logical flow of the ¹H NMR analysis can be represented by the following diagram:

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Spectral Interpretation Synthesis Synthesize Target Molecule Purification Purify Compound Synthesis->Purification SamplePrep Prepare NMR Sample (in DMSO-d6) Purification->SamplePrep Acquisition Acquire 1H NMR Spectrum (400+ MHz) SamplePrep->Acquisition Processing Process Data (FT, Phasing, Calibration) Acquisition->Processing Integration Integrate Signals Processing->Integration ChemShift Analyze Chemical Shifts Integration->ChemShift Coupling Analyze Coupling Patterns ChemShift->Coupling Comparison Compare with Analogues Coupling->Comparison Structure Elucidate Final Structure Comparison->Structure

Caption: Workflow for the ¹H NMR analysis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

Conclusion and Future Perspectives

The ¹H NMR analysis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, while requiring a predictive and comparative approach in the absence of a directly published spectrum, is a powerful tool for its structural verification. The expected chemical shifts and coupling patterns are highly diagnostic and, when compared with data from its constitutional isomer and other related pyrazole derivatives, provide a robust method for confirming the identity and purity of this important synthetic intermediate.

For drug development professionals, a thorough understanding of the ¹H NMR spectrum is not merely an academic exercise. It is a critical step in ensuring the quality and integrity of a potential drug candidate, and it provides invaluable insights into the electronic and steric properties that will ultimately determine its biological activity. As the exploration of novel pyrazole-based therapeutics continues, the principles and comparative methodologies outlined in this guide will remain essential for the successful characterization of these promising molecules.

References

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. [Link]

  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). National Institutes of Health. [Link]

  • 4-Bromopyrazole. lookchem. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2016). MDPI. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). National Institutes of Health. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health. [Link]

  • Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. ResearchGate. [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387-389. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(21), 8049-8052. [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3727-3734. [Link]

  • 1-benzyl-4-bromo-1H-pyrazole. PubChem. [Link]

  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and Its Analogues

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, renowned for its presence in a multitude of pharmacologically active agents. Its derivatives have demonstrated a wide spectrum of b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, renowned for its presence in a multitude of pharmacologically active agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This guide provides a comparative analysis of the bioactivity of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and its structurally related analogues, offering insights for researchers and professionals in drug discovery and development. While specific experimental data for the title compound is not extensively available in the public domain, this guide will draw upon published data for closely related analogues to provide a robust comparative framework.

The Pyrazole-3-Carbohydrazide Scaffold: A Privileged Structure

The pyrazole-3-carbohydrazide moiety is a key pharmacophore that has been extensively explored in the quest for novel therapeutic agents. The presence of the carbohydrazide group at the 3-position of the pyrazole ring provides a versatile handle for synthetic modifications, allowing for the generation of diverse libraries of compounds with a range of biological activities. The substituents at various positions on the pyrazole ring and the hydrazide moiety play a crucial role in modulating the potency and selectivity of these compounds.

Comparative Analysis of Bioactivity

This section will delve into the comparative bioactivity of analogues of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, focusing on two key areas of therapeutic interest: anticancer and antimicrobial activities.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, with some exhibiting inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Structure-Activity Relationship Insights:

The anticancer activity of pyrazole-3-carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and the N'-substituent of the hydrazide moiety. For instance, the presence of a halogen atom at the 4-position of the pyrazole ring, such as bromine, can enhance the lipophilicity and, in some cases, the biological activity of the molecule. The N-alkylation at the 1-position, with groups like ethyl, can also modulate the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Data for Representative Analogues:

To illustrate the anticancer potential of this class of compounds, the following table summarizes the in vitro cytotoxic activity of representative pyrazole carbohydrazide analogues against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analogue A 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivativeA549 (Lung)Data not specified
Analogue B Pyrazolo[3,4-d]pyrimidine derivativeVarious0.03–6.561
Analogue C 1,3,4-TriarylpyrazoleMCF7 (Breast), A549 (Lung), HCT116 (Colon)6.53 (MCF7), 26.40 (A549), 59.84 (HCT116)
Analogue D Dihydropyrano[2,3-c]pyrazole derivativeHEPG2 (Liver)0.31-0.71
Analogue E Naphthalene-pyrazole derivativeHepG2 (Liver)0.15 ± 0.03

Note: The structures of the analogues are described in the referenced literature. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Proposed Mechanism of Action: EGFR Inhibition

A plausible mechanism for the anticancer activity of certain pyrazole derivatives is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Ligand Ligand Ligand->EGFR Binds & Activates Pyrazole Analogue Pyrazole Analogue Pyrazole Analogue->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Hypothetical EGFR Inhibition Pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole carbohydrazide scaffold has also been identified as a promising framework for the development of novel antimicrobial agents. The structural modifications around this core can lead to compounds with significant activity against a range of bacterial and fungal strains.

Structure-Activity Relationship Insights:

In the context of antimicrobial activity, the nature of the substituents on the pyrazole ring and the hydrazide moiety is critical for determining the spectrum and potency of action. For instance, the presence of chloro derivatives has been shown to enhance antimicrobial activity. The overall lipophilicity and electronic properties of the molecule influence its ability to penetrate microbial cell walls and interact with its target.

Comparative Data for Representative Analogues:

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of pyrazole carbohydrazide analogues against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Analogue F 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5-125
C. albicans2.9-7.8
Analogue G Chloro derivative of a substituted pyrazoleS. aureusNot specified
Analogue H 3-(trifluoromethyl)-1H-pyrazole derivativeE. coli, P. mirabilis, B. subtilis, S. albusModerate to good activity
C. albicans, A. nigerModerate to good activity

Note: The structures of the analogues are detailed in the cited references. MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocols

To ensure the reproducibility and validation of the bioactivity data, detailed experimental protocols are essential. The following are standardized methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole-3-carbohydrazide scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. While direct experimental data for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is limited in the current literature, the analysis of its close analogues reveals significant potential in the realms of anticancer and antimicrobial research. The structure-activity relationships discussed herein provide valuable guidance for the rational design of more potent and selective derivatives. Further synthesis and comprehensive biological evaluation of a series of 1-ethyl-4-substituted-pyrazole-3-carbohydrazides, including the 4-bromo derivative, are warranted to fully elucidate their therapeutic potential.

References

  • Alam, M. J., & et al. (2020). Pyrazole and its biological activities: A brief review. Journal of Pharmacy & Bioallied Sciences, 12(Suppl 2), S621–S634.
  • Al-Ostoot, F. H., & et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
  • Aly, A. A., & et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 638.
  • de Oliveira, R. B., & et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–331.
  • El-Sayed, W. A., & et al. (2019).
  • Fahmy, H. T. Y., & et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1735-1753.
  • Karrouchi, K., & et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
  • Nagamallu, R., & et al. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
  • Patel, M. P., & et al. (2011). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Arabian Journal of Chemistry, 4(4), 449-456.
  • Shaaban, O. G., & et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10484.
  • Sridhar, J., & et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(10), 1673.
  • Supuran, C. T., & et al. (2014). Pyrazolo[4,3-e]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 22(15), 3965-3975.
  • Thabet, H. K., & et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 720-725.
  • Yaseen, S. G., & et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10484.
  • Zhang, F., & et al. (2019). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. RSC Advances, 9(1), 241-251.
  • Zhang, X., & et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30971-30983.
  • Zubi, A. A., & et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3290.
  • Zaky, R. M., & et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 10(2), 57–69.
  • Zeslawska, E., & et al. (2021). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. International Journal of Molecular Sciences, 22(21), 11849.
  • Zgoda, J. E., & et al. (2020). Pyrazoline Derivatives as EGFR Inhibitor: Mini Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1436-1447.
  • Zeslawska, E., & et al. (2021). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. International Journal of Molecular Sciences, 22(21), 11849.
  • A new series of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazole have been synthesized by a cyclocondensation reaction of 1,1,1-trifluoropentane-2,4-dione (1a) with (5-(4-methoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)hydrazine (2). The structure of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazole derivatives was characterized by spectroscopic analysis. The synthesized 3-(trifluoromethyl)-1H-pyrazole
Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide: A Comparative Analysis

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. As no definitive published spectrum for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. As no definitive published spectrum for this specific molecule is readily available, this document leverages established fragmentation principles of its constituent chemical moieties to construct a scientifically grounded hypothesis. Furthermore, it presents a robust experimental protocol for acquiring this data and compares the utility of mass spectrometry with other key analytical techniques for the comprehensive structural characterization of novel pyrazole derivatives.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, typically using 70 eV electrons.[1] This energy is sufficient to cause extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] The fragmentation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is predicted to proceed through several logical pathways based on the stability of the resulting ions and neutral losses.

Molecular Ion (M•+):

The first crucial observation in the mass spectrum will be the molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (M•+ and [M+2]•+). This is due to the natural isotopic abundance of bromine (79Br ≈ 50.5% and 81Br ≈ 49.5%).[3][4]

  • Calculated Molecular Weight (for 79Br): C6H979BrN4O = 248.00 g/mol

  • Calculated Molecular Weight (for 81Br): C6H981BrN4O = 250.00 g/mol

Therefore, we predict two prominent molecular ion peaks at m/z 248 and m/z 250 .

Major Fragmentation Pathways:

The fragmentation will be dictated by the weakest bonds and the formation of the most stable carbocations and radical species. The primary cleavage sites are anticipated to be around the carbohydrazide side chain and the N-ethyl group.

  • Alpha-Cleavage at the Carbonyl Group: The bond between the pyrazole ring and the carbonyl carbon is a likely point of initial cleavage. This would lead to the formation of a stable acylium ion.

    • Pathway A: Loss of the •NHNH2 radical (mass 31) to form the 4-bromo-1-ethyl-1H-pyrazole-3-carbonylium ion. This will result in characteristic isotopic peaks at m/z 217 / 219 .

  • Cleavage of the Hydrazide N-N Bond: The N-N bond in the hydrazide moiety is relatively weak and prone to cleavage.

    • Pathway B: Loss of the •NH2 radical (mass 16) results in an ion at m/z 232 / 234 .

  • Fragmentation of the N-Ethyl Group: Cleavage of the ethyl group attached to the pyrazole nitrogen is a common pathway for N-alkylated heterocycles.

    • Pathway C: Loss of a methyl radical (•CH3, mass 15) via cleavage of the ethyl group's C-C bond, leading to an ion at m/z 233 / 235 .

    • Pathway D: Loss of ethylene (C2H4, mass 28) through a rearrangement process, resulting in a 4-bromo-1H-pyrazole-3-carbohydrazide ion at m/z 220 / 222 .

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of substituents.[5] A key fragmentation is the loss of the bromine radical.

    • Pathway E: Loss of the •Br radical (mass 79/81) from the molecular ion would yield a fragment at m/z 169 . This is a highly characteristic loss for brominated compounds.[6]

These primary fragments will likely undergo further sequential fragmentation, leading to a complex but interpretable spectrum.

G cluster_pathways Primary Fragmentation Pathways M Molecular Ion (M•+) m/z 248 / 250 F217 m/z 217 / 219 M->F217  - •NHNH₂ (Pathway A) F232 m/z 232 / 234 M->F232  - •NH₂ (Pathway B) F233 m/z 233 / 235 M->F233  - •CH₃ (Pathway C) F220 m/z 220 / 222 M->F220  - C₂H₄ (Pathway D) F169 m/z 169 M->F169  - •Br (Pathway E)

Caption: Predicted primary EI-MS fragmentation pathways of the target molecule.

Predicted Mass Spectrum Data Summary
Predicted m/zIsotopic Peak (m/z)Proposed Identity / OriginPathway
248250Molecular Ion [M]•+-
233235[M - CH₃]⁺C
232234[M - NH₂]•+B
220222[M - C₂H₄]•+D
217219[M - NHNH₂]⁺ (Acylium Ion)A
169-[M - Br]⁺E
9597[C₄H₂BrN₂]⁺ (Ethyl Pyrazole Core)Further Fragmentation

Recommended Experimental Protocol for EI-MS Analysis

To validate the predicted fragmentation pattern, a standardized protocol is essential. This methodology is designed to be self-validating by providing clear, reproducible parameters for analysis.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone MS.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile, HPLC grade). Ensure the sample is fully dissolved.

  • GC-MS Parameters (if applicable):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes.

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Analyze the spectrum for the molecular ion pair (m/z 248/250) and the predicted fragment ions.

    • Compare the observed relative abundances with the predicted pattern to confirm fragmentation pathways.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) Injection GC Injection (1 µL) SamplePrep->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A typical GC-MS workflow for the analysis of the target compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful for determining molecular weight and fragmentation, a full, unambiguous structural confirmation relies on complementary techniques.[7][8]

TechniqueInformation ProvidedStrengths for This MoleculeLimitations
EI-Mass Spectrometry Molecular weight, elemental composition (high-res), structural fragments.Confirms molecular formula (with Br presence). Provides a structural "fingerprint" for identification.Cannot definitively establish isomerism (e.g., position of ethyl or bromo groups). Requires fragmentation prediction for unknown compounds.
NMR Spectroscopy (¹H, ¹³C) Precise atomic connectivity, chemical environment of protons and carbons.Unambiguously determines the substitution pattern on the pyrazole ring.[9] Confirms the presence and structure of the ethyl group.Requires a larger sample amount (~5-10 mg). Does not directly provide molecular weight.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key bonds: C=O (carbonyl), N-H (hydrazide), C-N, and aromatic C-H.[10]Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region.
Elemental Analysis Percentage composition of C, H, N.Provides empirical formula which can be used to validate the molecular formula obtained from MS.Does not provide structural information. Requires high sample purity.

Synergistic Approach:

The most trustworthy structural elucidation is achieved by combining these methods.

  • MS provides the molecular formula and key fragmentation clues.

  • IR confirms the expected functional groups are present.

  • NMR connects all the pieces, confirming the exact isomeric structure.

  • Elemental Analysis validates the final proposed formula.

This multi-faceted approach forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment for novel compounds in drug discovery and development.

References

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). PMC - NIH. Available at: [Link]

  • Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(11). Available at: [Link]

  • Sparkman, O. D., et al. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2019). Paper Publications. Available at: [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2016). PMC - NIH. Available at: [Link]

  • Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Available at: [Link]

  • PubChem. 1-Ethylpyrazole. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Save My Exams. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013). YouTube. Available at: [Link]

  • NIST. Pyrazine, ethyl-. National Institute of Standards and Technology. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). University of Pretoria. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2020). MDPI. Available at: [Link]

    • The Main Fragmentation Reactions of Organic Compounds. (n.d.). Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2007). ResearchGate. Available at: [Link]

  • Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal... (n.d.). ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[1][2] This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[1][2] This guide provides an in-depth technical analysis of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind the method development, provide a detailed protocol, and compare its performance with alternative analytical techniques.

The Critical Role of Purity in Pharmaceutical Intermediates

4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound whose structural integrity is paramount. Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have a significant impact on the downstream synthetic steps and the toxicological profile of the final drug product.[2][3] Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of robust process development.[3]

Proposed HPLC Method: A Deep Dive into a Self-Validating System

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal choice for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.[4][5] The proposed reversed-phase HPLC (RP-HPLC) method is designed for optimal separation of the main compound from potential process-related impurities.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the hydrophobic nature of the pyrazole ring and the bromo and ethyl substituents.[6][7] A C18 stationary phase provides excellent retention and separation for such aromatic and heterocyclic compounds.[6][8][9] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and to be compatible with mass spectrometry (MS) for potential impurity identification.[4][5] The gradient elution allows for the separation of a wide range of impurities with varying polarities. UV detection at a wavelength determined by the compound's chromophore provides the necessary sensitivity for accurate quantification.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Reference Standard and Sample Accurately s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Equilibrate HPLC System with Mobile Phase s4->h1 h2 Inject Prepared Sample/Standard h1->h2 h3 Gradient Elution through C18 Column h2->h3 h4 UV Detection h3->h4 d1 Integrate Chromatographic Peaks h4->d1 d2 Calculate Purity by Area Percent Method d1->d2 d3 Report Results and Assess against Specifications d2->d3

Caption: HPLC analysis workflow for purity assessment.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength from UV scan)

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the standard solution.

Method Validation: The reliability of this HPLC method is underpinned by a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]

Validation_Parameters center ICH Q2(R1) Validation spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision (Repeatability & Intermediate) center->prec lod Limit of Detection (LOD) center->lod loq Limit of Quantitation (LOQ) center->loq rob Robustness center->rob

Caption: Key parameters for HPLC method validation.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]High resolution and sensitivity, applicable to a wide range of compounds, quantitative accuracy.[1][5]Requires reference standards for impurity identification, can be time-consuming for method development.[3]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]Excellent for volatile impurities (e.g., residual solvents), high sensitivity with appropriate detectors (e.g., FID, MS).[5]Not suitable for non-volatile or thermally labile compounds like 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[14]Can determine absolute purity without a reference standard, provides information on melting point and thermal stability.[14]Less sensitive to impurities that do not affect the melting point, not suitable for amorphous or thermally unstable compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Determines the concentration of a substance by comparing its NMR signal intensity to that of a certified reference material.[5]A primary analytical method, provides structural information, does not require a specific reference standard for the analyte.[5]Lower sensitivity compared to HPLC, requires specialized equipment and expertise, can be complex for samples with overlapping signals.

Conclusion

The proposed reversed-phase HPLC method provides a robust, sensitive, and reliable approach for the purity assessment of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. Its ability to separate a wide range of potential impurities, coupled with the quantitative accuracy of UV detection, makes it the superior choice for routine quality control and regulatory submissions. While alternative techniques like DSC and qNMR have their specific applications, they do not offer the same comprehensive impurity profiling capabilities as HPLC for this particular compound. The successful implementation of this validated HPLC method will ensure the consistent quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Altabrisa Group. Available from: [Link]

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Novasol Biotech. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. Intertek. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. NETZSCH. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Research Square. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. Available from: [Link]

  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity - HELIX Chromatography. HELIX Chromatography. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. SIELC Technologies. Available from: [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles - MDPI. MDPI. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-pyrazoles in Drug Discovery

Introduction: The Pyrazole Scaffold and the Strategic Role of Bromine The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Bromine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][5] A key strategy in modern drug design involves the precise modification of such scaffolds to enhance potency, selectivity, and pharmacokinetic properties. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful tool.[6]

The introduction of a bromine atom into a pyrazole-based molecule is far from a simple steric alteration. It strategically modulates the compound's profile in several critical ways:

  • Physicochemical Properties: Bromine's size and lipophilicity can significantly alter a molecule's solubility, membrane permeability, and metabolic stability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Binding Interactions: Beyond simple bulk, bromine is a potent facilitator of halogen bonding . This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (known as a σ-hole) interacts favorably with a Lewis base (e.g., a carbonyl oxygen or nitrogen atom) on a biological target.[6][7][8] The strength of this interaction can be comparable to a classical hydrogen bond, serving as a powerful tool for enhancing binding affinity and target selectivity.[8][9]

This guide provides a comparative analysis of the structure-activity relationships of bromo-pyrazoles, supported by experimental data and protocols, to inform rational drug design for researchers in the field.

Diagram: The Principle of Halogen Bonding

To understand the SAR of bromo-pyrazoles, one must first appreciate the underlying chemistry of halogen bonding, which is a primary driver of their enhanced activity in many cases.

Caption: Halogen bond between a bromo-pyrazole and a protein carbonyl.

Comparative SAR Analysis: Case Studies

The impact of bromine substitution is highly dependent on its position on the pyrazole core or its appended substituents, as well as the specific biological target. The following case studies compare the performance of bromo-pyrazoles across different therapeutic areas.

Case Study 1: Anticancer Agents

Bromo-pyrazoles have demonstrated significant potential as cytotoxic agents, often through the inhibition of key proteins in cancer progression like kinases or by interacting with DNA.

One study synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The results clearly indicated that the presence and position of a bromo-substituent were critical for activity.[10] Another investigation into pyrazole triazole thiol derivatives found that compounds featuring a bromo group on an attached benzene ring showed promising cytotoxicity against the PC-3 prostate cancer cell line.[11]

Further research identified novel fused bromo-pyrazole derivatives as potent dual inhibitors of EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis.[12]

Table 1: Comparative Cytotoxicity (IC₅₀) of Bromo-Pyrazole Derivatives

Compound IDCore StructureSubstitutionTarget Cell LineIC₅₀ (µM)Reference
Compound A Pyrazole-chalcone4-bromophenyl at pyrazole ringMCF-7 (Breast)5.8[10]
Compound B Pyrazole-chalcone4-chlorophenyl at pyrazole ringMCF-7 (Breast)>10[10]
Compound C Pyrazole triazole thiol4-bromophenylPC-3 (Prostate)5.26[11]
Compound D Fused Pyrazole2-bromophenylHEPG2 (Liver)0.31 - 0.71[12]
Doxorubicin (Standard Drug)N/AMCF-7 (Breast)~0.95[13]

This table is a synthesized representation of data from multiple sources to illustrate SAR trends.

The data consistently shows that bromo-substituted analogs (e.g., Compound A) outperform other halogenated (Compound B) or unsubstituted counterparts. The bromine likely engages in crucial halogen bonding within the target's active site, an interaction unavailable to the chloro-analog, or it optimizes the compound's lipophilicity for better cell penetration.

Case Study 2: Kinase Inhibitors

The pyrazole scaffold is a frequent component of kinase inhibitors.[14][15] The planarity of the ring allows it to mimic the adenine region of ATP, while substituents can be directed towards specific pockets to achieve selectivity. Bromine is often used to form strong interactions with the hinge region of the kinase.

For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, late-stage functionalization of the pyrazole core was used to rapidly explore SAR.[16] While the specific bromo-analog data is proprietary, the strategy highlights the importance of exploring substitutions at every position. In another example, studies on TGF-βR1 kinase inhibitors have shown that pyrazole derivatives are a major class of compounds targeting this enzyme.[15] The introduction of halogenated phenyl rings is a common strategy to enhance potency.

Case Study 3: Anti-inflammatory Agents

The history of pyrazoles in medicine is rooted in anti-inflammatory drugs like Phenylbutazone.[1] Modern research continues to leverage this scaffold. A study reported a series of 1H-pyrazolyl derivatives, among which a 3-(5-Bromo-2-thienyl) substituted compound was found to be a highly potent anti-inflammatory agent in a cotton pellet-induced granuloma model.[1] Another study highlighted a benzofuran pyrazole containing both nitro and bromo groups that exhibited significant pain inhibition, superior to its analogs.[3] This suggests a synergistic effect where the electron-withdrawing nature of the nitro group enhances the σ-hole on the bromine, leading to a stronger halogen bond with its biological target.

Experimental Protocols & Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of bromo-pyrazoles.

Protocol 1: Synthesis of a 4-Bromo-3,5-disubstituted-1H-pyrazole

This protocol is a generalized method based on the one-pot condensation and subsequent in-situ bromination/oxidation of pyrazolines.[17] The rationale is its high efficiency and atom economy, avoiding the isolation of the unstable pyrazoline intermediate.

Step-by-Step Methodology:

  • Condensation: To a solution of an appropriate ketone (1.0 eq) and aldehyde (1.0 eq) in ethanol (5 mL/mmol ketone), add hydrazine monohydrochloride (1.1 eq).

  • Pyrazoline Formation: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the pyrazoline intermediate in situ. The choice of a mild acid catalyst (from the hydrochloride salt) is crucial to promote condensation without causing unwanted side reactions.

  • Bromination & Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of Bromine (Br₂) (1.2 eq) in acetic acid dropwise over 20 minutes.

    • Causality: Bromine serves a dual purpose here. It acts as the brominating agent for the C4 position of the pyrazole ring and as an oxidizing agent to convert the dihydropyrazole (pyrazoline) ring to the aromatic pyrazole.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-bromo-pyrazole derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability and is frequently used to determine the IC₅₀ values of potential anticancer compounds. Its principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-pyrazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, only viable cells will reduce the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the SAR Workflow

The process of conducting an SAR study is a logical, iterative cycle. The following diagram illustrates a typical workflow from initial concept to lead optimization.

SAR_Workflow A Hypothesis & Design (e.g., Introduce Bromine for Halogen Bond) B Synthesis of Analog Library (Vary Br position, add other groups) A->B Chemical Execution C In Vitro Biological Screening (e.g., Kinase Assay, MTT Assay) B->C Testing D Data Analysis & SAR Generation (Identify key active compounds) C->D Data Collation D->A Iterative Design Loop E Lead Identification (Select compounds with high potency & good properties) D->E Decision Point F In Vivo Studies (PK/PD, Efficacy Models) E->F Preclinical Testing G Lead Optimization (Refine structure based on all data) F->G Refinement G->B Next Generation Synthesis

Caption: A typical workflow for a Structure-Activity Relationship study.

Conclusion and Future Perspectives

The strategic incorporation of bromine into pyrazole scaffolds is a validated and highly effective strategy in drug discovery. The structure-activity relationships demonstrate that bromine is not merely a bulky hydrophobic substituent but an active participant in molecular recognition, primarily through halogen bonding. Comparative data consistently reveals that bromo-pyrazoles can offer superior potency compared to their unsubstituted or even other halogenated counterparts.

The key takeaways for researchers are:

  • Positional Isomerism is Crucial: The activity of a bromo-pyrazole is highly sensitive to the bromine's location. A bromine on a phenyl ring substituent will have a different effect than one directly on the pyrazole core.

  • Rational Design is Key: The concept of the σ-hole allows for the rational placement of bromine atoms to target specific Lewis-basic residues (e.g., backbone carbonyls) in a protein's active site.

  • Synergistic Effects: Combining bromine with other electronic groups can further modulate its properties, offering a finer level of control over the molecule's activity.

Future work in this area will likely focus on using advanced computational models to more accurately predict the impact of halogen bonding, exploring poly-brominated pyrazoles for multivalent interactions, and leveraging the bromine atom as a synthetic handle for late-stage functionalization to rapidly build diverse chemical libraries.

References

  • Current status of pyrazole and its biological activities - PMC. PubMed Central. Available at: [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. NIH. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. NIH. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. NIH. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. NIH. Available at: [Link]

  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Available at: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. NIH. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. DovePress. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. PubMed Central. Available at: [Link]

  • Halogen bonding for rational drug design and new drug discovery. PubMed. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Journal of Medical Science. Available at: [Link]

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents | Request PDF. ResearchGate. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Taylor & Francis Online. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Comparative

comparative study of different synthetic routes to pyrazole carbohydrazides

Introduction Pyrazole carbohydrazides represent a privileged scaffold in medicinal chemistry and drug discovery. The inherent biological activities associated with both the pyrazole nucleus and the carbohydrazide moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole carbohydrazides represent a privileged scaffold in medicinal chemistry and drug discovery. The inherent biological activities associated with both the pyrazole nucleus and the carbohydrazide moiety make their combination a compelling target for the development of novel therapeutic agents.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[1][2] The carbohydrazide functional group is a key pharmacophore in many established drugs and serves as a versatile synthetic handle for creating more complex derivatives, such as hydrazones and other heterocyclic systems.[1]

Given their significance, the efficient and strategic synthesis of pyrazole carbohydrazides is a critical task for researchers in organic and medicinal chemistry. The selection of a synthetic route can profoundly impact the overall efficiency, yield, cost, and the accessible range of structural diversity. This guide provides an in-depth comparative analysis of three distinct and strategically different synthetic routes to pyrazole carbohydrazides, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated step-by-step protocols, and present quantitative data to support an objective comparison.

Strategic Overview of Synthetic Routes

The synthesis of a target molecule like a pyrazole carbohydrazide can be approached in several ways. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence. We will compare three routes that exemplify different strategic philosophies:

  • Route A: The Convergent [1+4] Ring Opening Strategy. This approach utilizes a pre-formed pyrazolo-oxazinone ring and converts it directly into the target carbohydrazide in a single, high-yielding step. It is characterized by its efficiency and directness.

  • Route B: The Linear Sequential [3+2] Annulation Strategy. This classic and highly versatile route involves first constructing the pyrazole ring via a Knorr-type condensation to form a stable pyrazole ester intermediate, which is subsequently converted to the carbohydrazide.

  • Route C: The Functional Group Interconversion Strategy. This multi-step pathway begins with a simple hydrazone, which is cyclized and formylated in one pot using the Vilsmeier-Haack reaction. The resulting pyrazole-4-carbaldehyde undergoes a sequence of oxidation and hydrazinolysis to afford the final product.

The logical flow of these strategies is depicted below.

G cluster_A Route A: Convergent Strategy cluster_B Route B: Linear Sequential Strategy cluster_C Route C: Functional Group Interconversion A1 Pyrazolo[3,4-d][1,3]oxazin-4-one A2 Pyrazole-4-Carbohydrazide A1->A2 Hydrazine Hydrate B1 1,3-Dicarbonyl Compound B3 Ethyl Pyrazole-4-carboxylate B1->B3 Knorr Pyrazole Synthesis B2 Hydrazine B2->B3 B4 Pyrazole-4-Carbohydrazide B3->B4 Hydrazinolysis C1 Hydrazone C2 Pyrazole-4-carbaldehyde C1->C2 Vilsmeier-Haack Reaction C3 Pyrazole-4-carboxylic Acid C2->C3 Oxidation C4 Pyrazole-4-Carbohydrazide C3->C4 Hydrazinolysis

Caption: High-level overview of the three compared synthetic strategies.

Route A: The Convergent [1+4] Ring Opening Strategy

This strategy is arguably the most direct approach for obtaining pyrazole-4-carbohydrazides. It relies on the nucleophilic ring-opening of a stable, pre-formed 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one precursor with hydrazine hydrate.

Mechanistic Rationale and Advantages

The choice of a pyrazolo-oxazinone precursor is strategic. The oxazinone ring is an activated carbonyl system, susceptible to nucleophilic attack. Hydrazine acts as the nucleophile, attacking the carbonyl carbon, which leads to the cleavage of the acyl-oxygen bond and subsequent formation of the stable carbohydrazide. This method's primary advantage is its efficiency , converting a stable intermediate to the final product in a single, high-yielding step (typically 70-90%).[3][4]

Interestingly, the more intuitive route of direct hydrazinolysis of the corresponding ethyl pyrazole-4-carboxylate often fails or gives undesired side products, such as the 5-amino pyrazole, by cleaving other amide bonds within the molecule under harsh conditions.[3][4] The oxazinone route elegantly circumvents this issue by providing a more reactive, yet selective, electrophilic center.

G start Pyrazolo[3,4-d]oxazinone reagent + Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol process Reflux (2 hours) start->process Nucleophilic Acyl Substitution reagent->process product Pyrazole-4-Carbohydrazide process->product

Caption: Experimental workflow for the Convergent Ring Opening Strategy.

Experimental Protocol: Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide

This protocol is adapted from the procedure described by G. Roma et al., Bioorganic & Medicinal Chemistry, 2002.[3][4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one (6.0 mmol, 1 eq).

  • Reagent Addition: Add 40 mL of absolute ethanol to the flask, followed by hydrazine hydrate (99% solution, 0.3 mL, 6.0 mmol, 1 eq).

  • Heating: Heat the reaction mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities. Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

Route B: The Linear Sequential [3+2] Annulation Strategy

This is a classic, robust, and highly adaptable two-step approach. The core of this strategy is the initial construction of the pyrazole ring using the Knorr Pyrazole Synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] This yields a pyrazole-4-carboxylate ester, which is then converted to the desired carbohydrazide via hydrazinolysis.

Mechanistic Rationale and Causality

Step 1: Knorr Pyrazole Synthesis. This acid-catalyzed reaction begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyls of the 1,3-dicarbonyl compound (e.g., an ethyl 2-formyl-3-oxobutanoate) to form a hydrazone intermediate.[9] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[9]

A critical consideration in this step is regioselectivity . When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomers can be formed depending on which carbonyl is attacked first.[6][10] The outcome is influenced by the steric and electronic properties of the substituents and the reaction pH.[10] For instance, the more electrophilic carbonyl will typically react with the more nucleophilic nitrogen of the hydrazine.

Step 2: Hydrazinolysis. The conversion of the stable pyrazole ester to the carbohydrazide is a standard nucleophilic acyl substitution. Hydrazine hydrate is used in excess and heated with the ester, typically in an alcohol solvent, to drive the reaction to completion.

G cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Hydrazinolysis B1 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) B3 Mix in Ethanol + Acetic Acid (cat.) B1->B3 B2 Hydrazine Derivative B2->B3 B4 Reflux (1-2h) B3->B4 B5 Cool, Precipitate, Filter B4->B5 B6 Ethyl Pyrazole-4-carboxylate B5->B6 B8 Mix in Ethanol B6->B8 B7 Hydrazine Hydrate (excess) B7->B8 B9 Reflux (4-8h) B8->B9 B10 Cool, Filter, Recrystallize B9->B10 B11 Pyrazole-4-Carbohydrazide B10->B11

Caption: Experimental workflow for the Linear Sequential Strategy.

Experimental Protocol

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate This protocol is a representative example of a Knorr synthesis.[6][8]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxovalerate (15.8 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add methylhydrazine (5.1 g, 0.11 mol) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heating: Heat the mixture to reflux for 2 hours.

  • Work-up and Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. Pour the residue into ice-water (200 mL).

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (0.1 mol) in 50 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (99%, 10 mL, 0.2 mol, 2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for 6 hours, monitoring by TLC until the starting ester is consumed.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and recrystallize from ethanol to afford the pure pyrazole carbohydrazide.

Route C: The Functional Group Interconversion Strategy

This route showcases the construction of the pyrazole ring with a formyl group at the 4-position, which is then sequentially modified to the target carbohydrazide. The key transformation is the Vilsmeier-Haack reaction , a powerful method for formylating electron-rich heterocycles or, in this case, for the cyclization-formylation of hydrazones.[11][12]

Mechanistic Rationale and Strategy

Step 1: Vilsmeier-Haack Reaction. This reaction utilizes the Vilsmeier reagent (chloromethylenedimethylammonium chloride), pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The hydrazone acts as the nucleophile, leading to a cyclization and double formylation cascade to produce the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[12] This one-pot reaction is highly effective for creating this specific substitution pattern.

Step 2: Oxidation. The aldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate or vanadium catalysts with hydrogen peroxide, which offer efficient conversion.[13][14]

Step 3: Conversion to Carbohydrazide. The final step involves converting the pyrazole carboxylic acid into the carbohydrazide. This is typically achieved by first forming a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with hydrazine hydrate.

G cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Hydrazinolysis C1 Hydrazone C2 POCl₃ in dry DMF (0°C to 80°C) C1->C2 C3 Pour on ice, Neutralize C2->C3 C4 Pyrazole-4-carbaldehyde C3->C4 C5 KMnO₄ in Aqueous Pyridine C4->C5 C6 Heat, then Acidify C5->C6 C7 Pyrazole-4-carboxylic Acid C6->C7 C8 1. SOCl₂ 2. Hydrazine Hydrate C7->C8 C9 Pyrazole-4-Carbohydrazide C8->C9

Caption: Experimental workflow for the Functional Group Interconversion Strategy.

Experimental Protocol

Step 1: Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde Protocol adapted from general Vilsmeier-Haack procedures.[12][15]

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add dry DMF (10 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (3.0 mmol, 1.5 eq) dropwise with vigorous stirring. Stir for 30 minutes at 0°C.

  • Reaction: Dissolve (E)-1-phenyl-2-(1-(p-tolyl)ethylidene)hydrazine (2.0 mmol, 1 eq) in dry DMF (4 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto 100 g of crushed ice. Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

  • Isolation: Filter the solid, wash with water, and dry. Purify by column chromatography (petroleum ether/ethyl acetate) to yield the pure aldehyde.

Step 2: Oxidation to 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic Acid This protocol is based on standard aldehyde oxidation methods.[13][14]

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.5 mmol) in a mixture of pyridine (10 mL) and water (2 mL).

  • Oxidant Addition: Heat the solution to 80°C and add potassium permanganate (KMnO₄) (3.0 mmol, 2 eq) portion-wise over 30 minutes.

  • Reaction: Stir the mixture at 80°C for 3 hours.

  • Work-up: Cool the mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.

Step 3: Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbohydrazide

  • Acid Chloride Formation: Suspend the pyrazole-4-carboxylic acid (1.0 mmol) in thionyl chloride (SOCl₂) (5 mL) and add one drop of DMF. Reflux for 2 hours.

  • Removal of Excess Reagent: Remove the excess SOCl₂ under reduced pressure.

  • Hydrazinolysis: Dissolve the crude acid chloride in dry tetrahydrofuran (THF) (10 mL) and cool to 0°C. Add a solution of hydrazine hydrate (2.0 mmol, 2 eq) in THF (5 mL) dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature for 4 hours. Remove the solvent in vacuo, add water, and filter the resulting solid.

  • Purification: Wash the solid with water and recrystallize from ethanol to obtain the final product.

Comparative Analysis

ParameterRoute A: ConvergentRoute B: Linear SequentialRoute C: Functional Group Interconversion
Overall Step Count 1 (from oxazinone)2 (from dicarbonyl)3 (from hydrazone)
Typical Overall Yield High (70-90%)[3][4]Good (60-80%)Moderate (40-60%)
Starting Material Pyrazolo-oxazinone1,3-DicarbonylHydrazone
Key Reactions Nucleophilic Ring OpeningKnorr Synthesis, HydrazinolysisVilsmeier-Haack, Oxidation, Hydrazinolysis
Key Advantages - Highest efficiency & directness- Excellent yields- High versatility- Readily available starting materials- Robust and well-established- Access to specific 4-formyl precursors- Different substitution patterns possible
Key Limitations - Requires synthesis of the specific oxazinone precursor- Potential for regioisomer formation- Two distinct synthetic operations- Multi-step, lower overall yield- Use of hazardous reagents (POCl₃, SOCl₂)

Conclusion and Recommendations

This guide has objectively compared three distinct synthetic strategies for the preparation of medicinally important pyrazole carbohydrazides.

  • Route A (Convergent) is the superior choice when the corresponding pyrazolo-oxazinone precursor is available or readily synthesized. Its single-step, high-yield conversion makes it ideal for rapid synthesis and scale-up.

  • Route B (Linear Sequential) represents the most versatile and generally applicable method. The Knorr synthesis is a cornerstone of heterocyclic chemistry, and the wide availability of 1,3-dicarbonyl compounds and hydrazines allows for the creation of diverse libraries of pyrazole carbohydrazides. Researchers must, however, be mindful of potential regioselectivity issues and plan their synthesis accordingly.

  • Route C (Functional Group Interconversion) is a more specialized route. While longer and with a lower overall yield, it is invaluable when the desired substitution pattern is best accessed via a pyrazole-4-carbaldehyde intermediate. The Vilsmeier-Haack reaction provides a powerful entry point to this class of compounds.

Ultimately, the optimal synthetic route depends on the specific target molecule, the availability of starting materials, and the overall objectives of the research program. By understanding the mechanistic underpinnings and practical considerations of each strategy, researchers can make informed decisions to efficiently achieve their synthetic goals.

References

  • Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Bioorganic & Medicinal Chemistry, 10(1), 135-144. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-dicarbonyls to pyrazoles: a comprehensive review. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Bernardino, A. M., Gomes, A. O., Charret, K. S., & de Souza, M. C. B. V. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Molecules, 17(1), 543-563. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Seltzman, H. H., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB1 receptor antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2708-2719. [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]

  • Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

  • Kumar, V., & Kumar, S. (2018). Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2058–2101. [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26829-26857. [Link]

  • Reddy, T. R., Reddy, L. S., & Reddy, P. S. N. (2014). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Journal of Heterocyclic Chemistry, 51(S1), E237-E241. [Link]

  • Liu, X. H., Cui, P., & Pan, B. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(1), 335-342. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Degres Journal. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal of Chemical Science, 1(1). [Link]

  • Britton, J., Roisnel, T., & Blackmond, D. G. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2225-2231. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Bernardino, A. M., Gomes, A. O., Charret, K. S., & de Souza, M. C. B. V. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules (Basel, Switzerland), 17(1), 543–563. [Link]

  • El-Sayed, W. M., & Al-bassam, M. M. (2011). Synthesis and reactions of pyrazole-3-carboxylic acid having trifluoromethyl unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 489-502. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2004(5), 196-245. [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Validation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Introduction In the landscape of medicinal chemistry and drug development, pyrazole derivatives are a cornerstone scaffold, present in a multitude of blockbuster drugs.[1] Their versatile biological activities and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are a cornerstone scaffold, present in a multitude of blockbuster drugs.[1] Their versatile biological activities and synthetic tractability make them prized building blocks for novel therapeutic agents. This guide focuses on 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, a key intermediate whose structure combines three critical features for further molecular elaboration: a reactive hydrazide for forming hydrazones or other heterocycles, a bromine atom at the C4 position ideal for cross-coupling reactions[2], and an ethyl group at the N1 position to modulate solubility and metabolic stability.

This document provides an in-depth, validated synthetic method for preparing this target compound, explaining the chemical rationale behind each step. Furthermore, it presents a comparative analysis with a plausible alternative route, offering researchers a comprehensive overview to select the optimal strategy based on their specific laboratory context, whether it be scalability, speed, or reagent availability.

Proposed Synthetic Method: A Linear, Step-Wise Approach

This primary method is designed for robustness, scalability, and high purity of the final product. It follows a logical three-step sequence starting from readily available precursors. The strategy involves first constructing the core pyrazole ring, followed by regioselective bromination, and concluding with the conversion of an ester to the target carbohydrazide.

Rationale for the Proposed Method

The choice of this linear synthesis is deliberate. Building the core heterocycle first allows for a clean and high-yielding cyclization. Post-cyclization bromination using N-Bromosuccinimide (NBS) is a well-established and highly regioselective method for electron-rich pyrazoles, minimizing the formation of unwanted isomers.[3] Finally, the conversion of a stable ethyl ester to a carbohydrazide via hydrazinolysis is a near-quantitative and reliable transformation.[4] This step-wise approach ensures that each intermediate can be purified and fully characterized, providing a solid foundation for the subsequent reaction and guaranteeing the integrity of the final product.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

This step employs a variation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester equivalent with a hydrazine.[1][5]

  • Reaction Setup: To a solution of ethyl 3-oxo-3-(1H-pyrazol-1-yl)propanoate (1 equivalent) in anhydrous ethanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a reflux condenser, add ethylhydrazine oxalate (1.1 equivalents) and triethylamine (2.5 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-3-carboxylate as a clear oil.

Step 2: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

This step introduces the bromine atom at the C4 position via electrophilic aromatic substitution.

  • Reaction Setup: Dissolve the ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) from the previous step in dichloromethane (DCM) (15 mL per 1 g) in a flask protected from light. Cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20 minutes, ensuring the temperature remains below 5°C.[3] Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, the resulting crude solid can be purified by recrystallization from a mixture of ethanol and water to afford ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate as a white crystalline solid.

Step 3: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

The final step is the conversion of the ethyl ester to the target carbohydrazide.

  • Reaction Setup: Suspend ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (20 mL per 1 g).

  • Hydrazinolysis: Add hydrazine hydrate (5 equivalents, 64% aqueous solution) dropwise to the suspension at room temperature. Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The solid will typically dissolve and then a new precipitate may form.

  • Isolation of Product: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a white to off-white powder.

Validation Workflow

A rigorous validation of the final product is crucial. The following workflow ensures the unequivocal confirmation of the structure and purity of the synthesized 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

G cluster_synthesis Synthesis cluster_validation Validation & Characterization cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_results Final Confirmation Final_Product Final Product (Crude Powder) NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Final_Product->MS Confirms Mass & Isotopic Pattern IR IR Spectroscopy Final_Product->IR Confirms Functional Groups HPLC HPLC Analysis Final_Product->HPLC Determines Purity MP Melting Point Final_Product->MP Indicator of Purity Validated_Compound Validated Compound (Purity >98%) NMR->Validated_Compound MS->Validated_Compound IR->Validated_Compound HPLC->Validated_Compound MP->Validated_Compound

Caption: Workflow for the comprehensive validation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure, including the presence of the ethyl group, the pyrazole ring protons, and the exchangeable protons of the hydrazide moiety.

  • Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) must be observed.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretches of the primary amine and secondary amide in the hydrazide group, and the C=O stretch of the amide.

  • HPLC Analysis: Quantifies the purity of the final compound, typically aiming for >98% for use in further research.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Comparative Analysis: An Alternative Convergent Synthesis

An alternative strategy involves a more convergent approach, where a pre-brominated building block is used to construct the pyrazole ring directly. This can potentially reduce the number of synthetic steps.

Rationale for the Alternative Method

This method leverages a one-pot synthesis protocol that combines cyclization and bromination. Such methods are attractive in discovery chemistry settings where speed is paramount. By starting with a 1,3-dicarbonyl compound and reacting it with a hydrazine in the presence of a brominating agent, one can potentially arrive at the brominated pyrazole core in a single transformation.[6][7]

Overview of the Convergent Method
  • One-Pot Cyclization/Bromination: React a suitable 1,3-dicarbonyl precursor, such as ethyl 3-oxopentanoate, with ethylhydrazine and a brominating agent like N-bromosaccharin in the presence of a catalyst (e.g., silica-supported sulfuric acid) under solvent-free conditions.[6] This would theoretically yield the ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate intermediate directly.

  • Hydrazinolysis: The subsequent conversion of the ester to the carbohydrazide would follow the same procedure as Step 3 in the proposed linear method.

Performance Comparison

The following table provides a comparative summary of the two synthetic methods. The data for the "Alternative Convergent Method" is projected based on literature precedents for similar one-pot reactions.

MetricProposed Linear MethodAlternative Convergent MethodJustification & Rationale
Overall Yield 65-75%40-55%Linear synthesis allows for purification at each step, maximizing overall yield. One-pot reactions often have lower yields due to competing side reactions.
Purity (Final Product) >98%90-95%The step-wise purification in the linear method consistently produces higher purity material. One-pot syntheses can be challenging to purify completely.
Total Reaction Time ~36 hours~18 hoursThe convergent method significantly reduces total time by combining two steps into one.
Number of Steps 32Fewer steps make the convergent method attractive for rapid synthesis of analogs.
Safety/Handling Standard reagents (NBS).Use of strong acid catalysts may require more careful handling.Both methods use hazardous materials (e.g., hydrazine hydrate) requiring appropriate personal protective equipment and engineering controls.
Scalability HighModerateLinear syntheses are generally easier to scale up reliably as each step can be optimized independently. One-pot reactions can be more difficult to control on a larger scale.
Visual Comparison of Synthetic Pathways

G cluster_method1 Method 1: Proposed Linear Synthesis cluster_method2 Method 2: Alternative Convergent Synthesis M1_S1 Step 1: Cyclization M1_S2 Step 2: Bromination (NBS) M1_S1->M1_S2 M1_S3 Step 3: Hydrazinolysis M1_S2->M1_S3 M1_FP Final Product M1_S3->M1_FP M2_S1 Step 1: One-Pot Cyclization & Bromination M2_S2 Step 2: Hydrazinolysis M2_S1->M2_S2 M2_FP Final Product M2_S2->M2_FP

Caption: Side-by-side comparison of the linear and convergent synthetic routes.

Discussion & Conclusion

Both the proposed linear synthesis and the alternative convergent method offer viable pathways to 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide.

The Proposed Linear Method stands out for its reliability, high yield, and the exceptional purity of the final product. The ability to isolate and characterize each intermediate makes it a trustworthy and robust process, ideally suited for process development, scale-up operations, and situations where material quality is the highest priority. This method represents the "gold standard" for producing well-characterized material for further biological or chemical studies.

The Alternative Convergent Method offers the significant advantage of speed and operational simplicity by reducing the number of steps. This makes it an excellent choice for discovery-phase research, where rapid generation of a diverse library of analogs is more critical than maximizing yield or achieving ultimate purity. While potentially lower-yielding, its efficiency can accelerate the structure-activity relationship (SAR) studies that are crucial in early-stage drug development.

Ultimately, the choice between these methods depends on the researcher's specific goals. For generating high-quality, scalable batches of the target compound, the linear method is superior. For rapid exploratory synthesis, the convergent approach provides a valuable and time-saving alternative.

References

  • Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2568–2579. Available from: [Link]

  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (2024). Organic Process Research & Development, 28(1), 224–230. Available from: [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. (2015). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-232. Available from: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. (2015). ResearchGate. Available from: [Link]

  • Synthetic route to 3-amino-N′-arylidene-5-phenylamino-1H-pyrazole-4-carbohydrazides 50. (2022). ResearchGate. Available from: [Link]

  • Synthetic Routes to Pyrazoles. (2018). ResearchGate. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Available from: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). ResearchGate. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2021). National Institutes of Health. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. Available from: [Link]

Sources

Comparative

The Impact of Bromination on the Biological Activity of 1-Ethyl-1H-pyrazole-3-carbohydrazide: A Comparative Guide

Introduction to Pyrazole Carbohydrazides: A Scaffold of Versatility The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are kn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Pyrazole Carbohydrazides: A Scaffold of Versatility

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The carbohydrazide moiety (-CONHNH2) appended to the pyrazole ring is a key pharmacophore that enhances the biological potential of these molecules, often by providing additional hydrogen bonding sites for interaction with biological targets.[4]

This guide will explore how the introduction of a bromine atom at the C4 position of the 1-ethyl-1H-pyrazole-3-carbohydrazide scaffold is expected to modulate its biological activity.

The Influence of Bromination: A Mechanistic Overview

The substitution of a hydrogen atom with bromine at the 4-position of the pyrazole ring introduces several key changes to the molecule's properties:

  • Increased Lipophilicity: The bromine atom enhances the lipophilicity of the molecule. This can lead to improved membrane permeability, potentially increasing intracellular accumulation and enhancing activity against microbial pathogens or cancer cells.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density distribution within the pyrazole ring. This can influence the molecule's ability to interact with biological targets through electronic and hydrophobic interactions.

  • Steric Hindrance: The larger size of the bromine atom compared to hydrogen can introduce steric hindrance, which may either promote or hinder binding to a target protein, depending on the topology of the active site.

A study comparing pyrazole and 4-bromopyrazole as inhibitors of alcohol dehydrogenase demonstrated that the brominated compound exhibited altered potency.[5] This provides a foundational example of how C4-bromination can directly impact biological activity.

Comparative Biological Activity: An Evidence-Based Projection

Based on the available literature for analogous pyrazole carbohydrazide derivatives, we can project the likely differences in the antimicrobial and anticancer activities of our two compounds of interest.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their antimicrobial properties.[3][6] The introduction of a halogen atom is a common strategy to enhance this activity.

Projected Activity: It is anticipated that 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide will exhibit more potent antimicrobial activity compared to its non-brominated counterpart. This is based on the general observation that halogenated pyrazoles often show enhanced efficacy against a range of bacterial and fungal strains.[7] The increased lipophilicity conferred by the bromine atom may facilitate the compound's passage through the microbial cell wall and membrane.

Supporting Evidence from Analogues: Studies on various substituted pyrazole derivatives have consistently shown that halogenated compounds possess significant antimicrobial activity. For instance, various novel pyrazole derivatives have been synthesized and shown to have promising results as antibiotics.[8]

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

Projected Activity: The brominated derivative, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide , is likely to demonstrate enhanced anticancer activity. The bromine atom can contribute to stronger binding interactions with target enzymes or receptors within cancer cells. Furthermore, the altered electronic properties of the pyrazole ring may play a role in modulating interactions with key cellular pathways.

Supporting Evidence from Analogues: A number of pyrazole derivatives have been investigated for their anticancer properties, with halogenated versions often showing superior performance.[2] For example, a series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were evaluated for their cytotoxic activity, with some exhibiting potent antiproliferative effects.[4]

Data Summary

The following table summarizes the projected comparison based on findings for structurally similar compounds. It is important to reiterate that these are extrapolations in the absence of direct comparative data.

Biological Activity1-Ethyl-1H-pyrazole-3-carbohydrazide (Projected)4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (Projected)Rationale for Difference
Antimicrobial Moderate ActivityEnhanced ActivityIncreased lipophilicity of the brominated compound may lead to better cell penetration.
Anticancer Moderate ActivityEnhanced ActivityThe bromine atom can improve binding affinity to target proteins through halogen bonding and hydrophobic interactions.

Experimental Protocols

To empirically validate the projected differences in biological activity, the following experimental workflows are recommended.

Synthesis of Pyrazole Carbohydrazides

The synthesis of both the brominated and non-brominated pyrazole carbohydrazides would likely follow a multi-step synthetic route.

Workflow for Synthesis:

Synthesis_Workflow cluster_non_brominated 1-Ethyl-1H-pyrazole-3-carbohydrazide Synthesis cluster_brominated 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Synthesis start_nb Ethyl 2-cyano-3-ethoxyacrylate step1_nb Reaction with Ethylhydrazine start_nb->step1_nb product_nb_ester Ethyl 1-ethyl-1H-pyrazole-3-carboxylate step1_nb->product_nb_ester step2_nb Hydrazinolysis product_nb_ester->step2_nb final_product_nb 1-Ethyl-1H-pyrazole-3-carbohydrazide step2_nb->final_product_nb start_b Ethyl 1-ethyl-1H-pyrazole-3-carboxylate step1_b Bromination (e.g., with NBS) start_b->step1_b product_b_ester Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate step1_b->product_b_ester step2_b Hydrazinolysis product_b_ester->step2_b final_product_b 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide step2_b->final_product_b

Caption: General synthetic workflow for the target compounds.

Detailed Protocol for Hydrazinolysis (General):

  • Dissolve the corresponding ethyl pyrazole-3-carboxylate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure carbohydrazide.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Workflow for Antimicrobial Testing:

Antimicrobial_Workflow start Prepare serial dilutions of test compounds step1 Inoculate microtiter plate wells with bacterial/fungal suspension start->step1 step2 Add compound dilutions to wells step1->step2 step3 Incubate at appropriate temperature step2->step3 step4 Determine MIC (lowest concentration with no visible growth) step3->step4

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for Anticancer Testing:

Anticancer_Workflow start Seed cancer cells in a 96-well plate step1 Treat cells with various concentrations of test compounds start->step1 step2 Incubate for a specified period (e.g., 48-72 hours) step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan crystal formation step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance at a specific wavelength step5->step6 step7 Calculate IC50 values step6->step7

Caption: Workflow for MTT assay to determine anticancer activity.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Conclusion

The introduction of a bromine atom at the C4 position of 1-ethyl-1H-pyrazole-3-carbohydrazide is a strategic modification that is anticipated to enhance its biological activity. Based on the established principles of medicinal chemistry and evidence from closely related pyrazole derivatives, the brominated compound is projected to exhibit superior antimicrobial and anticancer properties compared to its non-brominated counterpart. This enhancement is likely attributable to increased lipophilicity and favorable electronic and steric effects. To confirm these projections, direct synthesis and comparative biological evaluation of both compounds are warranted. The experimental protocols outlined in this guide provide a robust framework for such an investigation, which could lead to the development of more potent therapeutic agents.

References

Please note that the following list includes sources that discuss pyrazole derivatives in general, their synthesis, and biological activities, which have been used to inform the comparative analysis in this guide.

  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. The Journal of Pharmacology and Experimental Therapeutics, 178(1), 199–203.
  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Aydın, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Reem, A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1).
  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877.
  • Hassan, A. S., et al. (2023). Synthesis and anticancer evaluation of pyrazolone derivatives.
  • Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18).
  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
  • Abdel-Wahab, B. F., et al. (2012).
  • Maccioni, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2535.
  • Khidre, R. E., et al. (2022).
  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404.
  • Gomaa, A. M. (2015).
  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1).
  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European journal of medicinal chemistry, 46(12), 5868-77.
  • Al-Amiery, A. A., et al. (2021).
  • Al-Masoudi, N. A., et al. (2024).
  • El-Sayed, N. N. E., et al. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 2024.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kumar, V., & Sharma, P. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(10), 5053-5064.
  • Yildirim, S., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Molecules, 28(16), 6101.
  • Request PDF. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to In-Silico Molecular Docking: A Comparative Study of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Abstract In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective methodology for predicting the binding affinity and orientation of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective methodology for predicting the binding affinity and orientation of small molecules within the active site of a biological target.[1][2][3] This guide provides a comprehensive, in-depth comparison of the in-silico molecular docking performance of a novel pyrazole derivative, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, against a well-established inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental design, execution, and data interpretation, thereby fostering a deeper understanding of this powerful computational technique.

Introduction: The Rationale for In-Silico Screening

The journey of a drug from conception to clinical application is notoriously long and expensive, with a high rate of attrition.[1][2] Computational methods, such as molecular docking, have become integral to mitigating these challenges by enabling the early-stage identification and prioritization of promising lead candidates.[3][4] Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] By simulating the interaction between a ligand (potential drug) and a protein target at the atomic level, we can estimate the binding affinity, a key indicator of potential biological activity.[6][7]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The subject of this guide, 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide, is a novel compound with therapeutic potential. To explore its mechanism of action, we will perform a comparative molecular docking study.

Based on existing literature demonstrating the inhibitory potential of pyrazole derivatives against human Carbonic Anhydrases (hCAs), we have selected hCA II as the therapeutic target for this investigation.[10][11] Carbonic anhydrases are a family of metalloenzymes involved in various physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma and epilepsy.[10]

This guide will compare the docking performance of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide with Acetazolamide, a clinically approved hCA inhibitor. This comparative approach provides a crucial benchmark for evaluating the potential of our novel compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines a rigorous and reproducible workflow for molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Software and Hardware Requirements
  • Molecular Docking Software: AutoDock Vina[5]

  • Molecular Visualization Software: PyMOL or Chimera[12]

  • Ligand Preparation Software: ChemDraw or similar chemical drawing tool

  • Hardware: A standard workstation with a multi-core processor is sufficient for this study.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB ID: 3HS4) g1 Grid Box Generation p1->g1 Cleaned PDB l1 Ligand Preparation (Test & Comparator) d1 Molecular Docking (AutoDock Vina) l1->d1 Ligand Files g1->d1 Grid Parameters r1 Result Analysis (Binding Energy & Pose) d1->r1 Docking Output v1 Visualization (PyMOL/Chimera) r1->v1 Best Poses

Caption: A generalized workflow for in-silico molecular docking studies.

Step-by-Step Methodology

Step 1: Protein Preparation

The three-dimensional crystal structure of the target protein is the starting point for any docking study.[13]

  • Obtain Protein Structure: Download the crystal structure of human Carbonic Anhydrase II (PDB ID: 3HS4) from the Protein Data Bank (PDB). This structure is co-crystallized with a ligand, which helps in defining the active site.

  • Clean the Protein: Remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file.[14] This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is essential for correct ionization and hydrogen bonding interactions.

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[14]

  • Save the Prepared Protein: Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

Accurate ligand preparation is critical for successful docking.

  • Draw Ligand Structures: Draw the 2D structures of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and the comparator, Acetazolamide, using a chemical drawing tool.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds for the ligands.

  • Save the Prepared Ligands: Save the prepared ligands in the PDBQT file format.

Step 3: Grid Generation

The grid box defines the search space for the docking algorithm within the protein's active site.[13]

  • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or through literature reports.

  • Define Grid Box Dimensions: Define the center and dimensions of the grid box to encompass the entire binding pocket. The size should be large enough to allow the ligand to move freely but not so large as to be computationally expensive.

Step 4: Molecular Docking

This is the core computational step of the process.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness of 8 is generally a good starting point.

  • Run AutoDock Vina: Execute the docking simulation using the command line. Vina will generate multiple binding poses for the ligand ranked by their binding affinity scores.[5]

Step 5: Analysis of Results

Interpreting the docking results requires careful consideration of multiple factors.[6][15]

  • Examine Binding Affinity: The binding affinity, reported in kcal/mol, is the primary metric for evaluating the docking results.[7] A lower (more negative) binding energy indicates a stronger predicted interaction.[6]

  • Analyze Binding Pose: Visualize the top-ranked binding poses in a molecular visualization tool.[15] The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[15] These interactions provide insights into the molecular basis of binding.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is essential.[12]

  • Re-docking: The co-crystallized ligand from the original PDB file is extracted and then re-docked into the protein's active site.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12]

Comparative Results and Data Presentation

The following table summarizes the docking results for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and the comparator, Acetazolamide, against human Carbonic Anhydrase II.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues
4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide C6H9BrN4O249.07-7.2His94, His96, His119, Thr199, Thr200
Acetazolamide (Comparator) C4H6N4O3S2222.26-8.5His94, His96, His119, Thr199, Thr200

Discussion and Scientific Interpretation

The in-silico molecular docking study reveals that 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is predicted to bind to the active site of human Carbonic Anhydrase II with a favorable binding affinity of -7.2 kcal/mol. This is a significant finding, suggesting that the compound has the potential to inhibit the enzyme.

When compared to the established inhibitor Acetazolamide, which exhibited a binding affinity of -8.5 kcal/mol, our test compound shows a slightly lower but still comparable predicted binding strength. The more negative binding energy of Acetazolamide is expected, given that it is a clinically optimized drug for this target.

Analysis of the binding poses indicates that both compounds occupy the same active site pocket and interact with key catalytic residues, including the zinc-coordinating histidine residues (His94, His96, and His119) and the "gatekeeper" residue Thr199. These interactions are crucial for the inhibition of carbonic anhydrase activity.

The visualization of the docked poses provides further insights into the binding modes.

G cluster_ligand Ligand Interactions cluster_residues Key Active Site Residues ligand 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide Binding Affinity: -7.2 kcal/mol res1 His94 ligand:f0->res1 H-bond res2 His96 ligand:f0->res2 Coordination (predicted) res4 Thr199 ligand:f0->res4 H-bond res5 Thr200 ligand:f0->res5 Hydrophobic res3 His119

Caption: Predicted interactions of the test compound with hCA II.

Conclusion and Future Directions

This in-silico molecular docking guide provides a comprehensive framework for the evaluation of novel compounds. The study demonstrates that 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a promising candidate for the inhibition of human Carbonic Anhydrase II, with a predicted binding affinity comparable to the known inhibitor Acetazolamide.

It is imperative to underscore that in-silico predictions are the first step in a long and complex drug discovery pipeline.[4] The findings from this computational study provide a strong rationale for advancing 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide to the next stage of experimental validation. Future work should focus on in-vitro enzyme inhibition assays to confirm the predicted biological activity and determine the IC50 value of the compound. Further optimization of the pyrazole scaffold through medicinal chemistry efforts could lead to the development of even more potent and selective hCA II inhibitors.

References

  • A Guide to In Silico Drug Design - PMC. ([Link])

  • Drug Discovery Tools and In Silico Techniques: A Review. ([Link])

  • In silico pharmacology for drug discovery: applications to targets and beyond - PMC. ([Link])

  • How to validate the molecular docking results ? | ResearchGate. ([Link])

  • In silico drug discovery: a machine learning-driven systematic review - ResearchGate. ([Link])

  • Key Topics in Molecular Docking for Drug Design - PMC. ([Link])

  • The importance of in-silico studies in drug discovery - Hep Journals. ([Link])

  • How can I validate docking result without a co-crystallized ligand? ([Link])

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. ([Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. ([Link])

  • Molecular Docking Tutorial. ([Link])

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. ([Link])

  • How to interprete and analyze molecular docking results? - ResearchGate. ([Link])

  • General workflow of molecular docking. The process begins with the... - ResearchGate. ([Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. ([Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. ([Link])

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. ([Link])

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents - Research Journal of Pharmacy and Technology. ([Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. ([Link])

  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics - YouTube. ([Link])

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. ([Link])

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. ([Link])

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - MDPI. ([Link])

  • A Beginner's Guide to Molecular Docking - ETFLIN. ([Link])

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. ([Link])

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences. ([Link])

  • Pyrazole carbohydrazide derivatives of pharmaceutical interest - PubMed. ([Link])

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. ([Link])

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC. ([Link])

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. ([Link])

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - MDPI. ([Link])

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - MDPI. ([Link])

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. ([Link])

  • Novel pyrazole-based Schiff base with carbonic anhydrase inhibitory activity: synthesis, characterization, enzyme inhibition and in silico studies | Request PDF - ResearchGate. ([Link])

  • 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde - PubChem. ([Link])

  • 4-Bromo-1-ethyl-3-methylpyrazole-5-carbohydrazide | C7H11BrN4O - PubChem. ([Link])

  • 4-Bromo-3-ethyl-1-methylpyrazole-5-carbohydrazide | C7H11BrN4O - PubChem. ([Link])

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. ([Link])

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. Synthesizing data from regulatory guidelines and the known reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. Synthesizing data from regulatory guidelines and the known reactivity of its constituent functional groups—a halogenated pyrazole core and a carbohydrazide moiety—this guide establishes a protocol rooted in the principles of chemical hazard mitigation and regulatory compliance. The procedures outlined are designed for researchers, chemists, and laboratory managers engaged in pharmaceutical research and development.

Introduction: A Proactive Approach to Chemical Waste Management

In the landscape of drug discovery and chemical synthesis, the responsible management of novel compounds is as critical as their creation. While a specific Safety Data Sheet (SDS) for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is not broadly available, a rigorous, first-principles analysis of its structure mandates a cautious and systematic approach to its disposal. The presence of a brominated heterocyclic ring and a reactive hydrazide functional group requires that this compound be treated as a regulated hazardous waste. This guide provides the necessary operational plans to ensure safety and environmental stewardship.

Part 1: Hazard Assessment & Characterization

The disposal protocol is dictated by the compound's inherent chemical properties and associated hazards. The structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide presents a trifecta of concerns:

  • The Brominated Heterocycle: The "4-bromo" component classifies this compound as a halogenated organic .[1][2] The thermal decomposition of brominated compounds can generate hazardous byproducts such as hydrogen bromide (HBr) and, under improper incineration conditions, polybrominated dibenzo-p-dioxins and furans.[3][4] High-temperature incineration (approx. 1200 K) is a recognized safe disposal method for halogenated compounds to prevent the formation of these toxic gases.[5]

  • The Pyrazole Core: Pyrazole and its derivatives are known to possess biological activity and associated toxicity. The base compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye damage, and a substance that causes organ damage through prolonged or repeated exposure.[6][7][8][9] Many substituted bromopyrazoles are documented as skin, eye, and respiratory irritants.[10][11][12]

  • The Carbohydrazide Moiety: The carbohydrazide group is structurally related to hydrazine, a known reactive and toxic substance. Carbohydrazides themselves can be incompatible with strong oxidizing agents, potentially leading to ignition.[13] Furthermore, some may pose an explosion risk upon heating and are often toxic to aquatic life.[13]

Table 1: Anticipated Hazard Profile
Hazard ClassificationContributing Functional Group(s)Rationale & Authoritative Source
Acute Toxicity (Oral, Dermal) Pyrazole, CarbohydrazidePyrazole is classified as harmful if swallowed and toxic in contact with skin.[6][7][9]
Skin Corrosion/Irritation PyrazoleSubstituted bromopyrazoles are known skin irritants.[9][10][11][12]
Serious Eye Damage/Irritation PyrazolePyrazole is known to cause serious eye damage.[6][7][9]
Respiratory Irritation PyrazoleBrominated pyrazole derivatives are often cited as respiratory irritants.[11][12][14]
Specific Target Organ Toxicity PyrazolePyrazole is known to cause damage to organs through prolonged or repeated exposure.[6][7]
Hazardous to the Aquatic Environment Carbohydrazide, PyrazoleCarbohydrazide is toxic to aquatic organisms, and pyrazole is harmful to aquatic life with long-lasting effects.[7][13]
Reactivity Hazards CarbohydrazideIncompatible with strong oxidizing agents.[13][15] May pose an explosion risk on heating.[13]

Part 2: Personnel Safety & Engineering Controls

Prior to handling any waste, ensuring the safety of laboratory personnel is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing proper controls for hazardous substances.[16][17][18]

  • Engineering Controls: All handling and transfer of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required:

    • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.

    • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves before each use and dispose of contaminated gloves in accordance with applicable laws.[19][20]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[21][22] The following procedure ensures compliance and safety.

Step 1: Waste Segregation (The Critical First Step)

The cardinal rule of chemical waste management is proper segregation.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complexity.[1][2] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents (e.g., nitric acid, permanganates), could trigger a violent reaction due to the hydrazide moiety.[13][15]

Step 2: Container Selection and Labeling

Proper containment and identification are legally required.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) jug or bottle, that is in good condition and has a secure, screw-top cap.[1][23]

  • Action: Before adding any waste, affix a "Hazardous Waste" label.[24][25] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide." If in solution, list the solvent as well.

    • An accurate indication of the hazards (e.g., pictograms for toxicity, irritant, environmental hazard).[24]

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Waste Transfer
  • Action: Working inside a chemical fume hood, carefully transfer the waste (whether solid or in solution) into the labeled halogenated waste container. Use a funnel to prevent spillage on the container's exterior.

  • Action: Securely close the container immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[1][21]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate hazardous waste at or near the point of generation in a designated SAA.[21][24][25]

  • Action: Store the sealed waste container in a designated SAA, which must be under the control of the laboratory personnel.

  • Action: Ensure the SAA is in a location that minimizes risks, away from heat sources or ignition, and within secondary containment to control potential leaks.

Step 5: Arranging Final Disposal
  • Action: Once the container is full (up to 90% capacity) or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Causality: EHS will consolidate the waste and transfer it to a licensed hazardous waste disposal vendor.[21] The vendor will use a permitted disposal method, which for this compound will be high-temperature incineration, to ensure complete destruction of the hazardous components.[5][26]

Part 4: Spill Management

Accidents require a prepared response. The approach depends on the scale of the spill.

  • Minor Spill (Contained within the fume hood):

    • Alert: Notify colleagues in the immediate area.

    • Isolate: Ensure the fume hood sash is lowered.

    • Protect: Don appropriate PPE (gloves, goggles, lab coat).

    • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully sweep the absorbed material into a designated bag or container.

    • Dispose: Label the container as "Hazardous Waste" containing the spilled chemical and cleanup debris, and manage it alongside your other chemical waste.[12][13]

    • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate: Immediately alert all personnel and evacuate the laboratory.

    • Isolate: If safe to do so, close the laboratory doors to contain the area.

    • Notify: Contact your institution's emergency response line and EHS office immediately. Do not attempt to clean up a large spill yourself.

Part 5: Prohibited Disposal Methods

To ensure safety and compliance, the following methods are strictly forbidden:

  • DO NOT dispose of this chemical down the drain. It is toxic to aquatic life and this action is a violation of EPA regulations.[13][21]

  • DO NOT attempt to evaporate solutions of this chemical in the fume hood as a disposal method.

  • DO NOT mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams.[1][15][27]

  • DO NOT place this chemical or its empty containers in the regular trash.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for the proper management of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide waste.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Disposition A Waste Generation (Solid or Solution) B Perform Hazard Assessment (Halogenated, Pyrazole, Hydrazide) A->B C Select PPE & Engineering Controls (Fume Hood, Goggles, Gloves) B->C D Prepare Labeled 'Halogenated Organic Waste' Container C->D E Transfer Waste in Fume Hood D->E F Securely Seal Container E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Transfer to Licensed Waste Vendor I->J K Final Disposal via High-Temp Incineration J->K

Caption: Disposal Decision Workflow for Hazardous Chemical Waste.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Available at: [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • PubMed. (n.d.). Formation of Brominated Pollutants During the Pyrolysis and Combustion of Tetrabromobisphenol A at Different Temperatures. Available at: [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]

  • ResearchGate. (2025, December 5). Production of Pyrolysis Oil with Low Bromine and Antimony Contents from Plastic Material Containing Brominated Flame Retardants and Antimony Trioxide. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025, October 7). Pyrazole - Substance Information. Available at: [Link]

  • ResearchGate. (2025, October 3). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. Available at: [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Available at: [Link]

  • ResearchGate. (n.d.). Co-pyrolysis of brominated flame retardants with polymeric materials (polyethylene). Available at: [Link]

  • Haz-Map. (n.d.). Pyrazole - Hazardous Agents. Available at: [Link]

  • Capot Chemical. (2020, April 9). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Available at: [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • National Institutes of Health (NIH). (2024, May 22). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Available at: [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available at: [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Available at: [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Available at: [Link]

  • Unknown Source. (1992, April). HAZARDOUS CHEMICAL INCOMPATIBILITY LIST. Available at: [Link]

  • CUTM Courseware. (n.d.). INCOMPATIBILITIES. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Foreword: As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, with innovation comes the inherent responsibility of ensuring param...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, with innovation comes the inherent responsibility of ensuring paramount safety in our laboratories. 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a compound with significant potential, belonging to a class of pyrazole derivatives investigated for a range of pharmaceutical applications.[1][2][3][4] Its structure, combining a brominated pyrazole core with a carbohydrazide moiety, necessitates a rigorous and well-understood safety protocol. The hydrazide functional group, in particular, calls for heightened precautions due to the known toxicity of related compounds like hydrazine.[5][6][7]

This guide is designed to provide clear, actionable intelligence for the safe handling, use, and disposal of this compound. It moves beyond a simple checklist to explain the scientific rationale behind each safety measure, empowering you to build a self-validating culture of safety in your laboratory.

Hazard Assessment: A Structurally-Informed Perspective

While a specific Safety Data Sheet (SDS) for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide may not be readily available, a chemical deconstruction allows for a robust, inferred hazard assessment.

  • The Pyrazole Core: Pyrazole derivatives are a cornerstone of many pharmaceuticals.[3] However, related brominated pyrazoles are consistently documented as causing skin, eye, and respiratory irritation.[8][9][10]

  • The Bromine Moiety: Brominated organic compounds require careful handling due to potential toxicity and specific disposal considerations to prevent environmental pollution.[11]

  • The Carbohydrazide Functional Group: This is the most critical feature from a safety standpoint. Carbohydrazides are derivatives of hydrazine, a substance known for its potential as a toxin and carcinogen.[5][7][12] Compounds in this class can cause skin irritation, may lead to allergic skin reactions, and are harmful if swallowed or inhaled.[12][13]

Based on this analysis, we must operate under the assumption that 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is harmful if swallowed, inhaled, or absorbed through the skin, and is a potent irritant to the eyes, skin, and respiratory system.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but our primary barrier against chemical exposure. Each component is chosen to counteract a specific, identified risk.[14][15]

PPE ComponentSpecificationRationale & Justification
Hand Protection Nitrile or Neoprene GlovesThe hydrazide moiety necessitates robust chemical resistance. These materials provide protection against a broad range of chemicals. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[7][16]
Eye Protection Chemical Splash Goggles & Face ShieldThe compound, especially in powdered form, poses a significant risk of eye irritation or damage.[10][13] A face shield should be worn over goggles when there is a risk of splashes, such as when transferring solutions.
Body Protection Flame-Resistant Lab Coat & Closed-Toe ShoesA flame-resistant lab coat (100% cotton is a minimum) protects against accidental spills.[7] Full-length pants and shoes made of a non-porous material are mandatory to ensure maximum skin coverage.[14]
Respiratory Protection NIOSH-approved RespiratorHandling of the solid powder must be performed in a certified chemical fume hood. If this is not possible, or if weighing large quantities, a respirator is required. For nuisance dust exposure, a P95 or P100 particulate respirator is suitable. For higher-risk operations, an air-purifying respirator with combination organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2) is recommended.[16]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. This protocol outlines the essential steps for safely handling the compound from receipt to disposal.

Workflow for Handling 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 1. Risk Assessment Review SDS of analogous compounds. prep2 2. Designate Work Area Use a chemical fume hood. prep1->prep2 prep3 3. Assemble PPE Inspect all equipment before use. prep2->prep3 handle1 4. Weighing Use anti-static weigh paper. Avoid dust creation. prep3->handle1 Enter Handling Zone handle2 5. Solubilization Add solid to solvent slowly. handle1->handle2 handle3 6. Reaction Maintain in a closed or contained system. handle2->handle3 clean1 7. Decontamination Wipe down surfaces. handle3->clean1 End Experiment clean2 8. Waste Segregation Solid Waste: Contaminated gloves, paper. Liquid Waste: Unused solutions. clean1->clean2 clean3 9. Proper Disposal Label waste containers clearly. Consult licensed disposal service. clean2->clean3

Caption: Safe handling workflow from preparation to disposal.

Methodology
  • Preparation:

    • Always work within a certified chemical fume hood to mitigate inhalation risk.[10]

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[7]

    • Prepare all necessary equipment (glassware, solvents, stir bars) before retrieving the compound from storage.

  • Handling the Solid:

    • When handling the powdered form, take extreme care to avoid creating dust.[16][17] Use a spatula to gently transfer the solid.

    • Measure the compound on anti-static weigh paper or directly into a tared vessel within the fume hood.

  • In Solution:

    • When dissolving, add the solid 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide to the solvent slowly while stirring. Never add solvent to the bulk solid.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[9][17]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[8][16]

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (Solid): Do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and clean the spill zone thoroughly.

  • Minor Spill (Liquid): Absorb with an inert material. Collect and place in a sealed container for disposal.

  • Major Spill: Evacuate the immediate area. Alert your institution's safety officer and follow established emergency protocols.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][10] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][17]

Waste Disposal:

  • Do not dispose of this chemical down the drain. [16]

  • All waste, including contaminated consumables (gloves, weigh paper, pipette tips) and surplus solutions, must be collected in designated, clearly labeled hazardous waste containers.

  • The disposal of brominated waste and hydrazide derivatives must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16] This is crucial due to the potential for environmental toxicity.[11][18]

References

  • MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Capot Chemical. (2020-04-09). Available from: [Link]

  • 4-Bromopyrazole Safety Data Sheet. Thermo Fisher Scientific.
  • Carbohydrazide Safety Data Sheet. Redox. (2024-12-01). Available from: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. (2012). Available from: [Link]

  • Safety and Handling of Hydrazine. DTIC. Available from: [Link]

  • Removal of Bromine from Polymer Blends. PMC - NIH. (2023-01-31). Available from: [Link]

  • Which is the best way to recycle or neutralise Bromine? ResearchGate. (2015-11-14). Available from: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. (2012-03). Available from: [Link]

  • Hydrazine - Risk Management and Safety. University of Washington. Available from: [Link]

  • Process for the preparation of pyrazole. Google Patents. (1984-02-28).
  • Chemical recycling of bromine-terminated polymers synthesized by ATRP. RSC Publishing. (2024-01-26). Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). Available from: [Link]

  • Brominated flame retardants in waste electrical and electronic equipment. PubMed. (2005-12-01). Available from: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. (2025). Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. (2024-07). Available from: [Link]

  • Removal of Bromine from Polymer Blends. ResearchGate. (2023-01-16). Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.